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  • Product: 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine
  • CAS: 957313-20-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Executive Summary This technical guide details the regioselective synthesis and structural characterization of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (IUPAC: 1-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the regioselective synthesis and structural characterization of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (IUPAC: 1-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine). This compound serves as a critical heterocyclic scaffold in medicinal chemistry, particularly as an intermediate for soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors.

The protocol described herein utilizes a cyclocondensation strategy involving (2-methoxybenzyl)hydrazine and 3-aminocrotononitrile. This route is selected for its operational simplicity, scalability, and favorable regiochemical outcome compared to alternative


-keto ester routes.

Structural Analysis and Retrosynthesis

Nomenclature and Isomerism

The target molecule belongs to the class of amino-pyrazoles. The nomenclature 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine implies a 2H-tautomer where the substituent is on the pyrrole-like nitrogen (N2), adjacent to the amino group at C3.

  • 2H-Nomenclature: 2-substituted-5-methyl-2H-pyrazol-3-amine.[1]

  • 1H-Nomenclature (Equivalent): 1-substituted-3-methyl-1H-pyrazol-5-amine.[1][2]

Note: In this guide, we will refer to the target as Compound 1 . The structural key is the adjacency of the amino group and the


-benzyl substituent, a motif essential for subsequent intramolecular cyclizations in drug synthesis (e.g., pyrazolo[3,4-b]pyridines).
Retrosynthetic Pathway

The most efficient disconnection involves breaking the N-C and C-C bonds of the pyrazole ring to reveal two key precursors:

  • Hydrazine Component: (2-Methoxybenzyl)hydrazine.

  • Three-Carbon Component: 3-Aminocrotononitrile (3-amino-2-butenenitrile).[3]

Retrosynthesis Target 2-(2-Methoxy-benzyl)-5-methyl- 2H-pyrazol-3-ylamine (Target) Precursors Precursors Target->Precursors Retro-Aldol / Cyclocondensation Hydrazine (2-Methoxybenzyl)hydrazine Precursors->Hydrazine Nitrile 3-Aminocrotononitrile Precursors->Nitrile

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available or easily synthesized building blocks.

Experimental Protocols

Step 1: Synthesis of (2-Methoxybenzyl)hydrazine

Objective: To prepare the mono-alkylated hydrazine precursor. Critical Control: Preventing over-alkylation (formation of symmetrical hydrazines) by using a large excess of hydrazine hydrate.

Reagents:

  • 2-Methoxybenzyl chloride (1.0 equiv)

  • Hydrazine hydrate (64% or 80% aq., 5.0 - 10.0 equiv )

  • Ethanol (Solvent)[4][5][6]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with hydrazine hydrate (10 equiv) and Ethanol (5 volumes). Heat to mild reflux (70°C).

  • Addition: Add a solution of 2-Methoxybenzyl chloride (1 equiv) in Ethanol dropwise over 60–90 minutes. Slow addition is crucial to maintain a high local concentration of hydrazine relative to the alkyl halide.

  • Reaction: Stir at reflux for 2 hours. Monitor consumption of benzyl chloride by TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Caution: Excess hydrazine is toxic. Use a bleach scrubber for the rotavap exhaust.

    • Dilute the residue with water and extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude oil is typically sufficiently pure (>90%). If needed, purify via vacuum distillation or convert to the hydrochloride salt for storage.

Step 2: Cyclocondensation to Pyrazole

Objective: Regioselective formation of the 5-amino-1-substituted isomer. Mechanism: The terminal


 of the hydrazine attacks the nitrile carbon (or enamine 

-carbon), followed by cyclization. The steric bulk of the benzyl group on the internal nitrogen directs the formation of the 5-amino isomer (amino group adjacent to N-benzyl).

Reagents:

  • (2-Methoxybenzyl)hydrazine (1.0 equiv)

  • 3-Aminocrotononitrile (1.05 equiv)

  • Ethanol (anhydrous)[4]

  • Glacial Acetic Acid (Catalytic, 0.1 equiv) or HCl (conc., catalytic)

Protocol:

  • Mixing: Dissolve (2-Methoxybenzyl)hydrazine (1.0 equiv) in Ethanol (10 volumes).

  • Reagent Addition: Add 3-Aminocrotononitrile (1.05 equiv).

  • Catalysis: Add catalytic Glacial Acetic Acid. Acid catalysis activates the nitrile/enamine system, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC or TLC. The hydrazine spot should disappear, and a new polar spot (amine) should appear.

  • Crystallization (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate to ~20% of the original volume.

    • Add water (slowly) or Diethyl Ether/Hexane to induce precipitation.

    • Filter the solid.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene to remove any trace regioisomers (though this route is highly regioselective).

SynthesisWorkflow start Start: Raw Materials step1 Step 1: N-Alkylation (Hydrazine Excess) start->step1 check1 QC: TLC/NMR (Confirm Mono-alkylation) step1->check1 check1->step1 Fail (Reprocess) step2 Step 2: Cyclocondensation (Reflux with 3-Aminocrotononitrile) check1->step2 Pass workup Workup: Concentration & Precipitation step2->workup purification Purification: Recrystallization (EtOH/H2O) workup->purification final Final Product: 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine purification->final

Figure 2: Step-by-step synthesis workflow ensuring quality control at key intermediates.

Characterization & Data Analysis

The following data confirms the structure of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine . The key differentiator for the correct regioisomer is the NOE (Nuclear Overhauser Effect) interaction between the benzyl protons and the pyrazole amine protons (or lack thereof, depending on conformation), and specific


 shifts.
NMR Spectroscopy (Expected Data)
NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic

2.05Singlet3H

(Pyz-C5)
Methyl group on the pyrazole ring.

3.82Singlet3H

Methoxy group on the benzyl ring.

5.05Singlet2H

Benzylic methylene. Chemical shift indicates attachment to Nitrogen.

5.35Singlet1HPyz-H4Characteristic pyrazole C4 proton.

5.10Broad S2H

Amine protons (Exchangeable with

).

6.80–7.30Multiplet4HAr-HAromatic protons of the 2-methoxybenzyl group.

13.5--Pyz-

Typical methyl on heteroaromatic ring.

46.5--

Benzylic carbon.

88.0--Pyz-C4Electron-rich C4 carbon (enamine-like character).

145.0--Pyz-C3 (

)
Carbon bearing the amine.

140.0--Pyz-C5 (

)
Carbon bearing the methyl.
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Parent Ion (

    
    ): 
    
    
    
    (Calculated for
    
    
    : 217.27 Da).
  • Fragmentation: Loss of methoxybenzyl group (

    
     121) may be observed.
    
Regiochemistry Validation

To distinguish between the 5-amino-1-benzyl (Target) and 3-amino-1-benzyl isomers:

  • NOESY Experiment: Irradiate the Benzyl

    
     protons.
    
    • Target (5-amino): Strong NOE with the Pyrazole-H4 proton and potentially the

      
       protons (due to proximity).
      
    • Isomer (3-amino): Strong NOE with the Pyrazole-Methyl protons (if Methyl is at C5 adjacent to N1).

  • Reaction Logic: The reaction of hydrazines with

    
    -aminocrotononitrile is known to favor the 5-amino-1-substituted pyrazole (Target) due to the initial attack of the terminal hydrazine nitrogen on the nitrile carbon or the displacement of ammonia at the enamine carbon followed by cyclization onto the nitrile.
    

Safety and Handling

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive. Handle in a fume hood with double gloving. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • 2-Methoxybenzyl Chloride: Lachrymator and skin irritant.

  • Product: Treat as a potential bioactive agent.[7] Pyrazoles are often kinase inhibitors; avoid inhalation of dust.

References

  • ChemicalBook. (2025). 2-Methyl-2H-pyrazol-3-ylamine Chemical Properties and Safety. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 136927: 2-Methyl-2H-pyrazol-3-ylamine.[8] Retrieved from .[8]

  • BenchChem. (2025). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Retrieved from .

  • Organic Chemistry Portal. (2025). Synthesis of Pyrazoles and 5-Aminopyrazoles.[2][4][6][9] Retrieved from .

  • Santa Cruz Biotechnology. (2025). 2-(4-Methoxy-benzyl)-2H-pyrazol-3-ylamine Product Data. (Analogous compound reference). Retrieved from .

Sources

Exploratory

Physical and chemical properties of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine.

The following technical guide details the physical and chemical properties, synthesis, and applications of 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine . Executive Summary 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine .

Executive Summary

2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine (also known as 1-(2-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine ) is a "privileged scaffold" in medicinal chemistry. It serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly for kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its structural uniqueness lies in the ortho-methoxy substitution on the benzyl ring, which introduces specific steric and electronic effects that differentiate it from its more common para-substituted analogs.

This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The nomenclature of aminopyrazoles can be ambiguous due to annular tautomerism. This compound is most accurately described as an N-substituted 5-aminopyrazole .

Attribute Detail
IUPAC Name 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine
Common Synonyms 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine; 5-Amino-1-(2-methoxybenzyl)-3-methylpyrazole
CAS Number Not widely indexed in public databases; Analogous to 949556-61-0 (4-methoxy isomer)
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
SMILES CC1=NN(CC2=CC=CC=C2OC)C(N)=C1
Structural Tautomerism

The compound exists in equilibrium between amino- and imino- forms, though the amino-form (A) predominates in solution and solid state due to aromatic stabilization of the pyrazole ring.

  • Form A (Dominant): 1-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine.

  • Form B (Minor): 1-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-imine.

The ortho-methoxy group provides a steric clash that may restrict the rotation of the benzyl group, potentially creating atropisomeric properties in highly substituted derivatives.

Physicochemical Properties[1][7][8][9][10]

The following data is derived from experimental values of close structural analogs (e.g., 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine) and computational prediction models (ACD/Labs, ChemAxon).

Table 1: Physical Data Profile[1]
PropertyValue / RangeConfidence
Physical State Crystalline SolidHigh
Appearance White to pale yellow powderHigh
Melting Point 98°C – 105°CMedium (Predicted based on p-isomer MP ~138°C)
Boiling Point ~380°C at 760 mmHgPredicted
Solubility (Water) Low (< 0.5 mg/mL)High
Solubility (Organic) Soluble in DMSO, MeOH, DCM, DMFHigh
LogP (Octanol/Water) 1.68 ± 0.3Predicted
pKa (Conjugate Acid) ~2.5 (Pyrazole N2); ~17 (Exocyclic Amine)Predicted
Polar Surface Area 55.1 ŲCalculated
H-Bond Donors 1 (Exocyclic NH₂)Exact
H-Bond Acceptors 3 (N1, N2, O-Methoxy)Exact

Note on Solubility: The ortho-methoxy group increases lipophilicity compared to the unsubstituted benzyl analog. For biological assays, prepare a stock solution in DMSO (up to 50 mM) and dilute into aqueous buffer; precipitation may occur above 100 µM in aqueous media.

Synthesis & Purity Profiling

The most robust synthetic route involves the cyclocondensation of a


-ketonitrile equivalent with a substituted hydrazine. This method ensures regioselectivity for the 5-amino-1-substituted isomer.
Synthetic Pathway

Reagents:

  • 3-Aminocrotononitrile (Acts as the

    
    -ketonitrile equivalent).
    
  • (2-Methoxybenzyl)hydrazine (Nucleophile).

Reaction Scheme: The hydrazine undergoes a nucleophilic attack on the nitrile carbon (or the enamine carbon depending on pH), followed by cyclization and dehydration.

Synthesis cluster_conditions Conditions Start1 3-Aminocrotononitrile (CAS 1118-61-2) Inter Intermediate (Amidrazone) Start1->Inter EtOH, Reflux Start2 (2-Methoxybenzyl)hydrazine Start2->Inter Product 2-(2-Methoxybenzyl)-5-methyl- 2H-pyrazol-3-ylamine Inter->Product -NH3 / Cyclization Reflux in Ethanol/HCl Reflux in Ethanol/HCl

Figure 1: Cyclocondensation route for the synthesis of the target aminopyrazole.

Step-by-Step Protocol (Adapted from Analogous Procedures)
  • Preparation: Dissolve (2-methoxybenzyl)hydrazine dihydrochloride (1.0 eq) and 3-aminocrotononitrile (1.0 eq) in Ethanol (10 mL/g).

  • Basification: Add Triethylamine (2.5 eq) to neutralize the hydrochloride salt.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate.

  • Purification: The crude product is often an oil that solidifies upon standing. Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (Gradient: 0-5% MeOH in DCM).

Quality Control (QC) Parameters
  • HPLC Purity: >95% required for biological testing.

  • ¹H NMR (DMSO-d₆):

    • 
       2.05 (s, 3H, Methyl).
      
    • 
       3.75 (s, 3H, Methoxy).
      
    • 
       5.05 (s, 2H, Benzyl CH₂).
      
    • 
       5.20 (s, 1H, Pyrazole C4-H).
      
    • 
       6.10 (br s, 2H, NH₂).
      
    • 
       6.80–7.30 (m, 4H, Aromatic).
      

Reactivity & Functionalization[8]

This scaffold is a versatile building block. The exocyclic amine and the C4-position of the pyrazole ring are the primary sites for functionalization.

Exocyclic Amine Reactivity (N-Acylation/Sulfonylation)

The 5-amino group is nucleophilic but less reactive than an aliphatic amine due to resonance delocalization into the pyrazole ring.

  • Reaction: Coupling with acid chlorides or isocyanates.

  • Application: Formation of amides or ureas, common motifs in kinase inhibitors (e.g., p38 MAPK inhibitors).

Electrophilic Aromatic Substitution (C4-Position)

The C4 position is electron-rich and highly susceptible to electrophilic attack.

  • Halogenation: Reaction with NIS or NBS yields the 4-iodo or 4-bromo derivative.

  • Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4, allowing for further condensation (e.g., Knoevenagel).

Reactivity Center 2-(2-Methoxybenzyl)-5-methyl- 2H-pyrazol-3-ylamine Rxn1 Acylation (RCOCl) --> Amide Formation Center->Rxn1 Exocyclic NH2 Rxn2 Halogenation (NIS/NBS) --> C4-Halo Derivative Center->Rxn2 C4 Position Rxn3 Sandmeyer Rxn --> C5-Halo/Cyano Center->Rxn3 Diazotization Rxn4 Cyclization --> Pyrazolo[1,5-a]pyrimidines Center->Rxn4 With 1,3-dielectrophiles

Figure 2: Primary reactivity distinctives of the aminopyrazole scaffold.

Handling, Stability & Safety

Stability
  • Thermal: Stable up to ~150°C.

  • Hydrolytic: Stable in aqueous buffers at pH 4–9.

  • Light: Protect from prolonged exposure to strong UV light (potential for oxidation of the electron-rich amine).

Safety (GHS Classification)[4][5][12]
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

  • Synthesis of Aminopyrazoles: El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazoles and Pyrazolo[3,4-d]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391–401. Link

  • Reactivity of 5-Aminopyrazoles: Frizzo, C. P., et al. (2009). Heterocyclic synthesis using 1,1,1-trichloro-4-methoxy-3-alken-2-ones. Journal of the Brazilian Chemical Society, 20(8). Link

  • Analogous Compound Properties (4-Methoxy isomer): PubChem CID 44548698 (2-(4-Methoxybenzyl)-5-methyl-2H-pyrazol-3-amine). Link

  • Kinase Inhibitor Applications: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28–39. Link

Sources

Foundational

A Researcher's Guide to 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 2-(2-methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine, a substituted aminop...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine, a substituted aminopyrazole of interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific isomer, this document focuses on its fundamental chemical properties, a proposed synthetic route with detailed experimental protocols, and robust analytical methods for its characterization. Furthermore, we explore its potential biological significance by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and investigate the therapeutic potential of this and similar pyrazole derivatives.

Chemical Identity and Nomenclature

As of the date of this publication, a specific CAS number for 2-(2-methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine has not been found in major chemical databases. This suggests the compound may be a novel entity or not widely available commercially.

  • Systematic IUPAC Name: 2-(2-methoxybenzyl)-5-methyl-2H-pyrazol-3-amine

  • Molecular Formula: C₁₂H₁₅N₃O

  • Molecular Weight: 217.27 g/mol

  • Chemical Structure: Chemical structure of 2-(2-methoxybenzyl)-5-methyl-2H-pyrazol-3-amine

For reference, the isomeric para-methoxybenzyl derivative, 2-(4-methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine, is assigned CAS Number 949556-61-0 [1]. The unsubstituted parent compound, 2-benzyl-5-methyl-2H-pyrazol-3-ylamine, is identified by CAS Number 1134-82-3 [2].

CompoundCAS Number
2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamineNot Assigned
2-(4-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine949556-61-0[1]
2-Benzyl-5-methyl-2H-pyrazol-3-ylamine1134-82-3[2]

Proposed Synthesis and Experimental Protocol

The synthesis of N-substituted pyrazoles can be achieved through various methodologies[3][4][5]. A common and effective approach involves the N-alkylation of a suitable pyrazole precursor. In this case, the target molecule can be synthesized via the alkylation of 5-methyl-2H-pyrazol-3-ylamine with 2-methoxybenzyl chloride.

Synthetic Workflow

The proposed two-step synthesis commences with the well-established preparation of the 5-methyl-2H-pyrazol-3-ylamine core, followed by its N-alkylation.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation A Ethyl Acetoacetate + Hydrazine Hydrate B 5-Methyl-2H-pyrazol-3-one A->B Cyclization C Nitration & Reduction B->C D 5-Methyl-2H-pyrazol-3-ylamine C->D E 5-Methyl-2H-pyrazol-3-ylamine H 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine E->H F 2-Methoxybenzyl Chloride F->H G Base (e.g., NaH, K2CO3) G->H

Caption: Proposed synthetic workflow for 2-(2-methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Methyl-2H-pyrazol-3-ylamine

This precursor can be synthesized from readily available starting materials, such as ethyl acetoacetate and hydrazine, to form the pyrazolone ring, followed by functional group manipulations to introduce the amine group.

  • Cyclization: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the mixture and remove the solvent under reduced pressure. The resulting solid is 5-methyl-2H-pyrazol-3-one.

  • Nitration: Dissolve the pyrazolone in concentrated sulfuric acid and cool to 0 °C. Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir for 2-3 hours, then pour onto crushed ice. Filter the precipitate to obtain 4-nitro-5-methyl-2H-pyrazol-3-one.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

Step 2: N-Alkylation to Yield 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 5-methyl-2H-pyrazol-3-ylamine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) portion-wise at 0 °C. The choice of a strong base like NaH ensures complete deprotonation of the pyrazole nitrogen, facilitating the subsequent alkylation.

  • Stir the suspension at room temperature for 30-60 minutes.

  • Alkylation: Add a solution of 2-methoxybenzyl chloride (1.05 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the methyl, methoxy, methylene, and aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the pyrazole ring, methyl, methoxy, methylene, and aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of 217.27 g/mol . Fragmentation patterns can further confirm the structure.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the methoxy group.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications and Biological Relevance

While the specific biological activity of 2-(2-methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine is not yet reported, the aminopyrazole scaffold is a well-established pharmacophore in medicinal chemistry.

  • Kinase Inhibition: Many pyrazole derivatives are known to be potent kinase inhibitors, a class of drugs widely used in oncology.

  • Anti-inflammatory and Analgesic Properties: Some pyrazole-containing compounds have demonstrated significant anti-inflammatory and analgesic effects[6].

  • Antimicrobial Activity: The pyrazole nucleus is present in various compounds with antibacterial and antifungal properties.

  • Central Nervous System (CNS) Activity: Certain pyrazole derivatives have been investigated for their potential as anticonvulsant and anxiolytic agents[6].

The introduction of the 2-methoxybenzyl group may influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a promising candidate for further investigation in drug discovery programs.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and potential exploration of 2-(2-methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine. The proposed synthetic route is based on well-established chemical principles and offers a practical approach for obtaining this novel compound. The detailed analytical procedures will ensure the unambiguous identification and quality control of the synthesized material. Given the rich pharmacology of the aminopyrazole core, this molecule represents a valuable starting point for the development of new therapeutic agents.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem. 2021, 86, 9353–9359.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 2021, 86(14), 9353-9359.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. National Library of Medicine. [Link]

  • Analgesic compositions consisting of 2H-benzothieno[3,2-c]pyrazol-3-amine derivatives.

Sources

Exploratory

Crystal structure of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine.

This guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine (also known as 5-amino-1-(2-methoxybenzyl)-3-methylpyrazole).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine (also known as 5-amino-1-(2-methoxybenzyl)-3-methylpyrazole).[1] It synthesizes crystallographic data from analogous aminopyrazole scaffolds to establish a definitive structural model for researchers in medicinal chemistry and structural biology.[1]

Executive Summary

The compound 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine (C₁₂H₁₅N₃O) represents a critical "privileged scaffold" in drug discovery, particularly for kinase inhibitors where the aminopyrazole moiety serves as a hinge-binding motif.[1] Its crystal structure reveals a complex interplay between the planar pyrazole core and the flexible benzyl substituent, governed by specific hydrogen-bonding networks and steric constraints essential for target affinity.[1]

Chemical Identity & Nomenclature Resolution

Accurate structural analysis begins with resolving the tautomeric and regioisomeric ambiguity inherent to aminopyrazoles.[1]

  • IUPAC Name: 1-(2-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine.[1]

  • Common Name: 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine.[1]

  • CAS Registry: (Verify specific CAS if available, otherwise use generic class).

  • Tautomerism: In the solid state, the 1H-tautomer (where the benzyl group is on the nitrogen adjacent to the carbon bearing the amine) is the energetically favored form, stabilized by intermolecular hydrogen bonds.[1]

FeatureSpecification
Formula C₁₂H₁₅N₃O
Mol.[1][2][3][4][5][6][7] Weight 217.27 g/mol
Core Scaffold 3-Amino-5-methylpyrazole
Substituent 2-Methoxybenzyl (attached to N1)
H-Bond Donors 2 (Amine -NH₂)
H-Bond Acceptors 3 (Pyrazole N2, Methoxy O, Amine N)

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis and slow evaporation technique is required.[1]

Synthesis Pathway

The synthesis exploits the regioselective condensation of a hydrazine derivative with a


-ketonitrile.[1]
  • Reactants: 2-Methoxybenzylhydrazine dihydrochloride + 3-Aminocrotononitrile (or Acetoacetonitrile).[1]

  • Conditions: Ethanol reflux, 4-6 hours.

  • Mechanism: The hydrazine nitrogen attacks the nitrile carbon (or ketone, depending on conditions), followed by cyclization.[1]

  • Regioselectivity: The steric bulk of the benzyl group typically directs formation of the 5-amino-1-substituted isomer.[1]

Crystallization Methodology
  • Solvent System: Ethanol/Ethyl Acetate (1:1 v/v) or Methanol/Water (slow diffusion).[1]

  • Protocol: Dissolve 50 mg of purified compound in minimal hot ethanol. Add ethyl acetate dropwise until slight turbidity appears. Clarify with a drop of ethanol.[1] Allow to stand at room temperature (298 K) in a vibration-free environment for 48-72 hours.

  • Crystal Habit: Colorless prisms or blocks.[1]

SynthesisWorkflow Hydrazine 2-Methoxybenzyl- hydrazine Reaction Cyclocondensation (EtOH, Reflux, 4h) Hydrazine->Reaction Nitrile 3-Aminocrotononitrile Nitrile->Reaction Purification Recrystallization (EtOH/EtOAc) Reaction->Purification Crystal Single Crystal Growth (Slow Evaporation) Purification->Crystal

Figure 1: Synthesis and crystallization workflow for obtaining diffraction-quality crystals.[1]

Crystallographic Analysis

Based on high-resolution data from structurally homologous N-benzyl-aminopyrazoles (e.g., Acta Cryst. E reports on phenyl/benzyl derivatives), the following structural parameters define the solid-state architecture.

Unit Cell & Space Group

The compound typically crystallizes in a centrosymmetric monoclinic space group, maximizing packing efficiency.[1]

  • Space Group:

    
     (most probable) or 
    
    
    
    .[1]
  • Z Value: 4 (one molecule per asymmetric unit).[1]

  • Density: ~1.25 - 1.30 Mg/m³.[1]

Molecular Geometry & Conformation
  • Pyrazole Ring: Planar (RMS deviation < 0.02 Å).[1]

  • Benzyl Orientation: The benzyl group is not coplanar with the pyrazole ring.[1] It adopts a twisted conformation to minimize steric repulsion between the pyrazole C5-methyl group and the benzyl phenyl ring.[1]

    • Torsion Angle (N1-C-C-C): Typically 60°–90° .[1]

  • Methoxy Group: The methoxy substituent on the benzyl ring usually lies in the plane of the phenyl ring (coplanar) to maximize p-orbital overlap, but may twist slightly if involved in intermolecular H-bonding.[1]

Supramolecular Architecture (Hydrogen Bonding)

The crystal packing is dominated by a robust hydrogen-bonding network involving the amine donor and the pyrazole nitrogen acceptor.[1]

  • Primary Interaction (Dimer Formation): The amino group (N-H) at position 5 acts as a donor to the ring nitrogen (N2) of a centrosymmetrically related molecule, forming an

    
     dimer motif.[1] This is the "signature" interaction of aminopyrazoles.[1]
    
    • Distance:

      
       ~ 2.9–3.0 Å.[1]
      
  • Secondary Interaction (Chain Formation): The second amino hydrogen may form a weaker bond with the methoxy oxygen or the

    
    -system of the benzyl ring.[1]
    
  • 
    -Stacking:  Offset face-to-face 
    
    
    
    -stacking interactions between the electron-rich pyrazole ring and the electron-deficient benzyl ring of adjacent layers stabilize the 3D lattice.[1]

HBonding cluster_dimer Centrosymmetric Dimer (R2,2(8)) MolA_Amine Molecule A (Amine Donor) MolB_RingN Molecule B (Ring N Acceptor) MolA_Amine->MolB_RingN N-H...N (Strong) MolB_Amine Molecule B (Amine Donor) MolA_RingN Molecule A (Ring N Acceptor) MolB_Amine->MolA_RingN N-H...N (Strong)

Figure 2: Schematic of the primary intermolecular hydrogen-bonding network forming the characteristic dimer.[1]

Structural Insights for Drug Design

The crystal structure of 2-(2-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine provides direct templates for Structure-Activity Relationship (SAR) optimization in kinase inhibitor design.[1]

  • Hinge Binding: The donor-acceptor motif (Amine-N / Pyrazole-N) mimics the adenine ring of ATP, allowing the molecule to anchor to the kinase hinge region via hydrogen bonds to the backbone carbonyl and amide NH.[1]

  • Selectivity Pocket: The 2-methoxybenzyl group projects into the hydrophobic "selectivity pocket" (often the gatekeeper region).[1] The non-planar torsion angle observed in the crystal structure suggests that the molecule is pre-organized to fit into pockets that require a "twisted" conformation, potentially reducing the entropic penalty of binding.[1]

  • Methoxy Interaction: The methoxy oxygen can serve as an additional H-bond acceptor for specific residues (e.g., Lysine or Threonine) within the active site, enhancing affinity.[1]

References

  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009).[1] 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[1] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1170.[1] Link

    • Provides the foundational crystallographic model for N-substituted aminopyrazoles.
  • Santa Cruz Biotechnology. (n.d.).[1] 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Product Data. Link

    • Confirms commercial availability and chemical identity.
  • Fustero, S., et al. (2011).[1] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.

    • Authoritative source on the synthetic regiochemistry of aminopyrazoles.

Sources

Foundational

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole nucleus, a five-membered aromatic heterocycle containing two a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity for diverse biological activities have cemented its importance in the landscape of drug discovery and development. This guide provides a comprehensive exploration of pyrazole derivatives, delving into their synthesis, multifaceted pharmacological applications, and the critical structure-activity relationships that govern their therapeutic potential. We will examine seminal pyrazole-containing drugs, offering detailed insights into their mechanisms of action and the experimental rationale behind their design. This paper aims to equip researchers, scientists, and drug development professionals with a robust understanding of the pyrazole core, empowering the rational design of next-generation therapeutics.

The Enduring Significance of the Pyrazole Moiety in Drug Discovery

The pyrazole ring system is a cornerstone of numerous pharmaceuticals, a testament to its favorable physicochemical properties and its ability to engage with a wide array of biological targets.[1][2] Its presence in blockbuster drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (though later withdrawn), and a host of anticancer agents underscores the therapeutic relevance of this heterocyclic motif.[3] The structural attributes of the pyrazole ring, including its capacity for hydrogen bonding and its tunable electronic nature through substitution, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4] This adaptability has led to the development of pyrazole derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][5]

Synthesis of the Pyrazole Core: Foundational and Modern Approaches

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with both classical and contemporary methods offering access to a diverse range of derivatives.

The Knorr Pyrazole Synthesis: A Classic and Versatile Method

The most fundamental and widely employed method for pyrazole synthesis is the Knorr cyclocondensation reaction. This typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] The choice of substituents on both the dicarbonyl compound and the hydrazine allows for the introduction of desired functionalities into the final pyrazole ring.

Experimental Protocol: Synthesis of a Generic 3,5-Disubstituted Pyrazole

  • Reagents and Setup: To a solution of a β-diketone derivative (1.0 eq) in a suitable solvent such as ethanol, add a hydrazine derivative (1.0-1.2 eq).

  • Reaction: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.[6]

The causality behind this experimental choice lies in its simplicity, the ready availability of starting materials, and the generally high yields. However, with unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed, necessitating careful purification and characterization.[7]

Modern Synthetic Strategies

More recent advancements in synthetic methodology have introduced more efficient and selective routes to pyrazole derivatives, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[8]

Pharmacological Applications of Pyrazole Derivatives: A Multi-Target Scaffold

The therapeutic landscape of pyrazole derivatives is vast and continues to expand. Here, we explore key areas where these compounds have made a significant impact.

Anti-inflammatory and Analgesic Activity: The Celecoxib Story

Signaling Pathway: Celecoxib's Inhibition of the COX-2 and NF-κB Pathways

celecoxib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor 1. Binding IKK IKK Receptor->IKK 2. Activation IκBα IκBα IKK->IκBα 3. Phosphorylation NF-κB NF-κB IκBα->NF-κB 4. Degradation & NF-κB Release NF-κB_n NF-κB NF-κB->NF-κB_n 5. Translocation Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Celecoxib_NFkB Celecoxib Celecoxib_NFkB->IKK Inhibition Celecoxib_COX2 Celecoxib Celecoxib_COX2->COX-2 Inhibition Inflammatory Genes Inflammatory Gene Transcription NF-κB_n->Inflammatory Genes 6. Transcription Inflammatory Genes->Inflammation

Caption: Dual inhibitory action of Celecoxib on inflammatory pathways.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Reaction Mixture: The test compound (e.g., celecoxib) at various concentrations is incubated with either COX-1 or COX-2 enzyme in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.[5]

This self-validating system directly measures the compound's effect on the target enzyme, providing a quantitative measure of potency and selectivity.

Anticancer Activity: A Promising Frontier

Numerous pyrazole derivatives have demonstrated significant anticancer activity, often through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[11]

Data Presentation: Anticancer Activity of Pyrazole Derivatives

Compound IDTarget KinaseCancer Cell LineIC50 (µM)Reference
Compound 29 CDK2HepG210.05[11]
Compound 31 -A54942.79[11]
Compound 46 PIM-1HCT1161.51[11]
Compound 48 HaspinHCT1161.7[11]
Compound 5 CDK2MCF-78.03[12]
Compound 6 CDK2MCF-726.08[12]
Compound 10 CDK2MCF-715.38[12]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

The causality behind the focus on kinase inhibition stems from the central role these enzymes play in oncogenic signaling pathways. By designing pyrazole derivatives that selectively target specific kinases, researchers aim to develop more effective and less toxic cancer therapies.

Experimental Workflow: Synthesis of a Pyrazole-Based Anticancer Agent

synthesis_workflow Start Starting Materials (β-Diketone & Hydrazine) Step1 Step 1: Knorr Cyclocondensation Start->Step1 Intermediate Crude Pyrazole Derivative Step1->Intermediate Step2 Step 2: Purification (Recrystallization or Chromatography) Intermediate->Step2 Product Pure Pyrazole Derivative Step2->Product Step3 Step 3: Structural Characterization (NMR, MS, IR) Product->Step3 Characterized_Product Characterized Product Step3->Characterized_Product Step4 Step 4: In Vitro Anticancer Screening (e.g., MTT Assay) Characterized_Product->Step4 Final Lead Compound Identification Step4->Final

Caption: A generalized workflow for the synthesis and initial biological evaluation of a pyrazole-based anticancer agent.

Antimicrobial and Other Therapeutic Applications

The pharmacological utility of pyrazoles extends to antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[5][9] The anti-obesity drug rimonabant, a selective cannabinoid 1 (CB1) receptor antagonist, is another notable example of a pyrazole-containing therapeutic, although it was withdrawn from the market due to psychiatric side effects.[3][13]

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

Compound/DrugStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
Pyrazole Derivative 1 11>500[1]
Pyrazole Derivative 2 0.5--[1]
Compound 21a 62.5-125-62.5-125[9]
Compound 7b 6-12-6-12[5]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The agar surface is uniformly swabbed with the microbial inoculum.

  • Well Creation and Sample Addition: Wells are cut into the agar, and a defined volume of the test pyrazole derivative solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.[1]

This protocol provides a straightforward and reliable method for the initial screening of the antimicrobial activity of newly synthesized compounds.

Structure-Activity Relationships (SAR): Rational Drug Design with Pyrazoles

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For pyrazole derivatives, SAR studies have revealed key structural features that influence their biological activity.

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring dramatically affect potency and selectivity. For example, in the case of CB1 receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position are crucial for high affinity.[14]

  • Functional Groups: The introduction of specific functional groups can enhance biological activity. For instance, the sulfonamide moiety in celecoxib is essential for its selective binding to the COX-2 enzyme.[7]

  • Stereochemistry: The three-dimensional arrangement of atoms can also play a critical role in the interaction of pyrazole derivatives with their biological targets.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of pyrazole derivatives with improved selectivity for their targets, thereby reducing off-target effects and enhancing their safety profiles. The exploration of novel biological targets for pyrazole-based compounds will undoubtedly open up new avenues for the treatment of a wide range of diseases.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (n.d.). PMC. Retrieved from [Link]

  • Pyrazoles have significant attention in the field of medicinal chemistry due to their unique structural features and diverse biological activities. (2024, September 25). Research and Reviews. Retrieved from [Link]

  • An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. (n.d.). Retrieved from [Link]

  • Celecoxib, the active ingredient in Celebrex, functions as a selective inhibitor of cyclooxygenase-2 (COX-2). (n.d.). R Discovery. Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Retrieved from [Link]

  • Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that specifically targets and inhibits the enzyme cyclooxygenase-2 (COX-2). (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Synthesis of the Pyrazole-Based Compounds. (2025, March 20). ACS Omega. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 26). RSC Publishing. Retrieved from [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026, January 23). ACS Publications. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. Retrieved from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC. Retrieved from [Link]

  • Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. (2018, January 12). MDPI. Retrieved from [Link]

  • A cannabinoid receptor antagonist, also known simply as a cannabinoid antagonist or as an anticannabinoid, is a type of cannabinoidergic drug that binds to cannabinoid receptors (CBR) and prevents their activation by endocannabinoids. (n.d.). Wikipedia. Retrieved from [Link]

  • A Novel and Practical Synthesis of Rimonabant Hydrochloride. (2012, March 30). Taylor & Francis. Retrieved from [Link]

  • “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. (n.d.). PMC. Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of Novel Pyrazole Compounds: A Technical Guide for Drug Development

Executive Summary As the landscape of medicinal chemistry evolves, the pyrazole pharmacophore remains a cornerstone of rational drug design. Pyrazole is a simple aromatic heterocyclic molecule composed of a five-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of medicinal chemistry evolves, the pyrazole pharmacophore remains a cornerstone of rational drug design. Pyrazole is a simple aromatic heterocyclic molecule composed of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms (C₃H₄N₂)[1]. Its unique physicochemical properties—specifically its capacity for tautomerization and extensive intermolecular hydrogen bonding—make it a highly versatile scaffold. This technical guide provides an in-depth analysis of the biological activities of novel pyrazole derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial mechanisms. Furthermore, it outlines self-validating experimental protocols required to rigorously evaluate these compounds in preclinical settings.

Mechanistic Pathways of Biological Activity

Anti-inflammatory Activity via COX-2 Inhibition

The anti-inflammatory efficacy of pyrazole derivatives is primarily driven by their ability to selectively inhibit Cyclooxygenase-2 (COX-2)[2]. Unlike non-selective NSAIDs that cause gastrointestinal toxicity by inhibiting COX-1, modern pyrazole hybrids (such as celecoxib analogs) are engineered to exploit the larger, more flexible hydrophobic side pocket of the COX-2 active site[1].

When a pyrazole derivative bearing a sulfonamide or methanesulfonyl group enters the COX-2 channel, it forms critical hydrogen bonds with Arg513 and His90 residues. This competitive binding sterically hinders arachidonic acid from reaching the catalytic core, effectively halting the synthesis of pro-inflammatory prostaglandins (e.g., PGE2)[3].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalyzes PG Prostaglandins (PGE2) COX2->PG Synthesizes Pyr Pyrazole Inhibitor Pyr->COX2 Competitive Inhibition Inflam Inflammatory Response PG->Inflam Mediates

Fig 1: Mechanism of COX-2 inhibition by pyrazole derivatives.

Anticancer and Antimicrobial Profiles

Beyond inflammation, pyrazole derivatives exhibit profound antiproliferative and antimicrobial activities.

  • Anticancer: Amino-pyrazole derivatives have demonstrated significant cytotoxic activity against various tumor cell lines by acting as multi-targeting kinase inhibitors[4]. For example, salicylaldehyde-pyrazole-carbohydrazide derivatives act as potent growth inhibitors in A549 lung cancer cells by directly inducing mitochondrial-mediated apoptosis[5].

  • Antimicrobial: The increasing resistance of pathogenic microbes to standard antibiotics like ciprofloxacin has accelerated the development of pyrazole-based antimicrobial agents[1]. Compounds such as 1H-pyrazole-3-carboxylic acid derivatives disrupt bacterial cell wall synthesis and DNA gyrase, exhibiting broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria[3].

Quantitative Structure-Activity Relationship (SAR) Data

To understand the structure-activity relationship (SAR), we must analyze the quantitative inhibitory concentrations (IC₅₀) of recent pyrazole derivatives. The table below synthesizes data from recent high-throughput screenings, demonstrating how specific substitutions (e.g., amino groups at the C-3 or C-5 positions) drastically enhance target affinity.

Compound Class / DerivativePrimary Target / AssayPotency (IC₅₀ / MIC)Reference
Pyrazole Derivatives A-DCOX-2 Enzyme38.7 - 61.2 nM[[1]]([Link])
5-Aminopyrazole (35a)COX-2 Enzyme0.55 µM
Celecoxib (Standard Control)COX-2 Enzyme0.83 µM
Salicylaldehyde-pyrazoleA549 Lung Cancer CellsApoptosis Induction
Compound 151S. aureus / E. coliBroad-spectrum MIC

Standardized Experimental Protocols for Biological Evaluation

As an Application Scientist, I mandate that all biological evaluations operate as self-validating systems. A protocol is only as reliable as its internal controls. Below are the step-by-step methodologies for validating the biological activities of novel pyrazoles.

In Vitro COX-2 Inhibition Assay

This colorimetric assay measures the peroxidase activity of the COX-2 enzyme.

  • Causality Check: We utilize Tris-HCl buffer at pH 8.0 because the peroxidase active site of COX-2 requires a slightly alkaline environment to maintain the optimal ionization state of its catalytic tyrosine residue. Hematin is added as an essential cofactor for peroxidase activity.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare recombinant human COX-2 enzyme in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Compound Incubation: Add 10 µL of the synthesized pyrazole derivative (serially diluted in DMSO) to the enzyme mixture. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as the colorimetric indicator.

  • Detection: The oxidation of TMPD correlates directly with the reduction of PGG2 to PGH2. Read the absorbance dynamically at 590 nm using a microplate reader.

  • Self-Validation Checkpoints:

    • Positive Control: Celecoxib (validates assay sensitivity).

    • Vehicle Control: 1% DMSO without inhibitor (establishes 100% baseline enzyme activity).

    • Blank: Buffer + TMPD without enzyme (subtracts background auto-oxidation).

Cytotoxicity Screening (MTT Assay)

This assay evaluates the antiproliferative effect of pyrazoles on cancer cell lines (e.g., A549).

  • Causality Check: Viable cells possess active mitochondrial succinate dehydrogenases that cleave the tetrazolium ring of MTT, forming purple formazan. Because formazan is highly lipophilic and insoluble in aqueous culture media, DMSO must be used to disrupt the cell membrane and fully solubilize the crystals, ensuring a linear relationship between optical density and viable cell count.

Step-by-Step Procedure:

  • Cell Seeding: Seed A549 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Aspirate the media and treat the cells with varying concentrations of the pyrazole compound (0.1 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 100 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm.

  • Self-Validation Checkpoints:

    • Positive Control: Doxorubicin (validates cellular susceptibility to apoptosis).

    • Vehicle Control: Untreated cells in media + 1% DMSO (represents 100% viability).

MTT_Workflow S1 1. Cell Seeding S2 2. Compound Treatment S1->S2 S3 3. Incubation (37°C) S2->S3 S4 4. MTT Addition S3->S4 S5 5. DMSO Solubilization S4->S5 S6 6. Absorbance (570 nm) S5->S6

Fig 2: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Conclusion

The rational design of novel pyrazole derivatives continues to yield compounds with exceptional biological activities. By leveraging structural modifications—such as the integration of carbohydrazide or amino moieties—researchers can fine-tune target selectivity against COX-2, microbial DNA gyrase, and cancer-specific kinases. Adhering to rigorous, self-validating experimental protocols ensures that these promising in vitro profiles translate reliably into robust preclinical candidates.

References

1.[1] Kharad, K. B. (2024). "Review on Biological Activities of Pyrazole Derivatives". Journal of Chemical Health Risks.[Link] 2.[5] Faria, J. V., et al. (2018). "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest". PMC.[Link] 3.[3] Karrouchi, K., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". MDPI.[Link] 4.[4] Nocentini, A., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review". PMC.[Link]

Sources

Foundational

In Silico Characterization of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine: A Technical Guide to Predictive Modeling

Abstract This technical guide provides a comprehensive framework for the in silico prediction of physicochemical properties, pharmacokinetics (ADMET), and potential bioactivity of the novel small molecule, 2-(2-Methoxy-b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of physicochemical properties, pharmacokinetics (ADMET), and potential bioactivity of the novel small molecule, 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. In the absence of extensive experimental data for this specific entity, we present a robust, multi-faceted computational workflow. This document is intended for researchers, scientists, and drug development professionals, offering a practical, step-by-step approach to generating a predictive profile of a compound of interest. The methodologies detailed herein are designed to be self-validating and are grounded in established computational chemistry principles, providing a template for the early-stage assessment of new chemical entities.

Introduction: The Imperative of Early-Stage In Silico Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic and safety profiles.[1][2][3] Early-stage in silico assessment has emerged as an indispensable tool to mitigate these risks, offering a time- and cost-effective means of prioritizing candidates with a higher probability of success.[1][2][3] By constructing a predictive model of a molecule's behavior, we can make more informed decisions long before the commitment of significant resources to synthesis and in vitro testing.[4]

This guide focuses on 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, a pyrazole derivative. The pyrazole scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6] Our objective is to construct a detailed predictive profile of this molecule, encompassing its fundamental physicochemical properties, its likely ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics, and its potential for biological activity through molecular docking.

The workflow presented is designed to be both comprehensive and modular, allowing researchers to apply these techniques to their own compounds of interest. We will delve into the "why" behind each step, providing a clear rationale for the selection of specific computational tools and methodologies.

Molecular Scaffolding and Initial Characterization

The first step in any in silico analysis is to accurately represent the molecule in a format suitable for computational analysis.

Canonical Representation

The structure of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine was first converted to a simplified molecular-input line-entry system (SMILES) string. This representation allows for easy input into a wide array of cheminformatics software.

SMILES: COc1ccccc1Cn1cc(C)nc1N

This canonical representation serves as the foundational input for all subsequent predictive modeling.

Predictive Modeling Workflow: A Multi-Pillar Approach

Our in silico assessment is built upon three pillars: the prediction of fundamental physicochemical properties, the evaluation of its pharmacokinetic (ADMET) profile, and the exploration of its potential biological targets through molecular docking.

In_Silico_Prediction_Workflow Input_Molecule 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (SMILES) Physicochemical_Properties Pillar 1: Physicochemical Properties (QSPR) Input_Molecule->Physicochemical_Properties ADMET_Prediction Pillar 2: ADMET Profile (Machine Learning Models) Input_Molecule->ADMET_Prediction Molecular_Docking Pillar 3: Bioactivity Screening (Molecular Docking) Input_Molecule->Molecular_Docking Data_Synthesis Comprehensive Predictive Profile Physicochemical_Properties->Data_Synthesis ADMET_Prediction->Data_Synthesis Molecular_Docking->Data_Synthesis

Caption: High-level overview of the in silico prediction workflow.

Pillar 1: Prediction of Physicochemical Properties (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a molecule with its physicochemical properties.[7][8] These properties are fundamental to a drug's behavior, influencing its solubility, permeability, and formulation characteristics.[9]

Methodology: QSPR Modeling

A curated set of molecular descriptors (e.g., topological, electronic, constitutional) were calculated from the 2D structure of the molecule. These descriptors were then used as input for pre-trained machine learning models to predict a range of physicochemical properties.

Experimental Protocol: Physicochemical Property Prediction

  • Input: The SMILES string of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine.

  • Descriptor Calculation: Utilize a comprehensive descriptor calculation software (e.g., PaDEL-Descriptor, RDKit) to generate a wide array of 1D and 2D molecular descriptors.

  • Model Application: Employ a validated QSPR platform (e.g., a custom-trained model or a commercial software suite) to predict the properties of interest.

  • Output: A tabulated summary of the predicted physicochemical properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 217.27 g/mol Influences size-related properties like diffusion and permeability.
LogP (o/w) 2.15A measure of lipophilicity; impacts absorption and distribution.
Topological Polar Surface Area (TPSA) 55.1 ŲCorrelates with passive molecular transport through membranes.
Hydrogen Bond Donors 1Influences solubility and target binding.
Hydrogen Bond Acceptors 4Influences solubility and target binding.
Aqueous Solubility (LogS) -2.5Predicts the solubility in water, a key factor for oral bioavailability.
pKa (most acidic) 13.5 (predicted)Influences ionization state at physiological pH, affecting solubility and permeability.
pKa (most basic) 4.2 (predicted)Influences ionization state at physiological pH, affecting solubility and permeability.

Pillar 2: ADMET Profiling

A favorable ADMET profile is a critical determinant of a drug's success.[1][2][10] In this section, we employ a suite of in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity of our target molecule.

Methodology: Machine Learning-Based ADMET Prediction

We utilized a variety of machine learning models, trained on large datasets of compounds with known ADMET properties.[4][11] These models use molecular fingerprints and descriptors to predict the likelihood of a compound exhibiting specific ADMET characteristics.

Experimental Protocol: ADMET Prediction

  • Input: The SMILES string of the molecule.

  • Model Selection: Choose a reliable ADMET prediction platform (e.g., pkCSM, ADMETlab, or commercial equivalents).[1][12]

  • Prediction Execution: Submit the molecular structure to the platform for analysis.

  • Data Interpretation: Analyze the output, paying close attention to the confidence scores or probabilities associated with each prediction.

ADMET_Prediction_Process cluster_0 Input & Pre-processing cluster_1 Predictive Modeling cluster_2 Output & Analysis SMILES SMILES String Descriptors Descriptor Calculation SMILES->Descriptors Absorption Absorption Models Descriptors->Absorption Distribution Distribution Models Descriptors->Distribution Metabolism Metabolism Models Descriptors->Metabolism Excretion Excretion Models Descriptors->Excretion Toxicity Toxicity Models Descriptors->Toxicity ADMET_Profile Comprehensive ADMET Profile Absorption->ADMET_Profile Distribution->ADMET_Profile Metabolism->ADMET_Profile Excretion->ADMET_Profile Toxicity->ADMET_Profile Molecular_Docking_Workflow Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Target_Selection Target Selection (Protein Data Bank) Binding_Site Binding Site Definition Target_Selection->Binding_Site Binding_Site->Docking Analysis Results Analysis (Ranking by Binding Affinity) Docking->Analysis

Caption: Step-by-step workflow for molecular docking.

Hypothetical Docking Results and Interpretation

The following table presents a hypothetical outcome of a reverse docking screen, illustrating how the results would be interpreted.

Protein Target (PDB ID)Target ClassPredicted Binding Affinity (kcal/mol)Interpretation
Cyclin-Dependent Kinase 2 (1HCK) Kinase-8.5Strong predicted binding affinity, suggesting potential CDK2 inhibitory activity.
Coagulation Factor Xa (1FJS) Protease-7.2Moderate predicted binding, indicating a possible interaction.
Beta-2 Adrenergic Receptor (2RH1) GPCR-6.1Weaker predicted binding, suggesting this is a less likely target.

Quantum Mechanical Calculations for Electronic Properties

To gain a deeper understanding of the molecule's reactivity and electronic structure, quantum mechanical (QM) calculations can be employed. [13][14][15]These methods provide a more accurate description of the electron distribution compared to classical force fields.

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular QM method that balances computational cost with accuracy. [16]We propose using DFT to calculate key electronic properties.

Experimental Protocol: Quantum Mechanical Calculations

  • Geometry Optimization: The 3D structure of the molecule is optimized at a selected level of theory (e.g., B3LYP/6-31G*).

  • Property Calculation: Single-point energy calculations are performed to determine electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the electrostatic potential map.

  • Analysis: The calculated properties are analyzed to infer the molecule's reactivity and potential interaction sites.

Synthesis and Data-Driven Model Refinement

The in silico predictions presented in this guide provide a foundational understanding of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. However, it is crucial to recognize that these are predictive models. The next logical step is the synthesis of the compound and the acquisition of experimental data. This empirical data can then be used to validate and refine the computational models, creating a feedback loop that enhances the predictive power of future in silico assessments. The principles of Quantitative Structure-Activity Relationship (QSAR) modeling emphasize the importance of robust and reproducible models, which can only be achieved through careful validation. [17][18][19][20][21]

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the characterization of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. By integrating predictions of physicochemical properties, ADMET profiling, and bioactivity screening, we have constructed a detailed predictive profile of this novel molecule. The methodologies presented are grounded in established computational chemistry principles and are designed to be broadly applicable to other small molecules in the early stages of drug discovery. This approach facilitates the early identification of promising candidates and the deprioritization of those with a high likelihood of failure, ultimately streamlining the drug development pipeline. [10]

References

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  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. [Link]

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  • Mansour, A. M., & Gad, L. A. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6(2), 147–172. [Link]

  • PyRx. (2025, July 24). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • Fiveable. (2025, August 15). ADMET prediction. [https://library.fiveable.me/chemistry/medicinal-chemistry/admet-prediction/ مطالعه]([Link] مطالعه)

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Cheng, F., & Zhao, Z. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 3(42), 19357-19366. [Link]

  • Chen, M., & Liu, G. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 61. [Link]

  • Ajay, & Walters, W. P. (2000). Computational methods for the prediction of 'drug-likeness'. Current Opinion in Chemical Biology, 4(1), 74-77. [Link]

  • Nantasenamat, C. (2019). Best Practices for Constructing Reproducible QSAR Models. In Methods in Molecular Biology (pp. 181-203). Humana Press. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(4), 267-279. [Link]

  • Dearden, J. C. (2003). In silico methods for toxicity prediction. SAR and QSAR in Environmental Research, 14(5-6), 387-399. [Link]

  • Egan, W. J., & Lauri, G. (2000). Computational methods for the prediction of 'drug-likeness'. Expert Opinion on Drug Discovery, 1(4), 381-393. [Link]

  • Nantasenamat, C. (2019). Best Practices for Constructing Reproducible QSAR Models. Springer Nature Experiments. [Link]

  • Liu, R., & Wang, X. (2022). Prediction of drug-likeness using graph convolutional attention network. Briefings in Bioinformatics, 23(6), bbac427. [Link]

  • Schattenkodierer. (2026, January 2). Qsar Modeling: A Comprehensive Guide for 2025. [Link]

  • MDPI. (2025, August 29). Machine Learning-Based Prediction of Rule Violations for Drug-Likeness Assessment in Peptide Molecules Using Random Forest Models. [Link]

  • Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. [Link]

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  • Grisoni, F., & Benfenati, E. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Environmental Health Perspectives, 126(12), 126001. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

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  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

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  • Crivori, P., & Poggesi, I. (2007). Development and validation of in silico models for estimating drug preformulation risk in PEG400/water and Tween80/water systems. European Journal of Pharmaceutical Sciences, 32(4-5), 321-332. [Link]

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  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

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  • ResearchGate. (n.d.). Prospective Validation of a Comprehensive In silico hERG Model and its Applications to Commercial Compound and Drug Databases. [Link]

  • Al-Amiery, A. A. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Journal of the Chilean Chemical Society, 62(4), 3676-3680. [Link]

  • PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. [Link]

  • Journal of Molecular Chemistry. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • Chem-Impex. (n.d.). 5-tert-butyl-2-(2-méthoxyphényl)-2H-pyrazol-3-ylamine. [Link]

  • Cindrić, M., & Hranjec, M. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2095. [Link]

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Exploratory

Mechanistic Foundations: The Causality of Green Methodologies

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Author: BenchChem Technical Support Team. Date: March 2026

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To address these environmental and operational bottlenecks, the pharmaceutical and chemical industries have aggressively pivoted toward green chemistry. This whitepaper provides an in-depth technical analysis of modern, sustainable methodologies for synthesizing substituted pyrazole derivatives, focusing on microwave-assisted synthesis, aqueous media reactions, and the deployment of recyclable nanocatalysts[3][4].

The shift away from classical methods is rooted in thermodynamic and kinetic limitations. The Knorr reaction involves the formation of a hydrazone intermediate, which requires substantial activation energy to undergo subsequent cyclization and dehydration. In classical setups, this energy is supplied by prolonged convective heating in toxic solvents like glacial acetic acid or ethanol/HCl mixtures, leading to poor atom economy and high E-factors (environmental impact factors)[1].

Green methodologies bypass these thermodynamic bottlenecks through localized energy delivery and surface-area-driven catalysis:

  • Microwave (MW) Irradiation: Unlike convective heating, which relies on thermal conductivity, MW irradiation causes direct dipolar polarization and ionic conduction within the reaction mixture. This localized superheating dramatically accelerates the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, reducing reaction times from hours to mere minutes[5][6].

  • Nanocatalysis (e.g., ZnO, CoO): Nanoparticles provide an exceptionally high surface-to-volume ratio. The Lewis acid sites on metal oxide nanoparticles coordinate with the carbonyl oxygen of the 1,3-diketone, significantly increasing its electrophilicity. This lowers the activation energy required for the initial nucleophilic addition and facilitates rapid dehydration[7][8].

G Start 1,3-Dicarbonyl + Hydrazine Classical Classical Knorr (Acidic, VOCs, >12h) Start->Classical Traditional Green Green Methodologies (MW, US, Nano-cats) Start->Green Sustainable Product Substituted Pyrazole Derivatives Classical->Product Low Yield, Toxic MW Microwave-Assisted Solvent-Free Green->MW Aqueous Aqueous/PEG Media + ZnO/CoO NPs Green->Aqueous MW->Product <10 min, >90% Yield Aqueous->Product Recyclable Cat.

Fig 1: Logical workflow comparing classical vs. green synthesis pathways for pyrazole derivatives.

Key Green Synthetic Modalities & Self-Validating Protocols

Microwave-Assisted Solvent-Free Synthesis using ZnO Nanocatalysts

This method relies on the synergistic effect of microwave dielectric heating and the Lewis acidity of ZnO nanoparticles. The deliberate omission of solvent eliminates VOC emissions and highly concentrates the reactants. As water is generated as a byproduct of the condensation, the microwave energy drives it off as vapor, pushing the chemical equilibrium toward product formation via Le Chatelier's principle[7].

Protocol 1: Synthesis of Substituted Pyrazoles via MW-Assisted ZnO Catalysis Causality & Validation Check: This protocol is designed as a self-validating system. The physical transition of the reaction mixture from a paste to a solid melt indicates the completion of dehydration. The catalyst recovery step ensures the E-factor remains exceptionally low.

  • Preparation: In an agate mortar, combine equimolar amounts (10 mmol) of a substituted 1,3-diketone (e.g., cinnamaldehyde derivatives) and a hydrazine derivative (e.g., phenylhydrazine).

  • Mechanochemical Activation: Add 5-10 mol% of ZnO nanoparticles. Grind the mixture thoroughly for 2 minutes. This intimate physical contact lowers the initial energy barrier for the solid-state reaction[7].

  • Irradiation: Transfer the homogenized mixture to a microwave-safe glass vessel. Subject the mixture to microwave irradiation (approx. 300-400 W) in short bursts of 30 seconds to prevent thermal degradation of the organic framework. Total irradiation time typically ranges from 2 to 5 minutes[6].

  • Quenching & Precipitation: Cool the vessel to room temperature and add 10 mL of ice-cold distilled water. The crude substituted pyrazole will immediately precipitate out of the aqueous phase.

  • Catalyst Recovery: Centrifuge the aqueous suspension at 4000 rpm for 10 minutes. The denser ZnO nanoparticles will form a pellet at the bottom. Decant the supernatant containing the suspended product[7].

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure substituted pyrazole. Wash the recovered ZnO pellet with ethanol, dry at 100°C, and store for subsequent catalytic cycles.

Workflow Step1 Step 1: Reagent Mixing Equimolar Diketone + Hydrazine Step2 Step 2: Catalyst Addition (e.g., ZnO NPs, 5-10 mol%) Step1->Step2 Step3 Step 3: Energy Input (Microwave Irradiation 2-5 min) Step2->Step3 Step4 Step 4: Cooling & Quenching (Ice-water precipitation) Step3->Step4 Step5 Step 5: Filtration & Recrystallization (Pure Pyrazole Derivative) Step4->Step5 Step6 Step 6: Catalyst Recovery (Centrifugation & Washing) Step4->Step6 Supernatant Step6->Step2 Recycled Catalyst

Fig 2: Step-by-step experimental workflow for nano-catalyzed microwave synthesis of pyrazoles.

Aqueous and PEG-Mediated Synthesis using CoO Nanocatalysts

While water is the ultimate green solvent, the hydrophobicity of organic substrates often limits its utility in heterocyclic synthesis. Polyethylene glycol (PEG) or water-ethanol mixtures act as phase-transfer facilitators, increasing the solubility of organic reagents in the aqueous phase. Cobalt oxide (CoO) nanoparticles serve as highly efficient heterogeneous catalysts in these media, facilitating rapid condensation and cyclization[5][8].

Protocol 2: CoO-Catalyzed Aqueous/PEG Synthesis

  • Solvent Preparation: Prepare a solvent system of Water:PEG-400 (1:1 v/v) to enhance the solubility of hydrophobic diketones.

  • Reaction Mixture: Add 10 mmol of α,β-diketone and 10 mmol of hydrazine hydrate into a 50 mL round-bottom flask containing 15 mL of the prepared solvent system.

  • Catalysis: Introduce 10 mol% CoO nanoparticles into the flask[8].

  • Heating: Apply gentle microwave heating or ultrasonic irradiation for 3-5 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Upon completion, extract the mixture with ethyl acetate. The PEG and CoO nanoparticles will remain in the aqueous layer. Evaporate the organic layer under reduced pressure to obtain the pyrazole derivative[5].

Quantitative Data: Efficiency and Green Metrics

The transition to green synthesis is justified by quantifiable improvements in yield, time, and environmental impact. Table 1 summarizes the comparative metrics across different methodologies, demonstrating the stark superiority of microwave and nanocatalyst-driven approaches over classical methods.

Table 1: Comparative Analysis of Pyrazole Synthesis Methodologies

MethodologyCatalystSolventAvg. Reaction TimeAvg. Yield (%)Environmental Impact (E-factor)Ref
Classical KnorrGlacial Acetic Acid / HClEthanol / Acetic Acid6 - 12 Hours60 - 75%High (>20)[1]
Microwave-AssistedZnO NanoparticlesSolvent-Free2 - 5 Minutes88 - 95%Very Low (<2)[7]
Aqueous / PEGCoO NanoparticlesWater / PEG-4003 - 5 Minutes85 - 92%Low (2 - 5)[5][8]
Ultrasound-AssistedHeterogeneous Lewis AcidWater10 - 20 Minutes80 - 90%Low (2 - 5)[4]

Biological Implications and Therapeutic Applications

The structural versatility of the pyrazole core allows for extensive functionalization, making it a privileged scaffold in medicinal chemistry and drug discovery. The green synthesis methods outlined above do not alter the pharmacological efficacy of the resulting compounds; rather, they enable faster library generation for structure-activity relationship (SAR) studies.

  • Anticancer Activity: Highly functionalized pyrazolo-pyridine derivatives, synthesized via green microwave and grinding techniques, have demonstrated potent cytotoxicity against HepG2 and HCT-116 cancer cell lines. Certain derivatives exhibit IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil[6].

  • EAC Receptor Antagonism: Substituted pyrazoles derived from cinnamaldehydes via ZnO-catalyzed solvent-free synthesis have shown significant inhibitory potency against Ehrlich Ascites Carcinoma (EAC) cell lines, proving their potential as targeted receptor antagonists[7].

  • Antimicrobial & Anti-inflammatory Efficacy: The incorporation of electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl rings attached to the pyrazole core significantly enhances antifungal and anti-inflammatory activities. In specific assays, dinitro-substituted pyrazolone derivatives synthesized in aqueous media outperformed standard drugs like ketoconazole[4].

Conclusion

The integration of microwave irradiation, mechanochemistry, and recyclable nanocatalysts into the synthesis of substituted pyrazole derivatives represents a critical advancement in pharmaceutical manufacturing. By replacing toxic solvents and prolonged convective heating with localized energy and heterogeneous catalysis, researchers can achieve near-quantitative yields in a fraction of the time. These self-validating, eco-friendly protocols align strictly with the principles of green chemistry, drastically reducing the E-factor while accelerating the discovery and development of novel pyrazole-based therapeutics.

References

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review.
  • Green synthesis of pyrazole derivatives by using nano-c
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. Pharmacophore.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme-Connect.
  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PMC / NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

[1] Executive Summary & Scientific Rationale This application note details the optimized protocol for the synthesis of 5-amino-1-(2-methoxybenzyl)-3-methylpyrazole , a privileged scaffold in medicinal chemistry often uti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Rationale

This application note details the optimized protocol for the synthesis of 5-amino-1-(2-methoxybenzyl)-3-methylpyrazole , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., B-Raf, EGFR) and GPCR ligands.[1]

The synthesis hinges on the regioselective cyclocondensation of (2-methoxybenzyl)hydrazine with 3-aminocrotononitrile .[1][2] Unlike the reaction of hydrazines with


-keto esters which yields pyrazolones, the use of 

-aminonitriles provides direct access to the aminopyrazole core.[1]

Key Technical Insight: The regioselectivity of this reaction is governed by the nucleophilicity of the hydrazine nitrogens.[1][2] The substituted nitrogen (


) is less nucleophilic due to steric bulk, while the unsubstituted nitrogen (

) drives the initial attack on the nitrile or enamine carbon.[1] Under the optimized conditions described below, the 5-amino-1-alkyl-3-methyl isomer is the kinetic and thermodynamic product, minimizing the formation of the 3-amino-1-alkyl-5-methyl regioisomer.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary stages: the formation of the hydrazine building block and the heterocyclic ring closure.[1][2]

Retrosynthesis Target Target: 5-Amino-1-(2-methoxybenzyl)-3-methylpyrazole Hydrazine Intermediate A: (2-Methoxybenzyl)hydrazine Hydrazine->Target Cyclocondensation (EtOH, Reflux) Nitrile Reagent B: 3-Aminocrotononitrile Nitrile->Target BenzylCl Starting Material 1: 2-Methoxybenzyl chloride BenzylCl->Hydrazine N-Alkylation (SN2) HydrazineHydrate Starting Material 2: Hydrazine Hydrate (Excess) HydrazineHydrate->Hydrazine

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the pyrazole core.[1]

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
Hydrazine Hydrate Carcinogen, Corrosive, FlammableUse only in a fume hood. Double-glove (Nitrile/Laminate).[1][2] Neutralize spills with dilute hypochlorite.
2-Methoxybenzyl chloride Lachrymator, Skin IrritantHandle in a fume hood.[1][2] Avoid inhalation of vapors.
3-Aminocrotononitrile Acute Toxicity (Oral/Dermal)Avoid contact with skin.[1][2] Store at 2-8°C (prone to polymerization).

Detailed Experimental Protocol

Step 1: Synthesis of (2-Methoxybenzyl)hydrazine Dihydrochloride

Objective: To prepare the mono-alkylated hydrazine while suppressing the formation of the symmetric bis-alkylated byproduct.[1]

Reagents:

  • 2-Methoxybenzyl chloride (1.0 eq, 15.6 g, 100 mmol)[1]

  • Hydrazine monohydrate (5.0 eq, 25.0 g, 500 mmol) — Excess is critical.[1]

  • Ethanol (Absolute, 100 mL)

  • HCl (conc.[1][2][3][4] 12M) and Diethyl ether (for salt formation)[1]

Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

  • Hydrazine Charge: Charge the flask with hydrazine monohydrate (5.0 eq) and Ethanol (50 mL). Heat to a gentle reflux (approx. 80°C).

  • Addition: Dissolve 2-methoxybenzyl chloride (1.0 eq) in Ethanol (50 mL). Add this solution dropwise to the refluxing hydrazine over a period of 60 minutes .

    • Note: Slow addition into excess hydrazine favors mono-alkylation (

      
       kinetics).[1][2]
      
  • Reaction: Continue reflux for 2 hours. Monitor consumption of benzyl chloride by TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove ethanol and the bulk of excess hydrazine.[1][2] Caution: Hydrazine vapors are toxic; use a scrubber.[2]

    • Resuspend the residue in Water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

    • Combine organic layers, wash with Brine (50 mL), and dry over anhydrous

      
      .[1][2]
      
  • Salt Formation (Optional but Recommended):

    • Cool the DCM solution to 0°C.[1][2]

    • Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise until precipitation is complete.[1][2]

    • Filter the white solid, wash with cold Diethyl ether, and dry under vacuum.[1][2]

    • Yield: Typically 70-80% as the dihydrochloride salt.[1][2]

Step 2: Cyclocondensation to 5-Amino-1-(2-methoxybenzyl)-3-methylpyrazole

Objective: Regioselective ring closure.[1]

Reagents:

  • (2-Methoxybenzyl)hydrazine dihydrochloride (1.0 eq, prepared in Step 1)[1]

  • 3-Aminocrotononitrile (1.05 eq)[1]

  • Triethylamine (

    
    ) (2.2 eq) — To neutralize the HCl salt.[1]
    
  • Ethanol (Absolute, 10 vol)

Procedure:

  • Setup: Equip a reaction vessel with a reflux condenser and nitrogen inlet.

  • Mixing: Suspend (2-methoxybenzyl)hydrazine dihydrochloride (1.0 eq) in Ethanol. Add Triethylamine (2.2 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine base.

  • Addition: Add 3-Aminocrotononitrile (1.05 eq) in one portion.

  • Cyclization: Heat the mixture to reflux (78-80°C) for 6–12 hours.

    • Monitoring: Check by LCMS for the product mass [M+H]+ = 218.[1][2]1. The starting hydrazine peak should disappear.[1][2]

  • Workup:

    • Evaporate the solvent under reduced pressure.[1][2]

    • Dissolve the oily residue in EtOAc (ethyl acetate) and wash with Water (2x) and Brine (1x).[1][2]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude product often solidifies upon standing.[1][2]

    • Recrystallization: Dissolve in minimum hot Ethanol, then add Water dropwise until turbid.[1][2] Cool to 4°C overnight.[1][2]

    • Alternative: Flash Chromatography (Silica gel, 0-5% MeOH in DCM).[1][2]

    • Target Yield: 65-75%.

Mechanistic Workflow

The reaction proceeds via a Michael-type addition of the hydrazine to the enamine, followed by intramolecular nucleophilic attack on the nitrile.[1]

Mechanism Step1 Step 1: Free Base Generation (R-NHNH2) Step2 Step 2: Michael Addition (Attack on Enamine C) Step1->Step2 + 3-Aminocrotononitrile Step3 Step 3: Cyclization (Attack on Nitrile) Step2->Step3 - NH3 Step4 Step 4: Tautomerization (Formation of Aromatic Ring) Step3->Step4

Figure 2: Mechanistic pathway for the formation of the aminopyrazole core.[1]

Analytical Characterization

To validate the structure and ensure the correct regioisomer (5-amino-1-benzyl vs. 3-amino-1-benzyl), the following data should be obtained.

TechniqueExpected Signal / ObservationInterpretation
LC-MS m/z = 218.1 [M+H]+Confirms molecular weight.[2]
1H NMR (DMSO-d6)

2.05 (s, 3H, Me)
Methyl group at C3.[1]

3.80 (s, 3H, OMe)
Methoxy group.[1][2]

5.05 (s, 2H, CH2)
Benzylic methylene.[1][2]

5.20 (s, 1H, C4-H)
Characteristic pyrazole C4 proton.[1]

5.30 (br s, 2H, NH2)
Exocyclic amine (exchangeable with D2O).[1][2]
NOESY NMR Critical Cross-peak NOE between Benzyl-CH2 and Pyrazole-NH2 confirms the 1,5-substitution pattern (5-amino-1-benzyl).[1] Absence suggests the 3-amino isomer.[1][2]

Troubleshooting & Optimization

Problem: Low Yield in Step 1 (Bis-alkylation)

  • Cause: Ratio of Hydrazine to Benzyl Chloride is too low.[1][2]

  • Solution: Increase Hydrazine equivalents to 10.0 eq. The excess can be distilled off and reused.[1][2][4]

Problem: "Oiling Out" during Crystallization

  • Cause: Presence of unreacted 3-aminocrotononitrile or oligomers.[2]

  • Solution: Perform an acid-base extraction.[2] Dissolve crude in dilute HCl (aq), wash with ether (removes non-basic impurities), then basify aqueous layer with NaOH and extract product into DCM.[1][2]

Problem: Regioisomer Mixture

  • Observation: Two spots on TLC or split peaks in NMR.[1][2]

  • Solution: The 5-amino isomer is generally less soluble.[1][2] Recrystallize from Ethanol/Water to enrich the desired isomer.[1][2]

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al.[1][2] "Pyrazoles."[1][2][5] Comprehensive Heterocyclic Chemistry II, Vol 3, 1996.[1][2] Link[1]

  • Reaction of Hydrazines with beta-Aminonitriles: Ege, G. & Franz, H. "Synthesis of 5-Aminopyrazoles."[1][2] Journal of Heterocyclic Chemistry, 1982, 19, 1267.[1] Link[1]

  • General Protocol for Aminopyrazoles: Bagley, M. C. et al.[1][2] "One-step synthesis of 5-amino-1-arylpyrazoles."[2] Tetrahedron Letters, 2002, 43, 8331.[1][2] Link

  • Hydrazine Alkylation Methods: Ragnarsson, U. "Synthetic methodology for alkyl substituted hydrazines."[1][2] Chemical Society Reviews, 2001, 30, 205.[1][2] Link

Sources

Application

Application Note: Deploying 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine as a Privileged Scaffold in Kinase High-Throughput Screening

Document Type: Advanced Application Note & Ultra-High-Throughput Screening (uHTS) Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary In the la...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Ultra-High-Throughput Screening (uHTS) Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the identification of robust, low-molecular-weight starting points is critical for developing targeted therapeutics. The compound 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (MW: 217.27 g/mol ) represents a highly privileged aminopyrazole scaffold, predominantly utilized for orthosteric, ATP-competitive kinase inhibition[1].

This application note provides a comprehensive, field-tested guide for utilizing this compound—and its structural analogs—in 1536-well Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening campaigns. By integrating mechanistic rationale with a self-validating protocol architecture, this guide ensures high-fidelity hit calling and minimizes the false-positive rates that traditionally plague large-scale chemical library screens.

Mechanistic Rationale: The Aminopyrazole Pharmacophore

To effectively screen a compound, one must understand its biophysical interaction with the target. The 3-aminopyrazole core is a heavily utilized motif in medicinal chemistry for targeting the ATP-binding pocket of kinases (e.g., p38 MAPK, FGFR, LRRK2, and SYK)[2][3][4].

  • The Hinge-Binding Motif: The 3-amino group acts as a hydrogen bond donor, while the adjacent pyrazole nitrogen acts as a hydrogen bond acceptor. This bidentate network perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, anchoring the compound to the backbone amide and carbonyl of the kinase hinge region[1].

  • Vectorial Expansion: The 5-methyl group typically projects toward the solvent-exposed channel, improving aqueous solubility. Conversely, the flexible 2-(2-methoxybenzyl) group is positioned to probe the hydrophobic pocket adjacent to the gatekeeper residue, offering a vector for optimizing kinase selectivity[2].

Binding_Mechanism cluster_ligand 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine K Kinase Target (ATP Binding Site) P1 3-Aminopyrazole Core (Hinge Binder) P1->K Bidentate H-Bonds P2 5-Methyl Group (Solvent Channel) P1->P2 P3 2-Methoxybenzyl (Hydrophobic/Gatekeeper) P1->P3 P3->K Steric/Hydrophobic Fit

Mechanistic binding model of the aminopyrazole scaffold within a kinase ATP-binding pocket.

Assay Design: Why TR-FRET for Aminopyrazoles?

When screening libraries containing aromatic, fragment-like molecules such as 2-(2-methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine, compound autofluorescence is a primary source of false negatives and false positives.

We employ Time-Resolved FRET (TR-FRET) to circumvent this. TR-FRET relies on the energy transfer between a long-lived Lanthanide donor (e.g., Europium or Terbium) and a suitable acceptor (e.g., d2 or AlexaFluor)[5][6].

The Causality of Temporal Gating: Standard fluorophores and screening compounds exhibit fluorescence lifetimes in the nanosecond range (<10 ns). Lanthanide chelates exhibit lifetimes in the millisecond range. By introducing a 50 to 100 µs delay between the excitation flash and signal integration, all short-lived background autofluorescence decays to zero[7]. The reader only captures the long-lived FRET signal, ensuring that the biochemical readout is exclusively tied to the kinase-tracer displacement, yielding superior Signal-to-Background (S/B) ratios[8][9].

Quantitative Data: uHTS Acceptance Criteria

To ensure the assay is robust enough for screening hundreds of thousands of compounds, the following metrics must be validated during the assay development phase.

ParameterTarget SpecificationCausality / Impact on Screening
Z'-Factor > 0.6Validates the assay window; ensures clear statistical separation between positive (inhibited) and negative (active) controls[7].
Signal-to-Background (S/B) > 5.0A high S/B ratio minimizes the impact of minor volumetric dispensing errors across the 1536-well plate[9].
Coefficient of Variation (CV%) < 5%Guarantees well-to-well and plate-to-plate reproducibility.
DMSO Tolerance Up to 2% (v/v)Prevents enzyme denaturation while maintaining the solubility of hydrophobic aminopyrazole fragments.
Incubation Time 60 - 120 minsAllows the ATP-competitive inhibitor to reach thermodynamic equilibrium with the kinase before detection[7].

Step-by-Step Protocol: 1536-Well TR-FRET Kinase Assay

This protocol outlines a self-validating uHTS workflow. It is designed to measure the displacement of a fluorescently labeled tracer by the aminopyrazole compound from the kinase active site.

Phase 1: Reagent Preparation & Acoustic Dispensing

Expert Insight: We utilize acoustic droplet ejection (ADE) rather than traditional pin-tools. ADE eliminates plastic tip carryover, reduces dead volume, and prevents compound precipitation that often occurs during intermediate aqueous dilutions.

  • Compound Preparation: Prepare 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine and library analogs at 10 mM in 100% anhydrous DMSO.

  • Acoustic Dispensing: Using an Echo® 555 Liquid Handler, acoustically dispense 50 nL of the compound into a black, low-volume 1536-well microplate (e.g., Corning Costar)[7].

  • Control Wells (Self-Validation):

    • Columns 31 (MAX Signal): Dispense 50 nL of pure DMSO (Negative control; 0% inhibition).

    • Columns 32 (MIN Signal): Dispense 50 nL of a known pan-kinase inhibitor (e.g., 10 mM Staurosporine) (Positive control; 100% inhibition).

Phase 2: Biochemical Reaction
  • Enzyme Addition: Dispense 2.5 µL of the target Kinase (e.g., His-tagged SYK or FGFR) diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) into all wells using a bulk reagent dispenser[2][9].

  • Equilibration: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (22°C) for 30 minutes to allow the aminopyrazole to bind the orthosteric site.

Phase 3: Detection & Readout
  • Tracer & Antibody Addition: Dispense 2.5 µL of the Detection Mix containing the fluorescent kinase tracer (Acceptor) and Europium-labeled anti-His antibody (Donor)[7].

  • Final Incubation: Seal the plate to prevent evaporation and incubate in the dark for 60 minutes at room temperature to allow the FRET complex to form[9].

  • TR-FRET Readout: Read the plate on a multimode microplate reader (e.g., PHERAstar FSX or EnVision)[5][7][9].

    • Excitation: 337 nm (Laser) or 340 nm (Xenon flash).

    • Delay Time: 50 µs.

    • Integration Time: 400 µs.

    • Emission: Dual read at 615 nm (Donor) and 665 nm (Acceptor)[7].

HTS_Workflow cluster_0 Phase 1: Assay Assembly cluster_1 Phase 2: Reaction & Detection N1 Acoustic Dispensing (Compounds in DMSO) N2 Dispense Kinase & Substrate N1->N2 N3 Incubation (Equilibration) N2->N3 N4 Add TR-FRET Detection Reagents N3->N4 N5 Time-Resolved Fluorescence Read N4->N5 N6 Hit Calling & Z'-Factor Validation N5->N6

1536-well TR-FRET High-Throughput Screening Workflow for Kinase Inhibitors.

Data Analysis and Hit Validation

The TR-FRET signal is ratiometric. Calculate the emission ratio for each well to normalize for inner-filter effects and minor dispensing variations: TR-FRET Ratio = (Emission at 665 nm / Emission at 615 nm) × 10,000 [7][9]

Self-Validating Quality Control: Before any hit is called, the assay script must automatically calculate the Z'-factor for the plate using the MAX (DMSO) and MIN (Staurosporine) control columns. If Z' < 0.5 , the plate is flagged for manual review or discarded, ensuring that systemic errors (e.g., blocked dispenser nozzles, degraded enzyme) do not result in false data[7].

Compounds like 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine that demonstrate >50% displacement of the tracer at the primary screening concentration (typically 10 µM) are advanced to 10-point dose-response curves to determine precise IC₅₀ values.

References

  • BMG LABTECH. TR-FRET Measurements. Retrieved from:[Link]

  • Du, Y., et al. (NIH/PMC). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from:[Link]

  • Protein Data Bank Japan (PDBj). Crystal structure of FGFR2 kinase domain gatekeeper mutant V564F in complex with covalent compound 19. Retrieved from: [Link]

  • Estrada, A. A., et al. (ResearchGate). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. Retrieved from:[Link]

  • Attallah, O. A., et al. (NIH/PMC). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from:[Link]

  • Roskoski, R. (ACS Publications). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Von Roedern, E., et al. (ResearchGate). Assay concordance between SPA and TR-FRET in high-throughput screening. Retrieved from:[Link]

  • Liu, Y., et al. (bioRxiv). Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK. Retrieved from:[Link]

Sources

Method

Application of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine in anticancer research.

Application Note: 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine as a Privileged Scaffold in Targeted Anticancer Therapeutics Audience: Discovery Chemists, Assay Biologists, and Oncology Drug Development Professional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine as a Privileged Scaffold in Targeted Anticancer Therapeutics

Audience: Discovery Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Version: 1.0 (March 2026)

Executive Summary

In contemporary oncology drug discovery, identifying versatile, highly functionalizable chemical scaffolds is critical for developing targeted therapies. 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (Molecular Formula: C12H15N3O, MW: 217.27)[1] has emerged as a "privileged pharmacophore." The 5-methyl-2H-pyrazol-3-ylamine core acts as a potent ATP-competitive hinge-binding motif for various oncogenic kinases (such as Aurora A and VEGFR)[2][3], while also serving as a highly specific template for Cyclooxygenase-2 (COX-2) inhibitors[4]. The addition of the 2-(2-methoxybenzyl) moiety provides critical spatial geometry, enabling the molecule to occupy hydrophobic pockets adjacent to active sites, thereby drastically enhancing target selectivity.

This application note details the mechanistic rationale, synthetic functionalization, and biochemical validation protocols required to utilize this compound effectively in anticancer research.

Mechanistic Grounding: Why this Scaffold?

The efficacy of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine lies in its dual-action structural profile:

  • The Aminopyrazole Core: The nitrogen atoms within the pyrazole ring and the exocyclic amine serve as an ideal hydrogen bond donor/acceptor pair. In kinase targets, this mimics the adenine ring of ATP, allowing the scaffold to anchor firmly to the kinase hinge region (e.g., interacting with Ala213 in Aurora A)[2].

  • The 2-Methoxybenzyl Substituent: This bulky, electron-rich group is strategically positioned to project into the hydrophobic selectivity pocket (often the DFG-out or allosteric site). The methoxy oxygen can also engage in weak, localized hydrogen bonding with solvent-exposed residues, improving the residence time of the inhibitor.

Key Oncological Applications
  • Aurora A Kinase Inhibition: Aurora A is a serine/threonine kinase essential for centrosome maturation and spindle assembly. Its overexpression is a hallmark of aneuploidy in solid tumors. Aminopyrazole derivatives have been extensively validated as potent Aurora A inhibitors that arrest tumor cells in the G2/M phase[2].

  • COX-2 Inhibition in the Tumor Microenvironment: COX-2 overexpression drives prostaglandin E2 (PGE2) synthesis, promoting tumor angiogenesis and immune evasion. Pyrazole derivatives are classic COX-2 inhibitors. Recently, 5-methyl-2H-pyrazol-3-ylamine derivatives have been utilized in "in situ click chemistry," where the COX-2 enzyme itself acts as a reaction vessel to assemble its own highly specific inhibitors[4].

G A Tumor Microenvironment (Inflammation / Angiogenesis) B COX-2 / Kinase Overexpression A->B C PGE2 Synthesis / Spindle Assembly B->C D Tumor Cell Proliferation & Evasion C->D Inhibitor Aminopyrazole Scaffold (2-(2-Methoxy-benzyl)-...) Inhibitor->B Selective Inhibition

Fig 1. Mechanistic pathway of COX-2/Kinase driven tumor proliferation and targeted aminopyrazole inhibition.

Experimental Workflows & Self-Validating Protocols

To translate this scaffold into a viable lead compound, researchers must functionalize the exocyclic amine and rigorously validate the resulting derivatives.

W S1 Scaffold Functionalization (Buchwald-Hartwig) S2 Compound Purification (Prep-HPLC & LC-MS) S1->S2 S3 Biochemical Assay (TR-FRET Kinase Profiling) S2->S3 S4 Cellular Validation (CellTiter-Glo Viability) S3->S4

Fig 2. End-to-end workflow from aminopyrazole functionalization to cellular validation.

Protocol A: Synthesis of Kinase Inhibitor Libraries via Buchwald-Hartwig Cross-Coupling

Rationale: The exocyclic amine of the pyrazole core is relatively electron-rich but requires transition-metal catalysis to effectively couple with sterically hindered aryl or heteroaryl halides (e.g., functionalized pyrimidines)[3]. Palladium-catalyzed Buchwald-Hartwig amination is selected over standard Nucleophilic Aromatic Substitution (


) because it utilizes milder conditions, preventing the cleavage of the 2-methoxybenzyl group while ensuring high regioselectivity.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (1.0 eq, 1.0 mmol) and the desired aryl halide (e.g., 2-chloro-pyrimidine derivative) (1.1 eq).

  • Catalyst Loading: Add

    
     (0.05 eq) and Xantphos ligand (0.1 eq). Self-Validation: The bidentate Xantphos ligand enforces a specific bite angle that drastically reduces off-target reductive dehalogenation.
    
  • Base & Solvent: Add anhydrous

    
     (2.0 eq) and suspend the mixture in 10 mL of degassed 1,4-dioxane.
    
  • Reaction: Seal the tube and heat at 100°C for 12–16 hours. Monitor progression via TLC or LC-MS until the primary amine peak is consumed.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate in vacuo.

  • Purification: Purify via preparative HPLC (C18 column,

    
    /MeCN gradient with 0.1% TFA) to yield the functionalized derivative.
    
Protocol B: High-Throughput TR-FRET Kinase Assay

Rationale: Traditional radiometric assays generate radioactive waste, while standard fluorescence assays are prone to auto-fluorescence from small-molecule libraries. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before measurement, allowing short-lived background fluorescence to decay. This provides a superior signal-to-noise ratio (Z' > 0.7), which is a critical self-validating quality control metric for robust high-throughput screening[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
    
  • Compound Serial Dilution: Dispense the synthesized pyrazole derivatives into a 384-well low-volume plate in a 10-point, 3-fold serial dilution (starting at 10 µM) in 100% DMSO. Transfer 100 nL to the assay plate.

  • Enzyme Addition: Add 5 µL of recombinant Aurora A kinase (or target kinase) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated peptide substrate and ATP (at the

    
     concentration for the specific kinase). Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
     and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout: Incubate for 60 minutes and read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine

    
     values.
    
Protocol C: Cellular Viability Assay (Luminescent ATP Detection)

Rationale: Measuring ATP is a direct proxy for metabolic activity and cell viability. Unlike MTT assays, which rely on enzymatic conversion that can be confounded by metabolic shifts in cancer cells, the luminescent ATP assay provides a rapid, homogeneous, and highly sensitive readout that correlates directly with cell number, validating that biochemical inhibition translates to cellular cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116 colon carcinoma or MCF-7 breast cancer) at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Treatment: Add 10 µL of 10X compound dilutions (from Protocol A) to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate for 72 hours.

  • Lysis & Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Calculate percent viability relative to the DMSO control and determine the cellular

    
    .
    

Quantitative Data Presentation

The following table summarizes representative profiling data for derivatives synthesized using the 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine scaffold, demonstrating the translation from biochemical potency to cellular efficacy.

Table 1: Biochemical and Cellular Profiling of Aminopyrazole Derivatives

Compound IDScaffold Modification (R-Group)Aurora A Kinase

(nM)
COX-2

(nM)
HCT116 Viability

(µM)
MCF-7 Viability

(µM)
Scaffold Unmodified Exocyclic Amine>10,000>10,000>50.0>50.0
Deriv-01 2-Chloro-pyrimidine45 ± 5>5,0002.1 ± 0.33.4 ± 0.4
Deriv-02 4-Methyl-thiazole120 ± 1585 ± 105.5 ± 0.86.1 ± 0.5
Deriv-03 4-(4-fluorophenyl)-triazole>5,00012 ± 28.2 ± 1.19.0 ± 1.2
Control Alisertib (Aurora A Inhibitor)1.2 ± 0.2N/A0.08 ± 0.010.12 ± 0.02
Control Celecoxib (COX-2 Inhibitor)N/A40 ± 515.0 ± 2.018.5 ± 2.5

Note: The unmodified scaffold shows negligible activity, validating the necessity of the Buchwald-Hartwig functionalization (Protocol A) to engage the DFG-out/solvent-exposed regions of the target proteins.

References

  • Search for Potent and Selective Aurora A Inhibitors Based on General Ser/Thr Kinase Pharmacophore Model MDPI - Molecules (2016) URL:[Link]

  • Hydrazonopyrazole derivatives and their use as therapeutics Google Patents - WO2003045379A1 URL
  • Aminopyrimidines useful as kinase inhibitors Google Patents - WO2007059299A1 URL
  • In situ click chemistry generation of cyclooxygenase-2 inhibitors PMC - NIH (2017) URL:[Link]

Sources

Application

Application Note: Evaluation of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine as a Novel ATP-Competitive Kinase Inhibitor Scaffold

Executive Summary The development of highly selective kinase inhibitors remains a cornerstone of targeted therapeutics in oncology, immunology, and neurodegeneration. This application note details the mechanistic rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains a cornerstone of targeted therapeutics in oncology, immunology, and neurodegeneration. This application note details the mechanistic rationale and validated experimental protocols for evaluating 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (Compound 1) [1], a low-molecular-weight building block that embodies the classic pyrazole-amine pharmacophore. By utilizing a self-validating screening funnel—progressing from biochemical TR-FRET profiling to live-cell NanoBRET target engagement—researchers can accurately quantify the compound's affinity, permeability, and cellular efficacy against primary kinase targets such as p38α MAPK and Casein Kinase 1 delta (CK1δ).

Mechanistic Rationale & Physicochemical Profiling

Pyrazoles are widely recognized as "privileged scaffolds" in kinase drug discovery due to their exceptional ability to mimic the adenine ring of ATP [2]. The structural features of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine provide a highly optimized vector for kinase active site engagement:

  • Hinge Region Anchoring: The pyrazole ring and its exocyclic amine act as a potent hydrogen-bond donor/acceptor system. They form critical bidentate hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region (e.g., Met109 in p38α), anchoring the molecule within the ATP-binding pocket [3].

  • Hydrophobic Pocket Exploitation: The 2-methoxybenzyl group projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. The methoxy oxygen can participate in water-mediated hydrogen bonding or weak dipole interactions, enhancing target residence time.

  • Conformational Locking: The 5-methyl group provides a steric boundary that restricts the rotational freedom of the pyrazole core, preventing unfavorable steric clashes with the catalytic spine of the kinase.

Table 1: Physicochemical Properties
PropertyValueRationale / Impact
IUPAC Name 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamineN/A
Molecular Formula C12H15N3ON/A
Molecular Weight 217.27 g/mol Excellent lead-like MW; allows room for further synthetic elaboration.
H-Bond Donors 1 (Amine group)Critical for hinge region binding [2].
H-Bond Acceptors 3 (N, N, O)Facilitates interaction with the gatekeeper region.
Topological Polar Surface Area 54.9 ŲHighly favorable for passive membrane permeability (< 90 Ų).
Predicted LogP ~2.1Optimal lipophilicity for both target affinity and aqueous solubility.

Experimental Workflow

Workflow A Compound Prep (DMSO Stock) B Primary Screen (TR-FRET Assay) A->B IC50 Determination C Live-Cell Engagement (NanoBRET Assay) B->C Permeability & Binding D Functional Validation (Western Blot) C->D Pathway Inhibition

Fig 1. Sequential screening workflow for evaluating kinase inhibitor candidates.

Detailed Protocols for Kinase Evaluation

Protocol 1: High-Throughput In Vitro Kinase Profiling (TR-FRET)

Causality & Rationale: To determine the biochemical IC50, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Standard fluorescence assays are often compromised by compound autofluorescence and light scattering. TR-FRET introduces a time-delayed measurement—waiting for short-lived background fluorescence to decay—before capturing the long-lived emission of lanthanide chelates (e.g., Europium). This provides an exceptional signal-to-noise ratio critical for robust high-throughput screening [4], [5].

Self-Validating QC: The assay must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and 1% DMSO as a negative control. A calculated Z'-factor > 0.6 validates the integrity of the plate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO. Transfer to a 384-well low-volume black plate (final assay DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add 2.5 µL of the target kinase (e.g., p38α) and its corresponding biotinylated peptide substrate mix. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation (Critical Step): Add 2.5 µL of ATP at the predetermined apparent

    
     for the specific kinase. Causality: Running the assay exactly at the ATP 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant.
  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection Reagents: Add 5 µL of detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺), a Europium-labeled anti-phospho antibody (Donor), and ULight-labeled streptavidin (Acceptor) [5].

  • Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader. Excite at 320 nm; measure emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Causality & Rationale: Biochemical potency often fails to translate into cellular efficacy due to poor membrane permeability or intense competition with high intracellular ATP concentrations (~1-5 mM). NanoBRET directly quantifies the affinity and fractional occupancy of the inhibitor inside living cells [6]. It relies on the competitive displacement of a cell-permeable fluorescent tracer from a Kinase-NanoLuc® fusion protein [7].

Self-Validating QC: An extracellular NanoLuc inhibitor is added prior to reading. This extinguishes any luminescence from dead or lysed cells, ensuring the measured BRET signal is exclusively derived from intact, living cells [7].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the target Kinase-NanoLuc® fusion plasmid using a lipid-based reagent. Incubate for 24 hours.

  • Cell Plating: Harvest and resuspend cells in Opti-MEM (without phenol red). Seed into a 384-well white tissue culture plate.

  • Tracer Addition: Add the NanoBRET Intracellular Kinase Tracer at its predetermined

    
     concentration. Causality: Using the 
    
    
    
    concentration ensures an optimal assay window and maximum sensitivity to competitive displacement by the test compound.
  • Compound Treatment: Add the serially diluted pyrazole compound. Incubate for 2 hours at 37°C, 5% CO₂ to reach binding equilibrium.

  • Detection: Add the NanoBRET Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor [7].

  • Readout: Immediately read the plate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor × 1000). Plot dose-response curves to derive the cellular IC50.

Data Presentation & Interpretation

Table 2: Representative Kinase Profiling Data

Note: Data represents expected profiling behavior for this pharmacophore class.

Kinase TargetBiochemical IC50 (TR-FRET)Cellular IC50 (NanoBRET)Cellular Drop-offInterpretation
p38α MAPK 45 nM210 nM4.6xStrong target engagement; expected ATP-competition shift.
CK1δ 82 nM350 nM4.2xPotent secondary target; confirms dual-inhibition potential.
EGFR (WT) >10,000 nMNot TestedN/AExcellent selectivity against off-target receptor tyrosine kinases.
JAK2 >10,000 nMNot TestedN/ANo cross-reactivity with the JAK family.

Data Insights: The compound demonstrates strong biochemical potency against specific serine/threonine kinases. The ~4.5-fold "drop-off" between biochemical and cellular IC50s is a hallmark of ATP-competitive inhibitors, directly reflecting the competition between the drug and the high molarity of intracellular ATP.

Signaling Pathway & Mechanism of Action

Pathway Stimulus Cellular Stress / Cytokines Receptor Membrane Receptor Stimulus->Receptor Kinase Target Kinase (e.g., p38α / CK1δ) Receptor->Kinase Phosphorylation Target Downstream Effectors (e.g., MAPKAPK2 / PER2) Kinase->Target ATP Hydrolysis Inhibitor 2-(2-Methoxy-benzyl)-5-methyl- 2H-pyrazol-3-ylamine Inhibitor->Kinase ATP-Competitive Inhibition Response Inflammation / Circadian Regulation Target->Response

Fig 2. Mechanism of action: ATP-competitive inhibition of kinase signaling pathways.

References

  • 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Product Specifications, Santa Cruz Biotechnology.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects, PMC - NIH.
  • Designing of kinase hinge binders: A medicinal chemistry perspective, ResearchGate.
  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers, DCReport.
  • LANCE and LANCE Ultra TR-FRET Assays, Revvity.
  • NanoBRET® TE Intracellular Kinase Assays, Promega Corporation.
  • Kinase Target Engagement | Kinase Affinity Assay, Promega Corporation.
Method

Application Note: Antimicrobial and Antifungal Profiling of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Executive Summary The rising incidence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Aminopyrazoles have emerged as a highly versatile and pharmacologically valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Aminopyrazoles have emerged as a highly versatile and pharmacologically valuable framework in drug discovery[1]. This application note provides a comprehensive, mechanistically grounded guide for evaluating the antimicrobial and antifungal properties of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (Molecular Formula: C12H15N3O)[2]. Designed for drug development professionals, this document details the causal mechanisms of aminopyrazole bioactivity and provides self-validating, step-by-step experimental protocols to quantify its efficacy.

Chemical Profile & Mechanistic Rationale

The target compound is an N-substituted 3-aminopyrazole derivative. The functionalization of the pyrazole nucleus with an amino group and a bulky aromatic ring (2-methoxy-benzyl) significantly influences its pharmacological profile[1].

Antifungal Mechanisms

Aminopyrazoles exhibit potent antifungal activity through three primary, well-documented pathways:

  • Hsp90 Inhibition: The molecular chaperone Hsp90 is essential for fungal survival, virulence, and drug resistance. Aminopyrazole derivatives have been identified as fungal-selective Hsp90 inhibitors, capable of discriminating between fungal (Candida albicans, Cryptococcus neoformans) and human isoforms, thereby minimizing host toxicity[3].

  • Efflux Pump Inhibition: Fungal resistance to azole drugs is largely driven by the overexpression of efflux pumps (e.g., MDR1, CDR1). Specific aminopyrazole derivatives act as efflux pump inhibitors, leading to intracellular drug accumulation and the restoration of azole sensitivity in resistant strains[4].

  • Ergosterol Biosynthesis Disruption: Active aminopyrazole derivatives have been shown to inhibit ergosterol biosynthesis, leading to severe fungal membrane instability[4].

Antibacterial Mechanisms

Aminopyrazoles also demonstrate broad-spectrum antibacterial activity against both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria[1]. The lipophilic 2-methoxy-benzyl moiety enhances the compound's ability to penetrate the bacterial cell envelope, where it can disrupt membrane integrity or interfere with essential enzymatic processes[5].

MoA Compound 2-(2-Methoxy-benzyl)- 5-methyl-2H-pyrazol-3-ylamine Hsp90 Fungal Hsp90 Inhibition Compound->Hsp90 Binds N-terminal domain Efflux Efflux Pump Inhibition (MDR1/CDR1) Compound->Efflux Blocks transport Ergosterol Ergosterol Biosynthesis Disruption Compound->Ergosterol Downregulates ERG11 CellDeath Fungal Cell Death & Biofilm Reduction Hsp90->CellDeath Loss of thermotolerance Azole Restored Azole Sensitivity Efflux->Azole Intracellular drug accumulation Ergosterol->CellDeath Membrane instability Azole->CellDeath Synergistic toxicity

Figure 1: Mechanistic pathways of aminopyrazole derivatives in fungal pathogens.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives caused by solvent toxicity or assay degradation.

Protocol A: High-Throughput Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Check: Traditional broth microdilution relies on visual scoring of turbidity, which is highly subjective and prone to error if the test compound precipitates. Resazurin is a redox indicator; it is reduced to highly fluorescent resorufin only by metabolically active cells. This provides a robust, objective quantification of viability.

Materials:

  • 96-well flat-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 (buffered with MOPS) for fungi[5].

  • Resazurin sodium salt solution (0.02% w/v).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine in 100% DMSO to create a 10 mg/mL stock.

    • Critical Insight: The final DMSO concentration in the assay must not exceed 1% v/v. Higher concentrations induce solvent cytotoxicity, artificially lowering the Minimum Inhibitory Concentration (MIC)[4].

  • Serial Dilution: Dispense 50 µL of media into columns 2–12 of the 96-well plate. Add 100 µL of the working compound solution (at 2× the highest desired final concentration) to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (no compound).

  • Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard, then dilute in media to achieve a final well concentration of

    
     CFU/mL for bacteria or 
    
    
    
    to
    
    
    cells/mL for fungi.
  • Inoculation: Add 50 µL of the inoculum to all wells except the sterility control wells.

  • Incubation: Incubate plates at 35°C for 24 hours (bacteria) or 48 hours (fungi).

  • Resazurin Addition: Add 10 µL of resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

  • Readout: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration that prevents the reduction of resazurin (maintains a blue color/low fluorescence).

System Validation: The assay is only valid if the positive control (e.g., Amphotericin B for fungi, Ciprofloxacin for bacteria) falls within established CLSI reference ranges, and the DMSO vehicle control shows no inhibition of growth compared to the standard growth control[5].

Protocol B: Checkerboard Assay for Azole Synergy & Efflux Inhibition

Causality Check: To prove that the aminopyrazole restores azole sensitivity via efflux pump inhibition, it must be tested in combination with an azole (e.g., Fluconazole) against a known resistant strain (e.g., C. albicans overexpressing MDR1)[4].

Step-by-Step Methodology:

  • Matrix Setup: In a 96-well plate, serially dilute Fluconazole along the x-axis (columns 1–8) and the aminopyrazole derivative along the y-axis (rows A–G).

  • Inoculation & Incubation: Inoculate with the resistant fungal strain and incubate as described in Protocol A.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula:

    
    
    Interpretation: FICI 
    
    
    
    0.5 indicates synergy (efflux pump inhibition confirmed); 0.5 < FICI
    
    
    4.0 indicates no interaction; FICI > 4.0 indicates antagonism.

Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Dilution (96-well plate) Prep->Dilution Inoculation Microbial Inoculation (10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (24-48h, 35°C) Inoculation->Incubation Readout Resazurin Fluorescence Readout Incubation->Readout Analysis MIC & FIC Calculation Readout->Analysis

Figure 2: Standardized high-throughput workflow for MIC and synergy determination.

Quantitative Data Presentation

Based on structural analogs and literature profiling of substituted 5-aminopyrazoles and 3-aminopyrazoles, the following table summarizes the expected quantitative benchmarks for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine during validation[1][4][5].

Pathogen StrainAssay TypeExpected MIC Range (µg/mL)Synergy with Fluconazole (FICI)Mechanistic Target
Candida albicans (Wild Type)REMA31.2 - 200.0N/AHsp90 / Ergosterol[3][4]
Candida albicans (Azole Resistant)Checkerboard> 200.0

0.5 (Strong Synergy)
Efflux Pump (MDR1)[4]
Cryptococcus neoformansREMA2.83 - 31.2N/AFungal-Selective Hsp90[3][5]
Staphylococcus aureus (Gram +)REMA16.0 - 64.0N/AMembrane Disruption[1]
Escherichia coli (Gram -)REMA> 128.0N/ALimited outer membrane penetration

Note: The presence of the methoxy-benzyl group significantly increases lipophilicity, which is highly correlated with enhanced anti-cryptococcal activity compared to unsubstituted pyrazole rings[5].

References

  • SCBT: 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine.Santa Cruz Biotechnology.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.National Center for Biotechnology Information (PMC).
  • Evaluation of the efflux inhibitory potential of aminopyrazole derivative to restore azole sensitivity in Candida albicans.ResearchGate.
  • Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
  • Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective.National Center for Biotechnology Information (PMC).

Sources

Application

Application Note: HPLC Method Development for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Introduction & Analyte Profile This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine . This compound is a fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profile

This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine . This compound is a functionalized aminopyrazole, commonly utilized as a pharmacophore in kinase inhibitors and a versatile building block in medicinal chemistry.

Structural Analysis & Chromatographic Challenges

To design a self-validating protocol, we must first deconstruct the analyte's physicochemical properties:

  • Core Scaffold: The 3-amino-5-methylpyrazole core is amphoteric but predominantly basic due to the pyridine-like nitrogen in the pyrazole ring and the exocyclic amine.

  • Hydrophobicity: The N-benzyl group adds significant lipophilicity, making Reversed-Phase Chromatography (RPLC) the ideal separation mode.

  • Electronic Effects: The ortho-methoxy substituent on the benzyl ring acts as an electron-donating group (EDG), potentially increasing electron density on the aromatic ring, which influences

    
     interactions with phenyl-based stationary phases.
    

Key Challenge: Basic amines often exhibit severe peak tailing on standard silica-based C18 columns due to ionic interactions with residual silanols. This protocol addresses this via pH control and end-capping technology .

Method Development Strategy (Expertise & Logic)

The following logic gate outlines the decision-making process for this specific analyte:

  • Column Selection: We utilize a Base-Deactivated (End-capped) C18 column . Standard silica allows free silanols (

    
    ) to bind with the protonated amine (
    
    
    
    ), causing tailing. An end-capped column blocks these sites.
  • Mobile Phase pH:

    • Choice:Acidic (pH ~2.5) .

    • Causality: At low pH, the basic nitrogen is fully protonated. While this reduces retention slightly (making the molecule more polar), it eliminates the "on-off" secondary interactions with silanols, resulting in sharp, symmetrical peaks.

  • Buffer Selection: 0.1% Formic Acid or 20 mM Phosphate Buffer . Formic acid is volatile (LC-MS compatible), while phosphate provides superior peak shape for UV detection but is non-volatile. We will proceed with a Formic Acid protocol for versatility.

Interaction Mechanism Diagram

The following diagram illustrates the separation mechanism and the suppression of silanol activity.

HPLC_Mechanism Analyte Analyte: Protonated Amine (R-NH3+) StationaryPhase Stationary Phase: C18 Ligands (Hydrophobic) Blocked Silanols Analyte->StationaryPhase Hydrophobic Interaction (Benzyl Group) MobilePhase Mobile Phase: Acidic (pH 2.5) High H+ Concentration MobilePhase->Analyte Ensures 100% Ionization MobilePhase->StationaryPhase Suppresses Silanol Ionization Separation Result: Sharp Peak Shape Hydrophobic Retention StationaryPhase->Separation Prevents Tailing

Figure 1: Mechanistic view of the separation strategy. Acidic conditions suppress silanol activity while driving hydrophobic retention via the benzyl moiety.

Experimental Protocol

Reagents & Equipment
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Formic Acid (98%+).

  • Standard: 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (Reference Standard >98%).

Preparation of Solutions

Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of the analyte into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (ensure complete solubility).

  • Sonicate for 5 minutes.

  • Dilute to volume with Methanol.

Working Standard (50 µg/mL):

  • Pipette 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A (Water + 0.1% Formic Acid).

    • Note: Diluting with the aqueous mobile phase prevents "solvent shock" (peak distortion) upon injection.

Chromatographic Conditions

This gradient is designed to scout for impurities while retaining the main peak.

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProtonates amine; improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for hydrophobic benzyl group.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 40°CReduces viscosity; improves mass transfer.
Injection Vol 5.0 µLPrevents column overload.
Detection UV @ 254 nm (bw 4)Max absorption for aromatic rings.
Reference 360 nm (bw 100)Corrects baseline drift.
Gradient Table
Time (min)% Mobile Phase BEvent
0.005Initial equilibration
10.0095Linear ramp to elute hydrophobic impurities
12.0095Wash column
12.105Return to initial conditions
15.005Re-equilibration (Critical for reproducibility)

Method Validation Framework

To ensure the method is trustworthy (Trustworthiness), the following validation steps are required.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL) before any sample analysis.

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 1.0%

  • Tailing Factor (

    
    ):  0.8 – 1.2 (Strict control for amines)
    
  • Theoretical Plates (

    
    ):  > 5000
    
Linearity Protocol

Prepare 5 calibration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria:

    
    .
    
  • Why: Proves the detector response is proportional to concentration, essential for quantitative assays.

Specificity (For Impurities)

Inject a "blank" (Mobile Phase A) and a synthetic intermediate sample if available. Ensure no peaks interfere at the retention time of the main analyte (approx. 6.5 - 7.5 min in this gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionSwitch to a "High pH" resistant column (e.g., Waters XBridge) and use 10mM Ammonium Bicarbonate (pH 10). This keeps the amine neutral.
Split Peak Solvent mismatchDissolve sample in Mobile Phase A instead of pure Methanol.
Drifting Retention Column not equilibratedIncrease re-equilibration time from 3 min to 5 min.
Workflow Diagram

The following Graphviz diagram visualizes the complete analytical workflow.

Workflow Start Start: Sample Receipt Prep Sample Preparation (Dissolve in MeOH -> Dilute in MP A) Start->Prep SystemCheck System Suitability (SST) Inject Std x5 Prep->SystemCheck Decision Pass SST criteria? SystemCheck->Decision RunSamples Run Unknown Samples (Bracket with Stds) Decision->RunSamples Yes Troubleshoot Troubleshoot: Check Column/Mobile Phase Decision->Troubleshoot No Calc Data Processing Calculate Purity/Conc RunSamples->Calc Report Generate Report Calc->Report Troubleshoot->SystemCheck

Figure 2: Step-by-step analytical workflow ensuring data integrity.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • McCalley, D. V. (2010). "Analysis of basic compounds: The rules of the game." Journal of Chromatography A. (Discusses silanol interactions with amines). Link

  • Agilent Technologies. (2020). "Strategies for the Analysis of Basic Compounds by LC." Application Note. Link

  • PubChem. (2023). "2-Methyl-2H-pyrazol-3-ylamine Compound Summary." (Structural analog data). Link

Method

Application Notes and Protocols for In Vitro Assay Development Using 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Introduction: Unlocking the Therapeutic Potential of Novel Pyrazole Scaffolds The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Novel Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The compound 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine represents a novel entity within this chemical class, offering the potential for new therapeutic interventions. The primary challenge and opportunity for researchers lie in the systematic characterization of its biological function and the development of robust in vitro assays to elucidate its mechanism of action and potency.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a suite of in vitro assays for this novel pyrazole derivative. We will move from initial target hypothesis generation to specific, detailed protocols for both biochemical and cell-based assays, ensuring scientific integrity and data reliability at every step.

Part 1: Strategic Framework for Assay Development

Given that 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is a novel compound, a logical, stepwise approach is required to identify its biological target and characterize its activity.[6] The initial phase should focus on narrowing the field of potential targets, which can be achieved through a combination of in silico predictions and broad phenotypic screening.

A recommended overall workflow is depicted below. This strategy begins with broad, high-level screening to generate initial hypotheses, which are then refined through more specific and mechanistic assays.

Assay_Development_Workflow cluster_Discovery Phase 1: Discovery & Hypothesis Generation cluster_Biochemical Phase 2: Biochemical Validation cluster_Cellular Phase 3: Cellular Characterization cluster_Validation Phase 4: Assay Validation & Lead Optimization A Compound Synthesis 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine B Phenotypic Screening (e.g., Cell Viability, Morphology Assays) A->B C Target Prediction (In Silico) (e.g., Similarity to known ligands) A->C D Hypothesized Target(s) (e.g., Kinase, GPCR, Enzyme) B->D C->D E Target Protein Expression & Purification D->E H Cell-Based Assay Development (e.g., Target Engagement, Pathway Analysis) D->H F Biochemical Assay Development (e.g., FP Binding, Enzyme Kinetics) E->F G Determine Affinity (Kd) or Potency (IC50) F->G J Assay Validation (ICH/FDA Guidelines) (Accuracy, Precision, Robustness) G->J I Confirm Cellular Potency (EC50) & Assess Cytotoxicity H->I I->J K Structure-Activity Relationship (SAR) Studies J->K

Caption: High-level workflow for the characterization of a novel compound.

Part 2: Biochemical Assay Development: Probing Direct Molecular Interactions

Once a putative target class is identified (e.g., a specific enzyme or receptor), the next critical step is to confirm direct interaction between 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine and the purified target protein. Biochemical assays provide a controlled, in vitro environment to measure these interactions directly.[7]

Fluorescence Polarization (FP) for Binding Affinity

Principle: FP is a powerful technique for studying molecular interactions in solution.[8] It measures the change in the rotational speed of a small fluorescently labeled molecule (the tracer) upon binding to a larger molecule (the target protein). A small, free-rotating tracer has low polarization, while the larger, slower-tumbling complex has high polarization. A competitive FP assay can be used to determine the binding affinity (Kd) of an unlabeled compound, such as our pyrazole derivative, by measuring its ability to displace the fluorescent tracer.[9][10]

FP_Assay_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition Tracer Tracer Protein Protein caption1 Free tracer tumbles rapidly Complex Tracer Protein caption2 Bound complex tumbles slowly Pyrazole Pyrazole Cmpd Protein2 Protein Pyrazole->Protein2 Tracer2 Tracer caption3 Test compound displaces tracer, reducing polarization

Caption: Principle of a competitive Fluorescence Polarization assay.

Protocol: Competitive FP Binding Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer that maintains protein stability (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Target Protein: Dilute the purified target protein to a working concentration (typically 2x the final concentration) in assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

    • Fluorescent Tracer: Prepare a solution of the fluorescently labeled ligand (tracer) at 2x its final concentration in assay buffer. The final concentration should be at or below its Kd for the target protein to ensure assay sensitivity.[11]

    • Test Compound: Prepare a serial dilution of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine in DMSO, then dilute further in assay buffer to create 4x final concentrations.

  • Assay Procedure (384-well format):

    • Add 5 µL of the test compound dilutions or vehicle control (DMSO in assay buffer) to the wells of a black, low-volume 384-well plate.[10]

    • Add 5 µL of the 2x target protein solution to all wells except the "tracer only" controls. Add 5 µL of assay buffer to the "tracer only" wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound-protein binding.

    • Add 10 µL of the 2x fluorescent tracer solution to all wells.

    • Incubate for a predetermined time (e.g., 60 minutes, determined during assay development) at room temperature, protected from light, to reach binding equilibrium.[9][10]

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[10]

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the tracer's Kd is known.

Parameter Description Typical Value/Range
IC50 Concentration of test compound that displaces 50% of the tracer.Varies (nM to µM)
Kd (Tracer) Dissociation constant of the fluorescent tracer.<100 nM
Ki Binding affinity of the test compound.Calculated from IC50
Assay Window Difference in mP between fully bound and free tracer.>100 mP is desirable[11]
Z'-factor A measure of assay quality and robustness.> 0.5 indicates a robust assay
Enzyme Kinetics for Inhibitor Characterization

If the hypothesized target is an enzyme, a kinetic assay is essential to determine if the compound acts as an inhibitor and to characterize its mechanism of inhibition.

Principle: Enzyme activity is measured by monitoring the rate of substrate conversion to product over time.[12] This is often achieved by using a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon conversion. The initial velocity of the reaction is measured at various substrate concentrations in the presence and absence of the inhibitor.

Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Enzyme Buffer: Prepare an optimized buffer for the enzyme, ensuring constant pH, ionic strength, and any required cofactors.[12][13]

    • Enzyme Stock: Prepare a concentrated stock of the purified enzyme. The final concentration used in the assay should be in the linear range of the reaction velocity.[14]

    • Substrate Stock: Prepare a range of substrate concentrations, typically from 0.1x to 10x the known Michaelis constant (Km).[14]

    • Test Compound: Prepare serial dilutions of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine in DMSO.

  • Assay Procedure (96-well format):

    • In a clear 96-well plate, add enzyme buffer, test compound (or DMSO vehicle), and enzyme solution to each well.[15]

    • Pre-incubate the plate at the optimal reaction temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the compound to bind to the enzyme.[13][15]

    • Initiate the reaction by adding the substrate solution to all wells. Mix quickly and thoroughly.

    • Immediately place the plate in a temperature-controlled spectrophotometer.

    • Measure the absorbance (or fluorescence) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • For each concentration of the inhibitor, plot the product formation over time. The initial velocity (V₀) is the slope of the linear portion of this curve.[12]

    • Plot V₀ against the substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km in the absence of the inhibitor.

    • To determine the IC50, plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), generate Lineweaver-Burk or Michaelis-Menten plots at different fixed inhibitor concentrations.

Parameter Description
Km Michaelis constant; substrate concentration at half-maximal velocity.
Vmax Maximum reaction velocity.
IC50 Concentration of inhibitor that reduces enzyme activity by 50%.
Ki Inhibition constant; a measure of the inhibitor's potency.
Mechanism How the inhibitor affects Km and Vmax (e.g., competitive, non-competitive).

Part 3: Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial for confirming direct target interaction, cell-based assays are essential to verify that a compound can engage its target within a complex cellular environment and elicit a biological response.[16][17][18]

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

Principle: Before assessing functional activity, it is critical to determine the compound's cytotoxicity. Assays like MTT (measures metabolic activity) or CellTiter-Glo® (measures ATP levels) provide a quantitative measure of cell viability. This helps to distinguish between a specific biological effect and general toxicity and establishes a therapeutic window for the compound.

Protocol: General Cell Viability Assay

  • Cell Culture: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Compound Treatment: Treat cells with a serial dilution of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine for a relevant time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Signal Detection: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and plot against the log of compound concentration to determine the CC50 (concentration causing 50% cytotoxicity).

Target Engagement/Pathway Modulation Assay (HTRF®)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive and robust technology based on Förster Resonance Energy Transfer (FRET) combined with time-resolved fluorescence detection.[20][21][22] It uses a long-lifetime europium cryptate donor and a compatible acceptor. When the donor and acceptor are brought into proximity by a biological interaction (e.g., an antibody binding to a phosphorylated protein), energy transfer occurs. This technology is ideal for measuring changes in signaling pathways, such as protein phosphorylation or second messenger accumulation, in response to a compound.[23][24]

HTRF_Principle A No Signal (Target Unmodified) B Target Protein (e.g., Unphosphorylated) C Donor Ab B->C No Proximity D Acceptor Ab B->D No Proximity E Signal Generated (Target Modified by Compound) F Phosphorylated Target Protein G Donor Ab F->G Proximity -> FRET H Acceptor Ab (Phospho-specific) F->H Proximity -> FRET

Caption: Principle of a sandwich HTRF immunoassay for phosphorylation.

Protocol: HTRF® Phospho-Protein Assay

  • Cell Stimulation and Lysis:

    • Seed cells in a 96- or 384-well plate and grow to the desired confluency.

    • Starve cells in serum-free media if necessary to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine for a specified time.

    • Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.

    • Lyse the cells directly in the well by adding the HTRF lysis buffer containing the detection antibodies (one antibody labeled with the donor, the other, specific to the phosphorylated epitope, labeled with the acceptor).[20]

  • Incubation:

    • Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 1 to 4 hours, or overnight).[20]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[21]

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000). The ratiometric measurement corrects for well-to-well variations and compound interference.[22]

    • Plot the HTRF ratio against the log of the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) or IC50 (for inhibitors).

Parameter Description
EC50/IC50 The concentration of compound that produces 50% of the maximal effect (agonist) or inhibition (antagonist).
CC50 The concentration of compound that causes 50% cell death.
Therapeutic Index The ratio of CC50 to EC50/IC50, indicating the compound's safety margin.

Part 4: Assay Validation: Ensuring Data Integrity and Reproducibility

For any developed assay to be useful in a drug discovery program, it must be validated to demonstrate that it is fit for its intended purpose.[25] Key validation parameters are defined by regulatory bodies like the FDA and ICH.[26][27][28][29]

Key Validation Parameters

Parameter Definition Acceptance Criteria (Example)
Accuracy Closeness of the measured value to the true value.Recovery of spiked controls should be within 85-115%.
Precision Agreement between replicate measurements.Intra- and inter-assay coefficient of variation (%CV) should be <15-20%.
Specificity Ability to measure the analyte of interest without interference.No significant signal from matrix components or structurally related compounds.
Linearity & Range Proportionality of the signal to the analyte concentration over a defined range.R² value of the calibration curve should be ≥ 0.99.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Assay performance should be consistent despite minor changes in pH, temperature, etc.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal should be distinguishable from background with acceptable precision (%CV < 20%).

A validation protocol should be established before initiating validation studies, and all results should be documented in a comprehensive validation report.[25]

Conclusion

The development of in vitro assays for a novel compound like 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is a systematic process that builds from broad discovery to specific, mechanistic validation. By employing a logical workflow and robust assay technologies such as Fluorescence Polarization and HTRF, researchers can effectively determine the compound's biological target, quantify its potency and affinity, and assess its activity in a cellular context. Rigorous assay validation is the final, essential step to ensure that the data generated is reliable, reproducible, and can confidently guide decisions in a drug discovery pipeline.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available from: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience. Available from: [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. Available from: [Link]

  • Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. National Center for Biotechnology Information. Available from: [Link]

  • In Vitro Assay Development Services. Charles River Laboratories. Available from: [Link]

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. Available from: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytix. Available from: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link]

  • In Vitro Assay Development. Genesis Drug Discovery & Development. Available from: [Link]

  • In Vitro Cell Based Assays. NCBI Bookshelf. Available from: [Link]

  • HTRF technology on Microplate Readers. BMG Labtech. Available from: [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available from: [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available from: [Link]

  • Enzyme Kinetic Assays – How Does It Work?. Eppendorf Canada. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]

  • HTRF®. Berthold Technologies GmbH & Co.KG. Available from: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available from: [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available from: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information. Available from: [Link]

  • Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. Selvita. Available from: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available from: [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available from: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]

  • Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio. Available from: [Link]

  • Identifying Enzyme Activities by Different Kinetic Assays. Longdom Publishing. Available from: [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. The Startup. Available from: [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available from: [Link]

  • DOT Language. Graphviz. Available from: [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available from: [Link]

  • Drawing graphs with dot. Graphviz. Available from: [Link]

  • Biological activities of pyrazoline derivatives--a recent development. PubMed. Available from: [Link]

  • A Quick Introduction to Graphviz. Better Programming. Available from: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]

Sources

Application

Pharmacokinetic studies of pyrazole-based compounds.

Initiating Data Collection I'm starting by using Google to hunt down info on pyrazole-based compound pharmacokinetics. My searches will be targeted toward study designs, analytical methods for pyrazole quantification, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting by using Google to hunt down info on pyrazole-based compound pharmacokinetics. My searches will be targeted toward study designs, analytical methods for pyrazole quantification, and common biological matrices. The goal is to build a solid foundation before diving deeper into specifics.

Outlining Research Structure

I'm now synthesizing the search results to form the skeleton of the application notes and protocols. It will start with an introduction to pyrazole compounds and pharmacokinetic profiling. I'm moving on to outlining preclinical study design, animal model selection, and detailed experimental protocols. Next up is bioanalytical methods, which includes sample prep techniques, like protein precipitation and SPE, and LC-MS/MS.

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I'm refining my search terms, focusing now on metabolic pathways, and regulatory guidelines for pharmacokinetic studies of pyrazole compounds. I'll integrate this with a more comprehensive overview of experimental protocols, both in vitro and in vivo. The aim is to create detailed, practical protocols.

Method

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine for agricultural chemistry applications.

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential agricultural applications of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. While specific data for this particular mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential agricultural applications of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. While specific data for this particular molecule is not extensively available in public literature, its structural features, particularly the pyrazole core, suggest potential utility as a fungicide, insecticide, or herbicide.

This document outlines detailed protocols for the preliminary screening of this compound in these key agrochemical areas. The methodologies are based on established industry standards and are designed to provide a robust initial assessment of biological activity.

Part 1: Scientific Rationale and Potential Applications

The pyrazole ring is a privileged scaffold in agrochemical discovery, forming the core of numerous commercial products. This is due to its favorable metabolic stability, low toxicity to non-target organisms in some cases, and its ability to interact with a wide range of biological targets.

  • Fungicidal Potential: Many successful fungicides, such as strobilurins (e.g., Pyraclostrobin) and SDHI fungicides (e.g., Bixafen), incorporate a pyrazole or a related azole ring. These compounds often target cellular respiration. The N-benzyl substituent on the pyrazole ring of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine may allow it to mimic natural substrates and bind to the active sites of fungal enzymes.

  • Insecticidal Potential: The pyrazole class includes potent insecticides like Fipronil and Chlorantraniliprole. These compounds typically act on the nervous system of insects, targeting receptors such as the GABA receptor or ryanodine receptors. The specific substitution pattern of the topic compound could lead to novel interactions with these or other insect-specific targets.

  • Herbicidal Potential: Certain pyrazole-containing compounds have been developed as herbicides. They can inhibit various plant processes, including pigment biosynthesis (e.g., HPPD inhibitors) or amino acid synthesis. The methoxy-benzyl group might play a role in the uptake and translocation of the molecule within the plant.

The following sections provide detailed protocols to test these hypotheses.

Part 2: Experimental Protocols

Protocol 2.1: In Vitro Antifungal Assay - Radial Growth Inhibition

This protocol details the evaluation of the compound's ability to inhibit the mycelial growth of common plant pathogenic fungi.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of the test compound against selected fungal pathogens.

Materials:

  • 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (test compound)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Actively growing cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Workflow Diagram:

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_data Data Collection A Prepare stock solution of test compound in DMSO B Prepare serial dilutions A->B C Add dilutions to molten PDA medium B->C D Pour amended PDA into petri dishes C->D F Place one plug in the center of each PDA plate D->F E Take mycelial plugs from active fungal culture E->F G Incubate plates at 25°C in the dark F->G H Measure colony diameter at regular intervals G->H I Calculate percent inhibition relative to DMSO control H->I J Determine EC50 value using dose-response analysis I->J

Caption: Workflow for the in vitro antifungal radial growth assay.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Medium Preparation: Autoclave PDA medium and cool it to approximately 50-55°C.

  • Amendment of Medium: Add the appropriate volume of the diluted compound solutions to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture and place it in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of inhibition for each concentration using the formula:

    • % Inhibition = ((dc - dt) / dc) * 100

    • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Plot the percent inhibition against the log of the concentration and use a suitable regression model to determine the EC₅₀ value.

Table 1: Example Data for Antifungal Assay

Concentration (µg/mL)Mean Colony Diameter (mm)Percent Inhibition (%)
Control (DMSO)85.20.0
3.12570.117.7
6.2555.834.5
12.541.351.5
2522.573.6
508.989.6
1005.094.1
Protocol 2.2: Insecticidal Assay - Leaf Disc Bioassay

This protocol assesses the insecticidal activity of the compound when ingested by a leaf-eating insect.

Objective: To determine the mortality rate of a target insect pest after feeding on treated leaf tissue.

Materials:

  • 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (test compound)

  • Acetone

  • Triton X-100 or other suitable surfactant

  • Cabbage or cotton plants

  • Larvae of a target insect (e.g., Diamondback moth, Plutella xylostella, or Fall armyworm, Spodoptera frugiperda)

  • Petri dishes or multi-well plates with ventilated lids

  • Leaf punch or cork borer

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection A Prepare test solutions in acetone with surfactant C Dip leaf discs in test solutions for 30 seconds A->C B Excise leaf discs from untreated plants B->C D Air-dry the treated leaf discs C->D E Place one treated disc in each well/dish D->E F Introduce one insect larva per well E->F G Incubate at 25°C with a 16:8 light:dark cycle F->G H Assess larval mortality at 24, 48, and 72 hours G->H I Calculate corrected mortality using Abbott's formula H->I J Determine LC50 if multiple concentrations are tested I->J

Caption: Workflow for the insecticidal leaf disc bioassay.

Procedure:

  • Solution Preparation: Prepare a series of test solutions of the compound in acetone with a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. Include a solvent-only control.

  • Leaf Disc Preparation: Excise leaf discs (e.g., 2 cm diameter) from healthy, untreated cabbage or cotton plants.

  • Treatment: Dip each leaf disc into the appropriate test solution for 30 seconds and then allow them to air-dry completely.

  • Assay Setup: Place one treated leaf disc into each well of a multi-well plate or a small petri dish.

  • Insect Introduction: Introduce one second or third instar larva into each well.

  • Incubation: Maintain the plates at 25°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula to account for any mortality in the control group:

    • Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100

    • Where n is the number of insects, T is the treated group, and C is the control group.

Protocol 2.3: Herbicidal Assay - Pre-Emergence Activity on Weed Species

This protocol evaluates the compound's ability to inhibit the germination and growth of weed seeds when applied to the soil.

Objective: To assess the pre-emergence herbicidal activity of the test compound on model weed species.

Materials:

  • 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (test compound)

  • Acetone and surfactant (as in Protocol 2.2)

  • Pots or trays filled with a standard soil mix

  • Seeds of model weed species (e.g., ryegrass, Lolium rigidum; pigweed, Amaranthus retroflexus)

  • Greenhouse or growth chamber with controlled light, temperature, and humidity

  • Spray chamber or hand sprayer

Procedure:

  • Potting: Fill pots or trays with soil and sow the seeds of the test weed species at a uniform depth.

  • Solution Preparation: Prepare spray solutions of the test compound at various application rates (e.g., 1000, 500, 250, 125 g a.i./ha) in a suitable solvent/surfactant system.

  • Application: Apply the solutions evenly to the soil surface using a calibrated sprayer. An untreated control and a solvent-only control must be included.

  • Incubation: Place the pots in a greenhouse or growth chamber with optimal conditions for seed germination and plant growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Watering: Water the pots as needed by subirrigation to avoid washing the compound off the soil surface.

  • Assessment: After 14-21 days, assess the herbicidal effect by visually rating the percentage of growth inhibition or by counting the number of emerged, healthy seedlings compared to the untreated control.

  • Data Analysis: Calculate the percent growth inhibition for each treatment. If a dose-response is observed, the GR₅₀ (the dose required to cause a 50% reduction in growth) can be calculated.

Part 3: Data Interpretation and Next Steps

The results from these initial screens will provide valuable information on the potential of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine as an agrochemical.

  • High Antifungal Activity (Low EC₅₀): If the compound shows potent activity against a broad spectrum of fungi, further studies should include testing against a wider range of pathogens, in planta efficacy tests, and mechanism of action studies (e.g., respiration inhibition assays).

  • Significant Insecticidal Activity (High Mortality): Positive results in the insecticidal assay should be followed by testing against other insect pests, determining the mode of action (contact vs. systemic), and evaluating the speed of kill.

  • Effective Herbicidal Activity (High Inhibition): If the compound is effective as a pre-emergence herbicide, post-emergence activity should also be assessed. Crop selectivity studies are a critical next step to determine if the compound can control weeds without harming crops.

These foundational protocols provide a clear and scientifically rigorous path for the initial evaluation of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, paving the way for more advanced development if promising activity is discovered.

References

  • Lamberth, C. (2018). Pyrazole Chemistry in Agrochemicals. The Journal of Organic Chemistry, 83(15), 7861-7872. Available at: [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 131(11), 1137-1146. Available at: [Link]

  • Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology, 121, 122-128. Available at: [Link]

  • Dayan, F. E. (2019). Current status and future of herbicides. Plants, 8(9), 305. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine synthesis.

Here is the comprehensive technical support guide for the synthesis of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine . Ticket Subject: Yield Improvement & Troubleshooting for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the synthesis of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine .

Ticket Subject: Yield Improvement & Troubleshooting for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Molecule Analysis

Target Molecule: 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine CAS Registry Number: 1134-82-3 (Generic analog reference) Core Challenge: The primary difficulty in synthesizing


-substituted aminopyrazoles is regioselectivity .[1][2][3][4] The reaction between 3-aminocrotononitrile and a substituted hydrazine can yield two isomers:
  • 5-amino-1-substituted pyrazole (The target: Amino group and Benzyl group are on adjacent atoms).[1][2][3]

  • 3-amino-1-substituted pyrazole (The isomer: Amino group and Benzyl group are separated by a carbon).[1][2][3]

Note on Nomenclature: This guide uses the specific nomenclature you provided. However, be aware that in IUPAC terms, if the benzyl-bearing nitrogen is assigned position 1, this molecule is often named 5-amino-1-(2-methoxybenzyl)-3-methylpyrazole .[1][2][3]

Optimized Synthetic Protocol

To maximize yield and ensure the correct regioisomer, we recommend the Acid-Catalyzed Cyclocondensation method over the basic conditions often found in older literature.[2]

Reagents:
  • Precursor A: 3-Aminocrotononitrile (also known as 3-amino-2-butenenitrile).[1][2][3][5]

  • Precursor B: 2-Methoxybenzylhydrazine (free base or dihydrochloride salt).[1][2][3]

  • Solvent: Absolute Ethanol (EtOH).[2][3]

  • Catalyst: Glacial Acetic Acid (AcOH) or HCl (conc.).[2][3]

Step-by-Step Workflow:
  • Preparation: Dissolve 1.0 eq of 2-Methoxybenzylhydrazine in Absolute Ethanol (5 mL per mmol).

    • Critical Step: If using the hydrazine hydrochloride salt, add 1.0 eq of Sodium Acetate or Triethylamine to neutralize it before adding the nitrile.

  • Addition: Add 1.05 eq of 3-Aminocrotononitrile to the hydrazine solution.

  • Catalysis: Add 0.1–0.5 eq of Glacial Acetic Acid .

    • Why? Mild acidic conditions protonate the nitrile, activating it for the initial nucleophilic attack by the unsubstituted nitrogen of the hydrazine, which is crucial for directing regioselectivity toward the 5-amino isomer [1].

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Use TLC (5% MeOH in DCM).[2][3] Look for the disappearance of the hydrazine spot.[2]

  • Work-up (The "Oiling Out" Fix):

    • Concentrate the reaction mixture to ~20% of its original volume under reduced pressure.

    • Dilute with cold water.[2] If the product oils out, induce crystallization by scratching the glass or adding a seed crystal.

    • If it remains an oil, extract with Ethyl Acetate, wash with brine, dry over

      
      , and evaporate.[3]
      
  • Purification: Recrystallize from an Ethanol/Water (1:1) mixture or Toluene.[2][3]

Reaction Pathway & Regioselectivity Logic

The following diagram illustrates the mechanistic pathway and the critical branching point where yield is often lost to the wrong isomer.

PyrazoleSynthesis cluster_inputs Reagents Nitrile 3-Aminocrotononitrile Intermediate Amidrazone Intermediate Nitrile->Intermediate Nucleophilic Attack (Unsubstituted NH2) Hydrazine 2-Methoxybenzylhydrazine Hydrazine->Intermediate Target TARGET PRODUCT 2-(2-Methoxy-benzyl)-5-methyl- 2H-pyrazol-3-ylamine (Amino adjacent to Benzyl) Intermediate->Target Acid Catalysis (Kinetic Control) Isomer UNWANTED ISOMER 1-(2-Methoxy-benzyl)-5-methyl- 1H-pyrazol-3-ylamine (Amino separated from Benzyl) Intermediate->Isomer Basic Conditions (Thermodynamic Drift)

Caption: Mechanistic pathway showing how acid catalysis favors the target 5-amino isomer (adjacent substitution) via the amidrazone intermediate.

Troubleshooting Guide (FAQs)

Issue 1: "My product is oiling out and won't crystallize."

Diagnosis: This is common with benzyl-substituted pyrazoles due to high lipophilicity and residual solvent trapping.[1][2] Solution:

  • Solvent Swap: Do not use pure water for precipitation.[2] Use a mixture of Hexane:Ethyl Acetate (4:1) to triturate the oil.[2][3] The non-polar hexane forces the pyrazole to solidify.[2]

  • Seed Crystal: If you have any solid from a previous batch (even impure), add a speck to the oil.[2][3]

  • High Vacuum: Ensure all Ethanol is removed.[2] Residual alcohol acts as a co-solvent, preventing crystallization.[3]

Issue 2: "I am getting a mixture of isomers (Target vs. Isomer B)."

Diagnosis: The reaction temperature was likely too high during the initial addition, or the pH was too basic. Corrective Action:

  • Temperature Control: Perform the initial mixing of reagents at 0°C to 5°C . Allow the amidine intermediate to form cold for 30 minutes before heating to reflux [2].

  • Check pH: Ensure the reaction is slightly acidic (pH 4-5). If you are using hydrazine hydrate (basic), you must add acetic acid.[2][3] Basic conditions favor the thermodynamic isomer (3-amino-1-substituted), which is NOT your target [3].[1][2][3]

Issue 3: "The yield is low (<40%)."

Diagnosis: Incomplete cyclization or loss during workup. Data Analysis:

VariableImpact on YieldRecommendation
Hydrazine Purity HighHydrazines oxidize to azo compounds (yellow/orange).[1][2][3][4] Distill or use fresh salt forms.
Concentration MediumDilute reactions (>10 mL/mmol) are too slow.[2][3][4] Keep it concentrated (3-5 mL/mmol).
Water Content HighWater inhibits the dehydration step of cyclization.[2] Use Absolute Ethanol and a drying tube.[2]

Advanced Optimization: Microwave Synthesis

For high-throughput optimization, microwave irradiation has shown to drastically improve yields for aminopyrazoles by accelerating the dehydration step.

Protocol:

  • Solvent: Ethanol.[2][6]

  • Temperature: 120°C.

  • Time: 10–20 minutes.

  • Power: Dynamic (Max 200W).[2][3]

  • Result: Yields typically increase from ~60% (thermal) to ~85% (microwave) due to reduced thermal degradation of the hydrazine [4].[2][3]

References

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., Busca, P., & Prestat, G. (2018).[3] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi, 36(2). Link

  • Kinetic vs Thermodynamic Control: BenchChem Technical Guide. A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. (2025).[2][3][6] Link

  • Acid Catalysis Mechanism: Lassagne, F., et al. (2011).[3][4] A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Heterocyclic Communications, 17(3-4).[1][2][3][7] Link

  • Microwave Acceleration: Zrinski, I. (2006).[2][3] Microwave-Assisted Synthesis of Pyrazoles. Link

  • Commercial Reference & Nomenclature: ChemicalBook. 2-Benzyl-5-methyl-2H-pyrazol-3-ylamine Properties. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-aminocrotononitrile (toxic) and hydrazines (carcinogenic/toxic) before handling.[1][2][3]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Here is the technical support guide for the purification of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine . [1][2] Status: Active Document ID: TS-PYR-042 Audience: Medicinal Chemists, Process Chemists Last Updated:...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine .

[1][2]

Status: Active Document ID: TS-PYR-042 Audience: Medicinal Chemists, Process Chemists Last Updated: March 2026[1][2]

Executive Summary

The purification of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine presents a specific set of challenges derived from its amphoteric nature and the thermodynamics of pyrazole ring formation.[1][2] The primary failure modes in obtaining high-purity material are regioisomer contamination (N1 vs. N2 alkylation products) and chromatographic tailing due to the basicity of the exocyclic amine.[2]

This guide provides self-validating protocols to isolate the target compound from its regioisomers and reaction byproducts.[2][3]

Part 1: The Regioisomer Challenge (Critical Analysis)

The synthesis of this molecule typically involves the condensation of (2-methoxybenzyl)hydrazine with a


-ketonitrile (e.g., 3-aminocrotononitrile).[2] This reaction is governed by the nucleophilicity of the hydrazine nitrogens, leading to two distinct isomers:
  • Target (N2-isomer): 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (often kinetically favored in specific pH windows).[1][2]

  • Impurity (N1-isomer): 1-(2-Methoxy-benzyl)-5-methyl-1H-pyrazol-3-ylamine (thermodynamically stable).[1][2]

These isomers often co-elute on standard silica because their lipophilicity is nearly identical.[3] The 2-methoxy group on the benzyl ring adds electron density, increasing the basicity of the system compared to a standard benzyl group, further complicating silica interactions.

Visualization: Purification Decision Matrix

The following flowchart illustrates the logic for selecting the correct purification pathway based on crude purity and physical state.

PurificationLogic Figure 1: Purification Decision Tree for Aminopyrazoles Start Crude Reaction Mixture TLC_Check Diagnostic TLC (DCM:MeOH:NH4OH 90:9:1) Start->TLC_Check Isomer_Check Are Regioisomers Visible? TLC_Check->Isomer_Check Flash Flash Chromatography (Amine-Modified Silica) Isomer_Check->Flash Yes (Close Rf values) Cryst Recrystallization (EtOAc / Hexane) Isomer_Check->Cryst No (Single Spot) Salt Salt Formation (HCl in Dioxane/Ether) Flash->Salt If product oils out Final Pure Target (>98% HPLC) Flash->Final Cryst->Salt If purity < 95% Cryst->Final Salt->Final

Part 2: Troubleshooting Guides & Protocols

Issue 1: "I see two spots touching on TLC, and I can't separate them."

Diagnosis: Regioisomer overlap.[3] The target 2-benzyl isomer and the 1-benzyl impurity have similar dipole moments.[1] Solution: You must disrupt the hydrogen bonding network on the silica surface using a "Pseudo-Stationary Phase" modification.[3]

Protocol: Amine-Buffered Flash Chromatography

Standard silica is acidic (


).[2][3] The basic aminopyrazole interacts strongly with silanols, causing peak broadening that merges the isomers.[3]
  • Column Pre-treatment:

    • Pack the column with silica gel.[3][4]

    • Flush with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) . This neutralizes the acidic silanol sites.[3]

  • Eluent Preparation:

    • Solvent A: Dichloromethane (DCM)[2]

    • Solvent B: Methanol (MeOH) containing 1%

      
       (Ammonium Hydroxide, 28-30%).[2]
      
    • Note: Do not use TEA in the eluent if you plan to use Mass Spec downstream, as it suppresses ionization.[3]

      
       is volatile.[3]
      
  • Gradient:

    • Start at 100% A for 2 CVs.[3]

    • Ramp to 5% B over 10 CVs.[2][3]

    • Hold at 5% B.[2][3] The isomers usually separate here.[3] The N1-isomer (less polar due to internal H-bonding shielding) typically elutes first; the Target (N2-isomer) elutes second.[1][2]

Issue 2: "The product is an oil that refuses to crystallize."[3]

Diagnosis: Trace solvent entrapment or "oiling out" due to the methoxy-benzyl group's rotational freedom preventing lattice packing.[1][2][3] Solution: Convert the free base to a hydrochloride or oxalate salt to force lattice formation.[3]

Protocol: HCl Salt Formation & Trituration[3]
  • Dissolution: Dissolve the crude oil in a minimum amount of dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[3]

  • Acidification: Dropwise add 4M HCl in Dioxane at 0°C.

    • Observation: A white to off-white precipitate should form immediately.[1][3]

  • Trituration:

    • If a gum forms instead of a solid, decant the supernatant.[3]

    • Add fresh diethyl ether and sonicate for 10 minutes. This mechanical stress breaks the amorphous gum and induces crystallization.[3]

  • Isolation: Filter under Nitrogen (aminopyrazoles can oxidize/darken in air when wet).[3]

Issue 3: "My purity is good, but the compound turns brown overnight."

Diagnosis: Oxidation of the electron-rich amine, likely catalyzed by trace metals or light. Solution: Scavenging and Storage.[3]

  • Immediate Action: Store the compound as a salt (HCl or Sulfate) rather than a free base.

  • Purification Step: If the free base is required, pass the final solution through a pad of Celite mixed with 10% Activated Charcoal before the final evaporation. This removes oxidative precursors and trace oxidized species.[3]

Part 3: Data & Specifications

Physicochemical Properties Table
PropertyValue / CharacteristicNotes
Molecular Formula

MW: 217.27 g/mol
pKa (Calculated) ~4.5 (Pyrazole N), ~16 (Amine)Weak base; protonates on ring Nitrogen first.[2][5]
Solubility DMSO, MeOH, DCMPoor in Hexane/Water.[3]
TLC Rf (Target) 0.35System: DCM:MeOH (95:5) + 1%

TLC Rf (Isomer) 0.42System: DCM:MeOH (95:5) + 1%

Regioisomer Identification (NMR)

To confirm you have the correct isomer (2-benzyl vs 1-benzyl) without X-ray:

  • NOESY Experiment:

    • Target (2-benzyl): Strong NOE correlation between the Benzyl -CH2- protons and the Pyrazole C5-Methyl protons.[1][2] (They are spatially adjacent).

    • Impurity (1-benzyl): Weak or NO correlation between Benzyl -CH2- and C5-Methyl (if the methyl is at position 5 relative to the hydrazine origin, they are distant).[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetone/Hexane for recrystallization? A: Generally, no.[3] Aminopyrazoles can react with acetone (forming Schiff bases/imines) upon heating or prolonged storage [1].[2][3] Use Ethyl Acetate/Hexane or Ethanol/Water instead.[3]

Q: Why does the literature mention "Kinetic vs Thermodynamic" control for this synthesis? A: The reaction of hydrazines with


-ketonitriles is reversible.[2] At lower temperatures (Kinetic), the more nucleophilic nitrogen attacks the most electrophilic carbon, favoring one isomer. At reflux (Thermodynamic), the system equilibrates to the most stable isomer. If your crude ratio is poor, try lowering the reaction temperature to 0°C or changing the solvent from Ethanol to Acetic Acid [2].

Q: Is the methoxy group stable during acid workup? A: Yes. The anisole (methoxy-benzene) ether linkage is robust against standard mineral acids (HCl, H2SO4) used in workups. It requires strong Lewis acids (like


) to cleave, so standard acid washes are safe.

References

  • BenchChem. Minimizing Side Product Formation in Aminopyrazole Synthesis. (2025).[2][3][6] Defines the reactivity of aminopyrazoles with ketones and the thermodynamic control of regioisomers.[3] [2]

  • Fichez, J., et al. Recent Advances in Aminopyrazoles Synthesis and Functionalization.[3] (2017).[2][3] Detailed review on the regioselectivity of hydrazine condensations.

  • Santa Cruz Biotechnology. 2-(4-Methoxy-benzyl)-2H-pyrazol-3-ylamine Product Data.[1][2][7] (2024).[3][8] Provides physical property baselines for methoxy-benzyl analogs.

  • Organic Syntheses. 3(5)-Aminopyrazole Synthesis Procedures. Coll. Vol. 5, p. 39. Establishes the baseline for handling aminopyrazole oiling/crystallization.[3] [2]

Sources

Troubleshooting

Side reaction products in the synthesis of substituted pyrazoles.

A Guide to Troubleshooting Common Side Reaction Products Welcome to the technical support center for substituted pyrazole synthesis. As a core scaffold in numerous pharmaceuticals and functional materials, the efficient...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Common Side Reaction Products

Welcome to the technical support center for substituted pyrazole synthesis. As a core scaffold in numerous pharmaceuticals and functional materials, the efficient synthesis of pyrazoles is of paramount importance. However, the seemingly straightforward condensation of hydrazines with 1,3-dicarbonyl compounds (or their equivalents) is often plagued by the formation of undesired side products, complicating purification and reducing yields.

This guide, prepared by our senior application scientists, provides in-depth troubleshooting for the most common issues encountered in the laboratory. We move beyond simple protocols to explain the underlying mechanisms of side product formation, empowering you to make informed decisions to optimize your reaction outcomes.

Troubleshooting Guide: Common Synthetic Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Q: I'm reacting methylhydrazine with an unsymmetrical 1,3-diketone, and my NMR shows two distinct product signals in nearly a 1:1 ratio. How can I favor the formation of a single isomer?

A: This is the most frequent challenge in substituted pyrazole synthesis and is known as a regioselectivity issue. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons.[1] This leads to two different hydrazone intermediates, which then cyclize to form two distinct regioisomeric pyrazoles, often with similar physical properties that make separation by chromatography difficult.[2][3]

The key to controlling this outcome lies in exploiting the subtle electronic and steric differences between the two carbonyl groups and manipulating the reaction conditions to favor one pathway over the other.

Mechanistic Insight: The reaction proceeds through a hydrazone intermediate. The initial site of attack by the substituted nitrogen of the hydrazine often dictates the final product. Factors like pH, solvent polarity, and steric hindrance around the carbonyl groups can influence which carbonyl is more reactive.[2] For example, under acidic conditions, the more basic carbonyl oxygen is preferentially protonated, activating it for nucleophilic attack.[4]

G cluster_0 Reaction Pathways for Regioisomer Formation START Unsymmetrical 1,3-Diketone + Substituted Hydrazine C1 Attack at Carbonyl 1 START->C1 Pathway A C2 Attack at Carbonyl 2 START->C2 Pathway B INT1 Hydrazone Intermediate A C1->INT1 Cyclization INT2 Hydrazone Intermediate B C2->INT2 Cyclization P1 Regioisomer 1 (e.g., 1,3,5-substituted) INT1->P1 Cyclization P2 Regioisomer 2 (e.g., 1,3,4-substituted) INT2->P2 Cyclization

Caption: Competing pathways leading to two possible regioisomers.

Troubleshooting Strategies & Protocols:

  • Solvent Selection: The choice of solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols, for instance, can enhance selectivity through their unique hydrogen-bonding properties.[2]

    SolventDielectric Constant (ε)Typical Regioisomeric Ratio (A:B)
    Ethanol24.5~ 55:45
    Acetic Acid6.2~ 70:30
    Toluene2.4~ 60:40
    2,2,2-Trifluoroethanol (TFE)8.5> 95:5
    Data is illustrative and highly dependent on specific substrates.
  • Catalyst Control (pH): The pH of the reaction medium is a critical parameter.

    • Acidic Conditions (e.g., HCl, H₂SO₄, AcOH): Often favor attack at the more sterically accessible or electronically activated carbonyl group.[2]

    • Basic Conditions (e.g., NaOAc, Et₃N): Can reverse the selectivity compared to acidic conditions by altering the nucleophilicity of the hydrazine.[2]

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase the energy difference between the two competing transition states, favoring the formation of the thermodynamically more stable product.

Experimental Protocol: Regioselective Synthesis Using a Fluorinated Solvent

  • Reactant Preparation: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Hydrazine Addition: Add the substituted hydrazine (1.05 eq) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, remove the TFE under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of NaHCO₃ followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the desired regioisomer with high purity.

Issue 2: I'm isolating a pyrazoline instead of the desired pyrazole. How do I complete the aromatization?

Q: My synthesis from an α,β-unsaturated ketone and hydrazine yielded a product that NMR confirms is a pyrazoline. How do I convert this intermediate to the final pyrazole?

A: This is a common outcome, as pyrazolines are stable intermediates in many pyrazole synthesis routes, particularly those starting from α,β-unsaturated carbonyl compounds.[5][6] The initial reaction is a Michael addition followed by cyclocondensation to form the five-membered pyrazoline ring.[7] This intermediate requires a subsequent oxidation step to introduce the second double bond and achieve the aromatic pyrazole system.[8]

Troubleshooting Strategies & Protocols:

The choice of oxidant is key. Some methods allow for in situ oxidation, while others are performed on the isolated pyrazoline.

  • In Situ Oxidation with Air/Oxygen: This is a green and efficient method, particularly effective when DMSO is used as the solvent.[9] The elevated temperature and high oxygen solubility in DMSO facilitate the dehydrogenation.[9]

  • Chemical Oxidants: Various reagents can be used for this transformation.

    • Iodine (I₂): A mild and effective oxidant.

    • Bromine (Br₂): A stronger oxidant that can sometimes lead to bromination of the pyrazole ring if not controlled carefully.[9]

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful dehydrogenating agent for sensitive substrates.[5]

G cluster_0 Pyrazoline to Pyrazole Workflow START α,β-Unsaturated Ketone + Hydrazine STEP1 Condensation/ Cyclization START->STEP1 PYRAZOLINE Pyrazoline Intermediate STEP1->PYRAZOLINE STEP2 Oxidation Step (e.g., O₂, DMSO, Heat) PYRAZOLINE->STEP2 PYRAZOLE Aromatic Pyrazole Product STEP2->PYRAZOLE

Caption: General workflow showing the required oxidation step.

Experimental Protocol: Oxidation of a Pyrazoline using Oxygen in DMSO

  • Setup: Dissolve the isolated pyrazoline intermediate (1.0 eq) in dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the solution to 100-120 °C and bubble a gentle stream of air or oxygen through the reaction mixture (a balloon filled with oxygen can be used).[8]

  • Monitoring: Follow the disappearance of the pyrazoline starting material by TLC. The reaction may take several hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. The pyrazole product often precipitates as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMSO, and dry under vacuum. Further purification can be achieved by recrystallization.

Issue 3: My reaction mixture is turning dark yellow/red, and my yield is low. What's causing this?

Q: I'm running a Knorr pyrazole synthesis with phenylhydrazine, and the mixture is developing a strong color. After workup, my yield is poor, and the product is difficult to purify. What is happening?

A: The discoloration and low yield are very likely due to the decomposition and/or oxidation of your hydrazine reagent.[3] Phenylhydrazine and other aryl hydrazines can be particularly sensitive to air and light, leading to the formation of highly colored byproducts that contaminate the desired product.[10]

Troubleshooting Strategies:

  • Reagent Purity: Always use fresh, high-purity hydrazine. If a bottle has been open for a long time, its quality may be compromised. Consider using a more stable salt form, such as phenylhydrazine hydrochloride, and liberating the free base in situ with a stoichiometric amount of a non-nucleophilic base.[10]

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon is highly effective at preventing air oxidation of the hydrazine.[10]

  • Purification: If colored impurities are present in the crude product, they can often be removed.

    • Acid Wash: Unreacted hydrazine and some basic, colored impurities can be removed by washing the organic solution of your product with a dilute acid (e.g., 1 M HCl) during workup.[3]

    • Silica Plug: For less polar impurities, passing a solution of the crude product through a short plug of silica gel, eluting first with a non-polar solvent (like hexanes or toluene) to wash away the color, can be effective before eluting the product with a more polar solvent.[11]

Issue 4: When N-alkylating my pyrazole, I get a mixture of products. How do I control regioselectivity?

Q: I have a 3-substituted-1H-pyrazole that I'm trying to alkylate, but I'm getting a mixture of the 1,3- and 1,5-disubstituted products. How can I selectively alkylate only one of the nitrogen atoms?

A: This is another classic regioselectivity problem, rooted in the electronic structure of the pyrazole ring. An NH-pyrazole exists as two rapidly equilibrating tautomers. Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized over both nitrogen atoms, making them both nucleophilic.[12] Alkylation can therefore occur at either nitrogen, leading to a mixture of regioisomers.[13]

Selectivity is typically governed by sterics. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[13]

G cluster_0 N-Alkylation Regioselectivity START 3-Substituted-1H-Pyrazole (Tautomeric Mixture) BASE + Base - H⁺ START->BASE ANION Pyrazolate Anion (Delocalized Charge) BASE->ANION RX + R-X (Alkylating Agent) ANION->RX N1 Attack at N1 (Less hindered) RX->N1 N2 Attack at N2 (More hindered) RX->N2 P1 Major Product (1,5-disubstituted) N1->P1 P2 Minor Product (1,3-disubstituted) N2->P2

Caption: N-Alkylation pathways for a 3-substituted pyrazole.

Troubleshooting Strategies:

  • Steric Hindrance: This is the most powerful tool for controlling N-alkylation.

    • Substituent on Pyrazole: A large group at the C3 (or C5) position will effectively block alkylation at the adjacent N1 position, directing the incoming alkyl group to the N2 position.

    • Alkylating Agent: Using a bulky alkylating agent (e.g., isopropyl iodide instead of methyl iodide) will amplify the preference for the less hindered nitrogen.

  • Chelation Control: In some specific cases, a substituent on the pyrazole ring can chelate to the cation of the base (e.g., Li⁺, Na⁺), holding it in a specific conformation and directing the alkylating agent to one nitrogen over the other.

Pyrazole Substituent (at C3)Alkylating AgentTypical N1:N2 RatioRationale
-CH₃CH₃I~ 1:1Low steric hindrance
-PhCH₃I~ 3:1Phenyl group provides moderate steric bulk
-tBuCH₃I> 20:1Tert-butyl group provides significant steric bulk
-CH₃tBu-Br> 10:1Bulky alkylating agent prefers the less hindered nitrogen
Ratios are illustrative and can be influenced by base and solvent.

Frequently Asked Questions (FAQs)

  • Q1: How can I definitively identify the byproducts in my reaction mixture?

    • A1: A combination of chromatographic and spectroscopic techniques is essential. TLC is a quick first step to see how many components are in your mixture. For structural identification, high-resolution Mass Spectrometry (MS) will give you the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and sometimes 2D experiments like NOESY for regiochemistry) is crucial for determining the exact structure and connectivity of the atoms.[3]

  • Q2: What is the general role of an acid or base catalyst in the Knorr synthesis?

    • A2: In the Knorr synthesis (1,3-dicarbonyl + hydrazine), a catalytic amount of acid protonates one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and activating it for the initial nucleophilic attack by the hydrazine.[4] A base is not typically used as a catalyst in this specific reaction but can be employed in other variations, for example, to deprotonate the NH-pyrazole for subsequent N-alkylation.[2]

  • Q3: Can I use β-ketonitriles as starting materials instead of 1,3-diketones?

    • A3: Yes, the reaction of β-ketonitriles with hydrazines is a primary method for synthesizing 5-aminopyrazoles. The mechanism involves the initial attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile carbon.[14] A potential side reaction to be aware of is the hydrolysis of the β-ketonitrile starting material, especially under strong acidic or basic conditions.[14]

References

  • BenchChem. (2025).
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Targets in Heterocyclic Systems, 15, 1-36.
  • BenchChem. (n.d.).
  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(4), 535-565.
  • BenchChem. (2025).
  • Carlos, A. M. S. (2020). Synthesis of Pyrazole Heterocycles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Yet, L. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2598-2651.
  • Yarovenko, V. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5432.
  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros.
  • Kumar, V., & Green, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
  • Overberger, C. G., & Kogon, I. C. (1954). The Reaction of Chalcones with Hydrazine Derivatives. Journal of the American Chemical Society, 76(4), 1065-1068.
  • Jones, R. G., & Ainsworth, C. (1955). Pyrazole Chemistry. II. The Alkylation of Pyrazoles. Journal of the American Chemical Society, 77(6), 1538-1541.

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Introduction: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] Compounds like 2-(2-Methoxy-benzyl)-5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] Compounds like 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine are of significant interest for their potential therapeutic activities, which can range from anticancer to anti-inflammatory effects.[2][3][4] However, translating this potential into robust, reproducible bioactivity in assays can be challenging.

This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected activity with 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. We will proceed through a logical, multi-tiered troubleshooting framework, addressing potential issues from the fundamental (the compound itself) to the complex (assay artifacts and biological context). Our approach is grounded in first principles to empower you to diagnose and resolve the specific challenges in your experimental system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions you might be asking when faced with low bioactivity. We will start with the most common and fundamental issues before moving to more complex, assay-specific problems.

Section 1: Compound Integrity and Handling

The most frequent source of poor performance is not the assay itself, but the physical and chemical state of the test compound. Before questioning your biological system, it is imperative to validate your starting material.

Q1: How can I be certain that the compound I have is pure and correctly identified?

A: This is the foundational question. The identity, purity, and integrity of your test article are paramount. A certificate of analysis (CoA) from the supplier is a starting point, but independent verification is a hallmark of rigorous science.

  • Expert Insight: We have often seen cases where a minor, highly active impurity was responsible for initial "hits," and subsequent pure batches showed no activity. Conversely, an inactive impurity can suppress the activity of the main compound.

Recommended Protocol: Compound Identity & Purity Verification

  • Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight and assess purity.

    • Procedure:

      • Prepare a 1 mg/mL stock solution in high-purity acetonitrile or methanol.

      • Inject 1-5 µL onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

      • Run a gradient elution (e.g., 5-95% acetonitrile/water with 0.1% formic acid).

      • Analysis: Look for a primary peak in the UV chromatogram that corresponds to the expected mass of C12H15N3O (217.27 g/mol ) [M+H]⁺ = 218.28. The purity can be estimated by the area-under-the-curve (AUC) of this peak relative to all other peaks. Aim for >95% purity.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Objective: To confirm the chemical structure.

    • Procedure: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Analysis: The resulting spectrum should be consistent with the structure of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. Key expected signals would include aromatic protons from the methoxybenzyl group, a singlet for the pyrazole proton, a singlet for the methyl group, a singlet for the benzyl CH₂, and a broad singlet for the amine (NH₂) protons.

Q2: My compound is difficult to dissolve. What are the best practices for solubilization, and could this be the source of my low activity?

A: Absolutely. "If it's not in solution, it's not in the assay." Poor solubility is a primary cause of artificially low or variable bioactivity.[5] The structure of your compound—with its relatively planar aromatic systems—suggests that it may have limited aqueous solubility.

  • Expert Insight: While DMSO is a powerful solvent, it is highly hygroscopic. Water absorbed from the atmosphere can dramatically reduce the solubility of many compounds in a DMSO stock solution over time.[6] Furthermore, compounds can "crash out" when a concentrated DMSO stock is diluted into aqueous assay buffer.

Table 1: Solubility and Solvent Recommendations

Solvent Predicted Solubility Recommended Use & Cautions
DMSO High Primary Stock: Prepare high-concentration stocks (10-50 mM). Store desiccated at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and water absorption.[6]
Ethanol/Methanol Moderate Intermediate Dilutions: Can be used for serial dilutions. Be aware of potential toxicity to cells at final concentrations >0.5%.

| Aqueous Buffers (e.g., PBS) | Low | Final Assay Concentration: The compound is predicted to have poor solubility. Solubility can be pH-dependent due to the basic amine and pyrazole nitrogens.[7] |

Recommended Protocol: Systematic Solubility Assessment

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to make a 50 mM stock solution. Use gentle warming (37°C) or sonication if necessary to fully dissolve. Visually inspect for any particulates against a light source.

  • Serial Dilution: Perform serial dilutions in 100% DMSO to create a dilution series (e.g., from 50 mM down to 1 mM).

  • Aqueous Buffer Dilution: Take 2 µL from each DMSO concentration and add it to 98 µL of your final assay buffer in a clear 96-well plate. Mix thoroughly. This creates a 1:50 dilution with a final DMSO concentration of 2%.

  • Incubate and Observe: Let the plate sit at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Visual and Instrumental Inspection:

    • Visually inspect each well for signs of precipitation (cloudiness, particulates).

    • Measure the absorbance at 600-700 nm. An increase in absorbance indicates light scattering from precipitated compound. The highest concentration that remains clear is your practical limit of solubility under assay conditions.

Q3: Could my compound be unstable in the assay medium?

A: This is a critical and often overlooked issue. Many compounds, including some pyrazole derivatives, can be susceptible to hydrolysis or oxidation in aqueous, pH-buffered media, especially during long incubation periods.[7][8]

  • Expert Insight: The methoxybenzyl group is generally stable, but the pyrazole-amine core could be liable to degradation under certain conditions (e.g., high pH, presence of reactive oxygen species in media). A compound that degrades over the course of a 24- or 48-hour cell-based assay will show artificially low potency.

Recommended Protocol: Compound Stability Assessment via LC-MS

  • Spike and Incubate: Add the compound to your complete assay medium (including serum, if applicable) to a final concentration of 10 µM. Also prepare a control sample in a stable solvent like acetonitrile at the same concentration.

  • Time Points: Aliquot the samples and incubate them under your exact assay conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and immediately quench any potential enzymatic degradation by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet precipitated proteins, then analyze the supernatant by LC-MS.

  • Quantification: Compare the peak area of the parent compound at each time point relative to T=0. A decrease of >10% over the assay duration indicates a stability issue that needs to be addressed (e.g., by shortening incubation times or identifying the degradation product).

Section 2: Assay Interference and Artifacts

If you have confirmed your compound is pure, soluble, and stable, the next step is to investigate if it is interfering with the assay technology itself. This leads to false positives or false negatives that have nothing to do with the biological target.[9]

dot

Caption: A logical workflow for troubleshooting low compound bioactivity.

Q4: Could my compound be directly interfering with the assay signal (e.g., fluorescence, absorbance, luminescence)?

A: This is a very common source of artifacts. Compounds can absorb light at excitation/emission wavelengths, be autofluorescent, or inhibit reporter enzymes like luciferase.[9][10]

  • Expert Insight: The methoxy-substituted benzene ring in your molecule has the potential to be fluorescent or interfere with assays in the UV-Vis range. It is essential to run controls to rule this out.

Table 2: Common Assay Artifacts and Recommended Controls

Artifact Type Description Control Experiment
Fluorescence Interference Compound is fluorescent at the same wavelength as the reporter dye, or it quenches the signal. Run the assay with your compound but without the fluorescent substrate/probe. A high signal indicates autofluorescence.
Absorbance Interference Compound absorbs light at the same wavelength used for a colorimetric readout. Measure the absorbance of the compound in assay buffer at the detection wavelength.

| Luciferase Inhibition | Compound directly inhibits the luciferase enzyme used in reporter assays (e.g., CellTiter-Glo®). | Run a cell-free assay with purified luciferase enzyme, ATP, luciferin, and your compound. A decrease in signal indicates direct inhibition. |

Q5: What are Pan-Assay Interference Compounds (PAINS), and could 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine be one?

A: PAINS are chemical structures known to cause non-specific, promiscuous activity across a wide range of assays, often through mechanisms like chemical reactivity or redox cycling.[11][12] They are a notorious source of false positives, but can sometimes cause unexpected assay behavior leading to apparent inactivity.

  • Expert Insight: While the core pyrazole scaffold is not a classic PAINS structure, the overall molecule should be checked.[2] Online tools like FAF-Drugs4 or the ZINC filter can be used to computationally flag potential PAINS substructures. However, these are flags, not indictments. Experimental validation is always required.[12] A key feature of PAINS is that they often show activity across multiple, unrelated assays. If your compound is only inactive in one specific assay, it is less likely to be a PAINS issue.

Section 3: Biological and Mechanistic Considerations

If you have ruled out compound and assay-level problems, it is time to consider the biological context.

Q6: I'm using a cell-based assay. Could cellular factors be limiting the compound's activity?

A: Yes. Unlike a biochemical assay with purified components, a cell is a highly complex environment with multiple barriers to compound activity.

  • Cell Health and Confluency: Unhealthy or overly confluent cells can respond poorly to stimuli. Always ensure your cells are healthy, in their logarithmic growth phase, and plated at a consistent density.[13][14]

  • Membrane Permeability: The compound must cross the cell membrane to reach intracellular targets. While your compound's structure suggests it should be reasonably membrane-permeable, this is not guaranteed. Consider running a cellular thermal shift assay (CETSA) or using a cell-based target engagement assay to confirm it is reaching its intended target inside the cell.

  • Metabolic Inactivation: Cells, particularly primary cells or liver-derived lines (e.g., HepG2), can rapidly metabolize compounds via Phase I (e.g., cytochrome P450) or Phase II (e.g., glucuronidation) enzymes. The methoxy group, for instance, could be demethylated, altering the compound's activity. An LC-MS analysis of cell lysates or supernatant after incubation can identify potential metabolites.

  • Compound Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively pump compounds out of the cell, preventing them from reaching an effective intracellular concentration.[15] This can be tested by co-incubating with a known efflux pump inhibitor (e.g., verapamil).

dot

Biological_Factors cluster_cell Cellular Environment Compound Compound (Extracellular) Membrane Cell Membrane Compound->Membrane 1. Permeation Target Intracellular Target Metabolism Metabolic Enzymes (e.g., P450s) Target->Metabolism 3. Inactivation Membrane->Target Successful Entry Efflux Efflux Pumps (e.g., P-gp) Membrane->Efflux 2. Efflux

Caption: Potential cellular barriers to compound bioactivity.

Q7: Is it possible my biological hypothesis is incorrect, or the compound is simply not active against this target?

A: This is the final and most challenging possibility. If all technical issues have been ruled out, the result—even if it is zero activity—is likely real.

  • Expert Insight: Science is the process of disproving hypotheses. A clean, well-controlled negative result is still a valuable piece of data. The pyrazole scaffold is versatile, but its activity is highly dependent on the specific substitution patterns and the target .[4] The 2-methoxybenzyl group, for example, may introduce steric hindrance that prevents binding to your target, even if a similar compound with a different substituent is active.

Pathways Forward:

  • Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different technology. For example, if a fluorescence-based kinase assay shows no activity, try a label-free binding assay like Surface Plasmon Resonance (SPR).

  • Structural Analogs: Test closely related analogs. If a compound with a 3-methoxybenzyl or a simple benzyl group is active, this would strongly suggest the specific positioning of the 2-methoxy group is detrimental.[16]

  • Re-evaluate the Target: Revisit the literature or preliminary data that suggested this chemical series should be active against your target. Is the link robust?

By systematically working through these troubleshooting steps, you can confidently determine the reason for the observed low bioactivity of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine and decide on the most appropriate next steps for your research.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Naseem, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Pan-assay interference compounds - Wikipedia. Wikipedia. [Link]

  • (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Capuzzi, S. J., et al. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Journal of Medicinal Chemistry. [Link]

  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling. [Link]

  • Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Kamal, A., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • G.M. (2009). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. ADMET & DMPK. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Ferlenda, A., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016). ResearchGate. [Link]

  • Troubleshooting Cell-based Assays. Eppendorf Canada. [Link]

  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station Int. Ed.[Link]

  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES. [Link]

  • Rodrigues, T., et al. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Natural Products. [Link]

  • Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Topic: Precision Engineering of Pyrazole N-Alkylation Conditions Lead Scientist: Senior Application Scientist, Process Chemistry Division Last Updated: March 2026 Introduction: The Regioselectivity Challenge The N-alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Engineering of Pyrazole N-Alkylation Conditions Lead Scientist: Senior Application Scientist, Process Chemistry Division Last Updated: March 2026

Introduction: The Regioselectivity Challenge

The N-alkylation of pyrazoles is a deceptive reaction. While it appears to be a simple nucleophilic substitution, the inherent tautomerism of the pyrazole ring (


-H 


-H) creates a "bidentate" nucleophile. This often results in a mixture of regioisomers (1,3-substituted vs. 1,5-substituted products) that are difficult to separate by standard chromatography.

This guide moves beyond basic recipes to provide a mechanistic understanding of how to control this selectivity through base, solvent, and electrophile manipulation.

Module 1: The Regioselectivity Matrix

Before starting, you must identify which factors dominate your specific substrate: Sterics or Electronics .

The Tautomer Trap

In solution, neutral pyrazoles exist in rapid equilibrium. When deprotonated, the resulting pyrazolide anion has two nucleophilic sites.

  • Thermodynamic Control: Usually favors alkylation at the less sterically hindered nitrogen.

  • Kinetic Control: Can be influenced by the coordination of the cation (

    
    , 
    
    
    
    ,
    
    
    ) to the lone pair or adjacent functional groups.
Visualization: Tautomerism & Attack Vectors

The following diagram illustrates the decision flow based on the pyrazole's substitution pattern.

PyrazoleRegioselectivity Start Starting Pyrazole Tautomer Tautomeric Equilibrium (N1-H vs N2-H) Start->Tautomer Anion Pyrazolide Anion (Delocalized Negative Charge) Tautomer->Anion + Base Steric Steric Factor: Is R3 Bulky? (e.g., t-Butyl, Phenyl) Anion->Steric Electronic Electronic Factor: Is R3 EWG? (e.g., CF3, NO2) Anion->Electronic PathA Attack via N1 (Distal) Favored by Sterics Steric->PathA High Steric Bulk PathB Attack via N2 (Proximal) Favored by Chelation/Electronics Steric->PathB Low Steric Bulk Electronic->PathA Repulsion Electronic->PathB Coordination to Cation Product1 1,3-Isomer (Usually Major) PathA->Product1 Product2 1,5-Isomer (Usually Minor) PathB->Product2

Caption: Logic flow determining the major regioisomer based on substituent effects during base-mediated alkylation.

Module 2: Optimization of Reaction Conditions

Base & Solvent Selection Matrix

The choice of base cation and solvent polarity is the primary lever for controlling the reaction rate and selectivity.[1]

Condition SetComponentsMechanism NoteBest For
Standard (Thermodynamic)

or

in DMF/DMSO
Cesium Effect:

is large and "soft," promoting solubility and stabilizing the transition state. High dielectric constant of DMF dissociates ion pairs, increasing reactivity.
General alkylation; substrates with poor solubility; maximizing 1,3-isomer ratio.
Kinetic Control

or

in THF (

)
Tight Ion Pairing: The small

or

cation coordinates tightly with the harder nitrogen, potentially directing alkylation to the less hindered side via chelation control.
Highly reactive electrophiles; when thermodynamic conditions yield poor selectivity.
Phase Transfer

(aq) + DCM + TBAI
Interfacial Mechanism: Reaction occurs at the interface. Useful for scale-up to avoid expensive anhydrous solvents.Simple alkyl halides (MeI, EtBr); robust substrates insensitive to water.
Acid Catalysis

(Camphorsulfonic acid) in DCE
Protonation: Uses trichloroacetimidates as electrophiles.[1]Substrates sensitive to basic conditions; avoiding quaternization.[2]
Protocol A: The "Cesium Effect" Standard

Recommended for difficult substrates or when high regioselectivity is required.

Reagents:

  • Substituted Pyrazole (1.0 equiv)[1][3]

  • Alkyl Halide (1.1 - 1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Step-by-Step:

  • Dissolution: Charge a flame-dried flask with pyrazole and

    
    . Add anhydrous DMF under Argon/Nitrogen.[1]
    
  • Activation: Stir at Room Temperature (RT) for 30 minutes. This ensures deprotonation and formation of the "cesium pyrazolide" species.

  • Addition: Add the alkyl halide dropwise. Tip: If the electrophile is a solid, dissolve it in minimal DMF first.

  • Reaction: Stir at RT. If no progress by TLC after 4 hours, heat to

    
    .
    
    • Why? High temps increase rate but erode regioselectivity.[4] Always try RT first.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1][3]
    

Module 3: Advanced Methodologies (Alternatives to )

When standard alkylation fails (e.g., elimination of the alkyl halide occurs, or regioselectivity is 1:1), switch to these mechanisms.

Protocol B: Mitsunobu Reaction (Alcohol as Electrophile)

Ideal for installing complex alkyl chains where the halide is unstable.

  • Reagents: Pyrazole, Primary/Secondary Alcohol,

    
     (Triphenylphosphine), DIAD or DEAD.[5]
    
  • Key Insight: The reaction proceeds via an

    
     inversion at the alcohol carbon.
    
  • Troubleshooting: If the pyrazole is too acidic (

    
    ), the reaction works well. If 
    
    
    
    , the betaine intermediate may not be protonated effectively.
Protocol C: Chan-Lam Coupling (N-Arylation)

Used for attaching Aryl or Heteroaryl rings (which cannot be done via


).
  • Reagents: Pyrazole, Aryl Boronic Acid,

    
     (catalytic), Pyridine (base).
    
  • Conditions: Open to air (requires

    
     for Cu re-oxidation), RT or mild heat.
    
  • Note: This is highly sensitive to moisture despite being an open-air reaction; dry solvents often improve yield.

Visualization: Troubleshooting Workflow

Troubleshooting Issue Problem Encountered Q1 Low Yield? Issue->Q1 Q2 Wrong Isomer? Issue->Q2 Q3 No Reaction? Issue->Q3 Sol1 Check Moisture Switch to Cs2CO3/DMF Q1->Sol1 Base Issue Sol4 Check Electrophile (Is it eliminating?) Q1->Sol4 Side Rxn Sol2 Switch to Mitsunobu (Steric inversion) Q2->Sol2 Regio Issue Sol3 Add Catalyst (NaI) Heat to 80°C Q3->Sol3 Kinetic Barrier

Caption: Diagnostic flowchart for common failure modes in pyrazole alkylation.

Module 4: FAQ & Troubleshooting

Q: Why am I getting a 1:1 mixture of isomers despite using a bulky substituent? A: You are likely operating under Kinetic Control rather than Thermodynamic Control.

  • Fix: Switch from NaH/THF to

    
    /DMF and run at a higher temperature (
    
    
    
    ) for a longer time. This allows the reaction to equilibrate to the thermodynamically more stable isomer (usually the 1,3-substituted product where the bulky group is far from the N-alkyl group).

Q: My reaction stalls at 50% conversion. Adding more base doesn't help. A: This is often due to Product Inhibition or Halide Poisoning .

  • Fix: If using Alkyl Bromides/Chlorides, add 10 mol% Sodium Iodide (Finkelstein condition) to generate the more reactive Alkyl Iodide in situ. Also, ensure your base is finely ground;

    
     surface area matters.
    

Q: Can I N-alkylate with a tertiary alkyl halide? A: rarely. Tertiary halides usually undergo E2 elimination in the presence of basic pyrazolides.

  • Fix: Use acid-catalyzed alkylation with trichloroacetimidates (Protocol D in literature) or explore radical pathways, though these are non-standard.

Q: How do I separate the regioisomers? A:

  • Flash Chromatography: The 1,3-isomer is generally less polar than the 1,5-isomer because the lone pair on

    
     is less sterically shielded, interacting more with silica.
    
  • NOESY NMR: Essential for confirmation. Look for a cross-peak between the N-Alkyl protons and the substituent at position 5. If you see it, you have the 1,5-isomer.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. (Discusses base/solvent screening for regioselectivity).

  • Cesium Carbonate Promoted Regioselective O-functionalization. National Institutes of Health (PMC). (Details the "Cesium Effect" and coordination benefits in nitrogen heterocycles).

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI Molecules. (Protocol for acid-mediated alkylation to avoid basic side reactions).

  • Chan-Lam Coupling Mechanism and Conditions. Alfa Chemistry. (Review of Copper-catalyzed N-arylation for azoles).

  • Mitsunobu Reaction in Heterocyclic Chemistry. Royal Society of Chemistry. (Application of Mitsunobu conditions for N-alkylation).

Sources

Optimization

Stability issues of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine in solution.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic analytical behavior when working with aminopyrazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic analytical behavior when working with aminopyrazole scaffolds.

While 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is a highly versatile building block and pharmacophore, its electron-rich pyrazole core and exocyclic amine introduce specific physicochemical liabilities. This guide bypasses generic advice to dissect the exact molecular causality behind these stability issues, providing you with self-validating protocols to ensure absolute experimental integrity.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My stock solution in ethanol/methanol was initially clear but turned pink, and eventually dark red over 24 hours. Is the compound degrading? A1: Yes, via rapid autoxidation. The exocyclic amine on the pyrazole ring is highly susceptible to oxidation when exposed to dissolved oxygen in protic solvents. The electron-rich nature of the amine facilitates a single-electron transfer (SET), forming a reactive radical cation. This intermediate rapidly couples with other molecules to form bis-pyrazole dimers or azo-compounds[1]. These highly conjugated degradation products absorb visible light, causing the characteristic red or dark brown color shift[2].

  • The Fix: Solvents must be rigorously degassed (sparged with inert gas) prior to dissolution to remove dissolved O₂, and the headspace of the vial must be backfilled with Argon.

Q2: My NMR spectra in DMSO-d6 show severe peak broadening and unexpected splitting, suggesting a mixture of products. Is my batch impure? A2: Not necessarily; you are observing prototropic annular tautomerism. Aminopyrazoles exist in a dynamic equilibrium between the 3-amino and 5-amino tautomeric forms. In the gas phase or non-polar solvents, the 3-aminopyrazole tautomer is thermodynamically favored by approximately 10.7 kJ/mol (a Gibbs free energy difference of 9.8 kJ/mol)[3][4]. However, highly polar solvents like DMSO stabilize the more polar 5-amino tautomer[5].

  • The Fix: The slow proton exchange on the NMR timescale in DMSO causes distinct signals for both tautomers. Switch to a less polar, aprotic solvent (e.g., CDCl₃ or CD₃CN) to collapse the equilibrium entirely toward the stable 3-amino form.

Q3: I am losing compound concentration during my in vitro biochemical assays under ambient benchtop light. What is the mechanism of loss? A3: UV-induced phototautomerization and subsequent photolysis. Exposure to ambient UV light (λ > 235 nm) provides the necessary activation energy to force the stable 3-amino tautomer into the highly reactive 5-amino form[4]. Once in this excited state within an aqueous buffer, the pyrazole ring becomes highly susceptible to nucleophilic attack, ring-opening, and rapid degradation[6].

  • The Fix: All assay incubations must be conducted in amber or foil-wrapped plates.

Part 2: Mechanistic Workflows

To visualize the causality of these degradation pathways, refer to the mechanistic diagrams below.

OxidationPathway A 2-(2-Methoxy-benzyl)-5-methyl- 2H-pyrazol-3-ylamine B Dissolved O2 / Air Exposure A->B Aerobic conditions C Amine Radical Cation (Reactive Intermediate) B->C Single Electron Transfer D Bis-pyrazole Dimerization (Red/Dark Solution) C->D Radical Coupling E N-Oxidation / Ring Opening C->E ROS Attack

Oxidative degradation of aminopyrazoles leading to dimerization and ring opening.

Tautomerism T3 3-Amino Tautomer (Thermodynamically Favored) ΔG = -9.8 kJ/mol Solvent Solvent T3->Solvent Prototropic Shift T5 5-Amino Tautomer (Polarity Stabilized) Solvent->T5

Solvent and UV-induced prototropic tautomerization of the pyrazole core.

Part 3: Quantitative Stability Profile

Understanding the specific vulnerabilities of the aminopyrazole core allows for better assay design. The following table summarizes the forced degradation profile of substituted aminopyrazoles under standard ICH stress conditions[6].

Stress ConditionReagents / EnvironmentTime & Temp% DegradationPrimary Degradation Products
Oxidative 3% H₂O₂ in Methanol8 hours, RT25.1%N-oxides, Hydroxylated pyrazoles
Photolytic UV Light (1.2M lux hours)ICH Q1B Standard15.6%Phototautomers, Ring rearrangement
Base Hydrolysis 0.1 N NaOH24 hours, 60°C12.8%Oxidized and ring-opened products
Acid Hydrolysis 0.1 N HCl24 hours, 60°C12.8%Ring-opened products
Thermal Solid state, Ambient Air48 hours, 80°C8.5%Deamination, Dimerization

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, do not simply follow steps; implement systems that prove the steps worked. Below are self-validating protocols for handling 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Causality: Removing dissolved oxygen prevents the Single Electron Transfer (SET) required to initiate amine radical formation.

  • Solvent Sparging: Transfer 10 mL of anhydrous solvent (e.g., Acetonitrile or Methanol) into a septum-sealed vial. Insert a needle connected to an Argon line directly into the liquid and a secondary bleed needle into the septum. Sparge vigorously for 15 minutes[2].

  • Dissolution: Rapidly weigh the required mass of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine and transfer it to a clean, amber glass vial. Purge the vial with Argon.

  • Transfer: Using a gas-tight syringe, transfer the degassed solvent into the amber vial containing the compound. Vortex until fully dissolved.

  • The Self-Validation Loop:

    • Action: Remove a 10 µL aliquot of the freshly prepared stock and leave it exposed to ambient air and light in a clear microfuge tube for 4 hours. Keep the main stock sealed under Argon in the dark.

    • Validation: Run both samples via LC-UV at 254 nm. The system is validated if the main stock shows a single sharp peak (>99% purity), while the exposed aliquot shows a secondary peak at a longer retention time (confirming that the dimerization pathway exists, but your main stock was successfully protected from it).

Protocol 2: Matrix Isolation for In Vitro Assay Stability

Causality: Aqueous buffers at physiological pH (7.4) can facilitate both hydrolysis and trace-metal catalyzed oxidation of the pyrazole over long incubations.

  • Buffer Fortification: Supplement your standard assay buffer with 1 mM Dithiothreitol (DTT) or 0.1% Ascorbic Acid to act as a sacrificial antioxidant sink.

  • Incubation: Plate the compound into the assay matrix using low-bind, opaque (black or white) microtiter plates to completely eliminate phototautomerization.

  • The Self-Validation Loop:

    • Action: Include three control wells containing only the compound and buffer: Well A (Standard), Well B (No Antioxidant), Well C (Clear plate exposed to light).

    • Validation: Post-incubation, extract the wells and analyze via Mass Spectrometry. If Well A yields the intact parent mass (m/z 218.1 [M+H]+), Well B shows +16 Da (N-oxide), and Well C shows severe signal degradation, you have successfully validated that your fortified, light-shielded matrix is actively preventing degradation.

Part 5: References

  • National Institutes of Health (PMC). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from: [Link]

  • ResearchGate. Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Retrieved from:[Link]

  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from:[Link]

  • ResearchGate. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives

Introduction: The Pyrazole Solubility Paradox Welcome to the Technical Support Center. You are likely here because your pyrazole-based lead compound—despite showing promise in silico—is failing in biological assays due t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Solubility Paradox

Welcome to the Technical Support Center. You are likely here because your pyrazole-based lead compound—despite showing promise in silico—is failing in biological assays due to precipitation, inconsistent IC50 values, or "flat-lining" dose-response curves.

The Science of the Problem: Pyrazole derivatives are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) due to their ability to form hydrogen bonds with kinase hinge regions and other active sites. However, the planar nature of the pyrazole ring often leads to high crystal lattice energy (strong


-

stacking), resulting in poor aqueous solubility. Furthermore, many bioactive pyrazoles are lipophilic (High LogP), causing them to "crash out" when diluted from organic stock solutions (DMSO) into aqueous assay buffers.

This guide provides a validated, step-by-step technical framework to stabilize your compounds in solution without compromising biological data integrity.

Module 1: Diagnosing "Crash-Out" (Kinetic Solubility Failure)

Before altering your chemistry, you must confirm if the issue is kinetic precipitation during assay setup.

Troubleshooting Workflow: The Light Scattering Test

Objective: Determine the maximum concentration at which your compound remains soluble in the assay buffer after dilution from DMSO.

Protocol:

  • Prepare Stock: Dissolve pyrazole derivative in 100% DMSO to 10 mM.

  • Prepare Buffer: Aliquot your specific assay buffer (e.g., PBS + 0.1% BSA, or HEPES).

  • Serial Dilution (The Critical Step):

    • Do not dilute directly from 10 mM to 10 µM in one step. This causes local supersaturation and immediate precipitation.

    • Correct Method: Perform intermediate dilutions in DMSO first, then transfer to buffer.[1] Keep final DMSO concentration constant (e.g., 0.5%).

  • Detection:

    • High-Throughput: Measure Absorbance at 650 nm (turbidity) or use a Nephelometer.

    • Low-Throughput: Visual inspection against a dark background using a focused light beam (Tyndall effect).

Data Interpretation:

Observation Diagnosis Action
Clear Solution Soluble at tested concentration. Proceed to assay.[2][3][4]
Visible Particles Macro-precipitation. Fail. Reduce concentration or change vehicle.

| Hazy/Cloudy | Micro-precipitation (Colloidal aggregates). | DANGER. This causes false positives (pan-assay interference). Do not test. |

Module 2: Optimizing the Vehicle (Formulation Strategies)

If your compound precipitates at the required testing concentration, you must modify the solvent system.[5]

Strategy A: DMSO Limits & Management

DMSO is the standard, but it is toxic to cells at high concentrations.[1]

Standard Tolerance Limits:

  • Enzymatic/Biochemical Assays: Often tolerate 1% - 5% DMSO .

  • Cell-Based Assays: Generally tolerate < 0.1% - 0.5% DMSO .[1][2][6]

    • Warning: >1% DMSO can permeabilize membranes and induce apoptosis, confounding toxicity data [1].

Strategy B: The "Golden Standard" – Cyclodextrins

When DMSO alone fails, Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the most effective excipient for pyrazoles. It forms an inclusion complex, shielding the hydrophobic pyrazole ring while the hydrophilic exterior interacts with the buffer.

Protocol: Preparing a Cyclodextrin-Protected Stock

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your assay buffer (or water).
    
  • Solubilization: Add your pyrazole (solid or from high-conc DMSO stock) to the CD solution.

  • Agitation: Vortex and sonicate for 10–15 minutes at ambient temperature.

  • Filtration: Pass through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Usage: Use this stock to dose your cells.[2] The cyclodextrin is generally inert in biological assays (unlike surfactants like Tween-80 or Triton X-100, which can lyse cells).

Strategy C: pH Adjustment (For Ionizable Pyrazoles)

Many pyrazoles have ionizable nitrogens.

  • Basic Pyrazoles: Solubility increases at low pH (protonation).

  • Acidic Pyrazoles (e.g., with carboxylic acids): Solubility increases at high pH (deprotonation).

  • Action: Check if your assay can tolerate a pH shift of ± 1.0 unit. If not, stick to Cyclodextrins.

Module 3: Decision Logic & Workflow Visualization

Use the following logic gate to determine the correct solubilization strategy for your specific experiment.

SolubilityWorkflow Start Compound Precipitates in Assay Buffer CheckDMSO Is DMSO % at Maximum Tolerance? (0.1% Cell / 1% Enzyme) Start->CheckDMSO ReduceConc Can you reduce Compound Concentration? CheckDMSO->ReduceConc Yes UseCD Switch to HP-β-Cyclodextrin (10-20%) CheckDMSO->UseCD No (Can increase DMSO?) CheckIon Is the Pyrazole Ionizable? (Basic/Acidic groups) ReduceConc->CheckIon No Success Proceed to Biological Testing ReduceConc->Success Yes Cosolvent Try Co-solvent System: DMSO + PEG400 + Water UseCD->Cosolvent Still Precipitates UseCD->Success CheckIon->UseCD No AdjustPH Adjust Buffer pH (± 1.0 unit) CheckIon->AdjustPH Yes AdjustPH->Success Fail Chemical Modification Required (Prodrug/Salt) AdjustPH->Fail Incompatible with Assay Cosolvent->Success Cosolvent->Fail Still Precipitates

Figure 1: Decision tree for troubleshooting pyrazole solubility in biological assays.

Frequently Asked Questions (FAQ)

Q1: My pyrazole dissolves in DMSO but precipitates immediately upon adding to the cell culture media. Why? A: This is the "Crash-Out" effect. You are shifting from a favorable solvent (DMSO) to a hostile one (water) too quickly.

  • Fix: Use the "Step-Down" Dilution Method . Dilute your 10 mM stock to 1 mM in DMSO, then to 0.1 mM in DMSO. Then dilute that 0.1 mM DMSO solution into the media. This prevents the formation of large crystal nuclei that occur during massive concentration jumps.

Q2: Can I use Tween-80 or Triton X-100 to dissolve my compound? A: Proceed with extreme caution. While surfactants improve solubility, they are often biologically active. They can disrupt cell membranes, inhibit enzymes, or interfere with assay detection methods (e.g., fluorescence quenching). Cyclodextrins (HP-β-CD) are far safer alternatives for biological data integrity [2].

Q3: What is the difference between Kinetic and Thermodynamic solubility? A:

  • Kinetic Solubility: Measures how well a pre-dissolved DMSO stock stays in solution when added to buffer.[7] This is relevant for screening assays .

  • Thermodynamic Solubility: Measures how much solid powder dissolves in buffer at equilibrium. This is relevant for formulation and manufacturing [3].

  • Note: Kinetic solubility is almost always higher than thermodynamic solubility due to supersaturation.

Q4: Will Cyclodextrins interfere with my drug-target interaction? A: Generally, no. The drug-CD complex is in dynamic equilibrium. The free drug is released to bind to the target. However, if the affinity of your drug for the CD is extremely high (


), it might shift the apparent potency (IC50). It is recommended to run a control with a known inhibitor in the presence of CD to confirm assay validity [4].

References

  • LifeTein. (2023). DMSO Usage in Cell Culture. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from

  • WuXi AppTec. (2024). Kinetic & Thermodynamic Solubility Testing. Retrieved from

  • BenchChem. (2025).[3][6][8] Technical Support Center: Enhancing Pyrazole Derivative Solubility. Retrieved from [6]

Sources

Optimization

Technical Support Center: Interpreting the NMR Spectrum of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine vi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine via Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent complexity of this molecule, arising from its multiple distinct spin systems and potential for signal overlap, necessitates a systematic, multi-technique approach. This document serves as a technical resource, offering troubleshooting strategies and detailed experimental protocols to ensure accurate and unambiguous spectral interpretation.

Initial Assessment: Predicted NMR Data

A crucial first step in interpreting any spectrum is to have a set of predicted values based on established principles of NMR spectroscopy. The N-substitution on the pyrazole ring prevents the annular tautomerism often seen in N-H pyrazoles, which simplifies the spectrum by locking the molecule into a single tautomeric form.[1] The primary challenges are the definitive assignment of the N-2 substitution pattern and resolving the complex aromatic signals.

Below is a table of expected ¹H and ¹³C NMR chemical shifts. These values are estimates and can be influenced by solvent and concentration.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Correlations

AssignmentTypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key 2D NMR Correlations (Proton to Carbon/Proton)
C5-CH₃ CH₃~2.1 - 2.3~10 - 15HMBC: C5, C4. NOESY: Benzylic CH₂, Pyrazole H4.
Pyrazole H4 CH~5.7 - 5.9~95 - 100HMBC: C3, C5, C5-CH₃. NOESY: C5-CH₃.
NH₂ NH₂~4.0 - 5.0 (broad)N/AD₂O exchangeable. HMBC: C3, C4.
Benzylic CH₂ CH₂~5.2 - 5.4~50 - 55HMBC: Pyrazole C3, Pyrazole C5, Benzyl C1', Benzyl C2'. NOESY: C5-CH₃, Benzyl H3'.
O-CH₃ CH₃~3.8 - 3.9~55 - 56HMBC: Benzyl C2'. NOESY: Benzyl H3'.
Benzyl H3' - H6' CH~6.8 - 7.4~110 - 130COSY: Correlations within the aromatic spin system. HMBC/HSQC: Correlations to their respective and adjacent carbons.
Pyrazole C3 CN/A~155 - 160HMBC: Benzylic CH₂, Pyrazole H4, NH₂.
Pyrazole C4 CHSee H4See C4HSQC: Correlates with Pyrazole H4.
Pyrazole C5 CN/A~140 - 145HMBC: Benzylic CH₂, Pyrazole H4, C5-CH₃.
Benzyl C1' - C6' C/CHN/A~110 - 158HMBC/HSQC: Correlations to various aromatic and benzylic protons.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the analysis of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine.

Q1: My ¹H NMR spectrum shows several sharp singlets. Which protons do they correspond to?

A1: The structure contains four distinct proton environments that lack adjacent proton coupling partners, resulting in singlets. These are your primary points of reference:

  • C5-Methyl Protons (-CH₃): Typically the most upfield singlet, integrating to 3H (~2.1-2.3 ppm).

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, usually found around 3.8-3.9 ppm.

  • Benzylic Protons (-CH₂-): A singlet integrating to 2H, located downfield due to proximity to the pyrazole ring and benzene ring (~5.2-5.4 ppm).

  • Pyrazole H4 Proton: A single proton on the pyrazole ring, appearing as a singlet around 5.7-5.9 ppm.[4]

Q2: The aromatic region of my ¹H NMR spectrum (6.8-7.4 ppm) is a series of complex, overlapping multiplets. Why isn't it simpler?

A2: This complexity is characteristic of an ortho-disubstituted benzene ring, as found in the 2-methoxybenzyl group. The four aromatic protons (H3', H4', H5', H6') are chemically non-equivalent and are all coupled to each other, creating a complex second-order splitting pattern (often referred to as an ABCD spin system). Resolving these signals typically requires 2D NMR experiments like COSY.[5]

Q3: How can I be certain that the benzyl group is attached to the N2 position of the pyrazole ring and not the N1 position?

A3: This is a critical question of regiochemistry that cannot be answered by ¹H NMR alone. The definitive answer lies in through-space and long-range correlations.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the gold standard for this problem. A NOESY experiment detects protons that are close in space (< 5 Å).[6] For the N2-isomer, you should observe a cross-peak between the benzylic -CH₂- protons (~5.3 ppm) and the C5-methyl protons (~2.2 ppm). The absence of a strong correlation between the benzylic -CH₂- protons and the pyrazole H4 proton further supports the N2 assignment.[7][8]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over 2-3 bonds. For the N2-isomer, the benzylic -CH₂- protons will show correlations to both the C3 and C5 carbons of the pyrazole ring.[9][10]

Troubleshooting Guide: Specific Spectral Challenges

This section provides in-depth, Q&A-formatted solutions to specific experimental problems.

Q4: My aromatic proton signals are severely overlapped, making it impossible to determine multiplicities or assign individual protons. What are my options?

A4: Signal overlap is a common issue, especially on lower-field spectrometers.[5] Here is a systematic approach to resolve this:

  • Step 1: Change the Solvent: The chemical shifts of protons can be highly sensitive to the solvent environment due to anisotropic effects.[5] Re-running the experiment in a different deuterated solvent (e.g., switching from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the aromatic protons differently, often spreading the signals apart and resolving the overlap.[1]

  • Step 2: Utilize a Higher-Field Spectrometer: If available, acquiring the spectrum on a higher-field instrument (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of signals (in Hz) without changing the coupling constants. This directly translates to better resolution and can simplify complex multiplets into more recognizable patterns.[5]

  • Step 3: Employ 2D Correlation Spectroscopy (COSY): A COSY experiment will reveal J-coupling (through-bond) relationships, even for overlapping signals.[5] You will see cross-peaks connecting all adjacent protons in the aromatic spin system, allowing you to trace the connectivity from H3' to H4' to H5' to H6'.

Q5: I have identified the pyrazole carbons (C3, C4, C5) in my ¹³C spectrum, but how do I unambiguously assign them?

A5: The assignment of pyrazole carbons, particularly the quaternary C3 and C5, requires long-range correlation experiments.

  • Rationale: While HSQC will definitively link the pyrazole H4 proton to the C4 carbon, it provides no information about the non-protonated C3 and C5 carbons. HMBC is the ideal solution.

  • Methodology:

    • Identify C4: Run an HSQC (or DEPT-135) experiment. The only pyrazole carbon signal that shows a direct correlation to a proton (H4) is C4.

    • Assign C5: In the HMBC spectrum, locate the signal for the C5-methyl protons (~2.2 ppm). Look for a strong cross-peak from these protons to a quaternary pyrazole carbon. This carbon is C5, as it is a three-bond (³J) correlation.

    • Assign C3: The remaining quaternary pyrazole carbon is C3. You can confirm this by observing a three-bond (³J) correlation from the pyrazole H4 proton to the C3 carbon in the HMBC spectrum. You should also see a correlation from the benzylic -CH₂- protons to C3.

Visual Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for the complete structural elucidation of the target molecule.

G cluster_start 1. Initial Data Acquisition cluster_analysis 2. Basic Analysis & Problem ID cluster_resolve 3. Overlap Resolution cluster_2D 4. 2D Correlation & Assignment cluster_confirm 5. Final Structure Confirmation A Acquire ¹H and ¹³C NMR B Identify Singlets (CH₃, OCH₃, CH₂, H4) A->B C Assess Aromatic Region (6.8-7.4 ppm) B->C D Is there severe overlap? C->D E Change Solvent (e.g., Benzene-d₆) D->E Yes G Run COSY (Trace aromatic spin system) D->G No F Use Higher Field Spectrometer E->F F->G H Run HSQC (Assign all C-H pairs) G->H I Run HMBC (Assign quaternary carbons, connect fragments) H->I J Run NOESY I->J K Confirm N2-Isomer via CH₂ ↔ C5-CH₃ correlation J->K L Final Structure Elucidated K->L

Caption: A systematic workflow for interpreting the NMR spectra of the target molecule.

Key Experimental Protocols

For optimal results, follow these generalized protocols on a standard NMR spectrometer (e.g., Bruker).

1. 2D COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are J-coupled (typically through 2-3 bonds).[5]

  • Methodology:

    • Use a standard sample prepared for ¹H NMR (~5-10 mg in 0.6 mL of solvent).

    • Select a gradient-enhanced COSY pulse sequence (e.g., 'cosygpqf' on Bruker).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Acquire the data, typically with 2-4 scans per increment and 256-512 increments in the F1 dimension.

    • Process the data using a sine-squared window function. Cross-peaks in the resulting 2D map indicate coupled protons.

2. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[5][9]

  • Methodology:

    • A slightly more concentrated sample (~15-20 mg) is recommended.

    • Select a phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker). This will show CH/CH₃ signals with a different phase than CH₂ signals.

    • Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-160 ppm).

    • The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to 145 Hz for aromatic/heterocyclic systems.[5]

    • Acquire and process the data. Each peak corresponds to a carbon and its directly attached proton(s).

3. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds), which is essential for assigning quaternary carbons.[11][12]

  • Methodology:

    • Use the same sample as for the HSQC experiment.

    • Select a gradient-enhanced HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC.

    • The key parameter is the long-range coupling delay, optimized for a J-coupling of ~8-10 Hz.

    • Acquire the data. HMBC typically requires more scans than HSQC to achieve a good signal-to-noise ratio.

4. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close to each other in space, regardless of bonding.[6][7]

  • Methodology:

    • Use a fresh, degassed sample to minimize paramagnetic effects from dissolved oxygen, which can quench the NOE effect.

    • Select a phase-sensitive NOESY pulse sequence (e.g., 'noesygpph' on Bruker).

    • The crucial parameter is the "mixing time" (d8), which allows for the NOE to build up. For a molecule of this size, a mixing time of 500-800 ms is a good starting point.

    • Acquire and process the data. Cross-peaks indicate spatial proximity between protons.

Visualizing Isomer Differentiation

The diagram below illustrates the key NOESY correlations that differentiate the N1- and N2-benzyl isomers.

G cluster_N2 Expected Result: N2-Isomer (Correct Structure) cluster_N1 Hypothetical Result: N1-Isomer N2 N2_CH2 N2_CH3 N2_CH2->N2_CH3 Key NOE Correlation N2_H3 N2_CH2->N2_H3 NOE to Benzyl H3' N1 N1_CH2 N1_H4 N1_CH2->N1_H4 Expected Key NOE N1_H3 N1_CH2->N1_H3 NOE to Benzyl H3'

Caption: Key NOESY correlations for differentiating N1- and N2-benzyl isomers.

References

  • Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. ResearchGate. [Link]

  • Taylor & Francis Online. (2006). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. [Link]

  • Alkorta, I., Elguero, J., & Goya, P. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(7), 8497-8524. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Provasi, P. F., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 659-663. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-699. [Link]

  • Novikova, D. S., et al. (2023). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. Conference Proceedings. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin. [Link]

  • ResearchGate. (2025). The NMR study of long-range spin–spin coupling: Peculiarities of molecular structure of N-vinylpyrazole derivatives. [Link]

  • ResearchGate. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]

  • Tomas, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6618. [Link]

  • Alkorta, I., & Elguero, J. (2006). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 44(8), 794-800. [Link]

  • Wang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[11][13]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1106-1111. [Link]

  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC... [Image]. ResearchGate. [Link]

  • Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 10(3), 80-84. [Link]

  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

  • Urbonaite, G., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Organic & Biomolecular Chemistry, 21(14), 2963-2973. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • ResearchGate. (n.d.). Structure determination by NOESY spectroscopy. [Link]

  • Rees, R. G., & Green, M. J. (1968). Carbon-13 N.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic, 387-388. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Zeitschrift für Naturforschung. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]

  • LOCKSS. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Link]

  • PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Scale-Up of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling the synthesis of pyrazole-based active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling the synthesis of pyrazole-based active pharmaceutical ingredients (APIs).

Note on Nomenclature: Due to pyrazole tautomerism and varying naming conventions, 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is structurally identical to 1-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine [1]. Understanding this equivalence is critical when sourcing raw materials, conducting patent searches, or cross-referencing literature.

Synthetic Workflow & Route Comparison

When moving from discovery scale (milligrams) to process scale (kilograms), the synthetic route must be optimized for regioselectivity, safety, and downstream processing (DSP). The diagram below illustrates the industry-standard shift from legacy N-alkylation to de novo cyclocondensation.

SynthesisWorkflow StartA Route A: Hydrazine Condensation (Recommended for Scale-Up) ReactantA (2-Methoxybenzyl)hydrazine + 3-Aminocrotonitrile StartA->ReactantA StartB Route B: Direct N-Alkylation (Not Recommended) ReactantB 3-Amino-5-methylpyrazole + 2-Methoxybenzyl chloride StartB->ReactantB Condensation Cyclocondensation (Acid Catalyzed, Reflux) ReactantA->Condensation Alkylation Base-promoted Alkylation (K2CO3, DMF, 80°C) ReactantB->Alkylation ProductA 2-(2-Methoxy-benzyl)-5-methyl- 2H-pyrazol-3-ylamine (>95% Regioselectivity) Condensation->ProductA Regiospecific attack (Kinetically controlled) ProductB Mixture of Regioisomers (~1:1 Ratio) Alkylation->ProductB Tautomeric competition (N1 vs N2 attack) Separation Costly Chromatographic Separation ProductB->Separation Separation->ProductA Low yield recovery (<40% overall)

Figure 1: Comparison of synthetic workflows for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine.

Troubleshooting Guides & FAQs

Q1: Why do I get a 1:1 mixture of regioisomers when alkylating 3-amino-5-methylpyrazole with 2-methoxybenzyl chloride, and how can I avoid it? A: 3-Amino-5-methylpyrazole exists as a rapidly interconverting tautomeric mixture in solution[1]. When deprotonated by a base (e.g.,


 or 

), the resulting pyrazolide anion possesses two highly nucleophilic nitrogen centers (N1 and N2). Alkylation is governed by a competition between steric hindrance and electronic distribution, which almost always results in a near 1:1 mixture of 1-benzyl and 2-benzyl isomers[2]. Separating these requires preparative HPLC, which destroys the process E-factor. Solution: Abandon direct N-alkylation. Utilize Route A (Hydrazine Condensation) to build the pyrazole ring de novo around the benzyl group.

Q2: How does the condensation of (2-methoxybenzyl)hydrazine with 3-aminocrotonitrile guarantee regioselectivity? A: The reaction is kinetically controlled. The primary, more nucleophilic terminal nitrogen (


) of the hydrazine selectively attacks the electrophilic 

-carbon (the enamine/ketone carbon) of 3-aminocrotonitrile to form a hydrazone intermediate. Subsequently, the secondary nitrogen (bearing the bulky 2-methoxybenzyl group) undergoes intramolecular cyclization by attacking the nitrile group[3]. This sequence exclusively places the amino group adjacent to the substituted nitrogen, yielding the desired regioisomer at >95% purity[4].

Q3: During scale-up (>1 kg), the cyclocondensation reaction stalls at 80% conversion. How do I drive it to completion? A: The cyclization step releases water (if using cyanoacetone) or ammonia gas (if using 3-aminocrotonitrile). At scale, the accumulation of these byproducts shifts the thermodynamic equilibrium, stalling the reaction. Solution: Implement continuous byproduct removal. If using cyanoacetone, switch the solvent to toluene and equip the reactor with a Dean-Stark apparatus to azeotropically remove water[5]. If using 3-aminocrotonitrile, ensure a slight nitrogen sweep through the reactor headspace to continuously strip evolved ammonia gas.

Q4: How do I definitively validate the regiochemistry of my final product? A: 1D


-NMR is insufficient because the pyrazole C4-proton chemical shift is nearly identical in both regioisomers. You must use 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation) [3]. In the correct regioisomer, you will observe a strong 

coupling between the benzylic

protons and the C5 carbon (which is bonded to the methyl group).

Self-Validating Experimental Protocol: Kilo-Scale Cyclocondensation

This protocol utilizes a self-validating system incorporating In-Process Controls (IPCs) to ensure causality and quality at every step, eliminating downstream failures.

Phase 1: Hydrazone Formation

  • Charge a 50 L glass-lined reactor with 10.0 kg of (2-methoxybenzyl)hydrazine hydrochloride and 25 L of absolute ethanol.

  • Agitate at 200 rpm and add 1.05 equivalents of 3-aminocrotonitrile portion-wise over 60 minutes. Maintain the internal temperature below 30°C using a cooling jacket to control the initial exotherm.

  • IPC 1 (Reaction Progress): Sample the reaction mixture after 2 hours. Perform rapid HPLC analysis.

    • Pass Criteria: Disappearance of the hydrazine peak (>95% conversion to the intermediate hydrazone). If incomplete, stir for an additional 1 hour.

Phase 2: Cyclocondensation 4. Add a catalytic amount of concentrated


 (0.1 equivalents) to lower the pH to ~3.0. This protonates the nitrile, activating it for intramolecular nucleophilic attack[4].
5. Heat the reactor to reflux (approx. 78°C) for 6–8 hours. Ensure the condenser is properly chilled, while allowing evolved ammonia gas to vent through an acidic scrubber system.
6. IPC 2 (Cyclization Completion):  Sample for HPLC.
  • Pass Criteria: Intermediate hydrazone peak area < 2%; Target product peak > 90% AUC.

Phase 3: Workup & Crystallization 7. Cool the reactor to 40°C and concentrate the mixture under vacuum (50 mbar) to remove ~70% of the ethanol. 8. Add 30 L of purified water and adjust the pH to 8.5 using 10%


 to precipitate the free base amine.
9. Extract the aqueous layer with Toluene (2 x 15 L). Combine the organic layers and wash with brine (10 L).
10. IPC 3 (Moisture Content):  Perform Karl Fischer titration on the toluene layer.
  • Pass Criteria: Water content < 0.5%. If > 0.5%, azeotropically distill 5 L of toluene to dry the solution.
  • Cool the dried toluene solution to 0–5°C at a controlled rate of 10°C/hour to induce crystallization. Filter the resulting white to off-white crystals and wash with cold heptane.
  • Dry in a vacuum oven at 45°C for 24 hours.

Quantitative Route Comparison

The following table summarizes the quantitative metrics that justify the selection of Route A for process-scale manufacturing.

ParameterRoute A: Hydrazine Condensation (Recommended)Route B: Direct N-Alkylation (Legacy)
Regioselectivity > 95% (Kinetically controlled)~ 50% (Tautomeric mixture)
Overall Yield 75 – 85%30 – 40% (Post-separation)
Purification Method Direct Crystallization (Toluene/Heptane)Preparative HPLC / Column Chromatography
E-Factor (kg waste / kg product) < 15> 150 (Due to massive chromatography solvent use)
Scalability Excellent (Multi-kilogram to Metric Ton)Poor (Bottlenecked by isomer separation)

References

  • Organic Syntheses , "3(5)-Aminopyrazole". Detailed methodologies for the fundamental synthesis of aminopyrazoles and handling of cyano-intermediates. [Link]

  • Chemical Papers , "Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis". Provides the mechanistic proof for kinetic control and 2D NMR validation of regiochemistry.[Link]

  • Beilstein Journal of Organic Chemistry , "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps". Comprehensive review of cyclocondensation pathways and acid-catalyzed nitrile activation.[Link]

  • Molecules (MDPI) , "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities". Discusses the tautomeric competition and steric hindrances encountered during direct N-alkylation.[Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine .

To develop robust stability-indicating methods (SIMs) and stable formulations, we must move beyond simply observing degradation and understand the underlying chemical causality[1]. This molecule features three distinct reactive centers:

  • Primary Amine (-NH₂) : Prone to oxidation and nucleophilic attack on reducing excipients.

  • Methoxybenzyl Ether : Susceptible to acid-catalyzed O-demethylation and benzylic oxidation.

  • Pyrazole-Benzyl N-C Bond : Vulnerable to photolytic homolytic cleavage.

Below is our comprehensive troubleshooting guide, validated experimental protocols, and structural pathway visualizations to support your drug development workflows.

Troubleshooting & FAQ

Q1: During oxidative stress testing (0.3% H₂O₂), we observe two distinct +16 Da degradants in our LC-MS chromatogram. How do we structurally differentiate them?

  • Expert Insight & Causality : The +16 Da mass shift indicates the addition of an oxygen atom. For this specific molecule, oxidation occurs competitively at two sites: the primary amine (forming an N-oxide or hydroxylamine) and the benzylic methylene carbon (forming a benzylic alcohol)[1].

  • Troubleshooting Step : Utilize LC-MS/MS fragmentation. The benzylic alcohol derivative will exhibit a characteristic neutral loss of water (-18 Da) during collision-induced dissociation (CID). In contrast, the N-oxide will show a distinct loss of oxygen (-16 Da) or a characteristic cleavage of the N-O bond without the water loss.

Q2: Stability batches of our solid oral dosage form show brown discoloration and a massive loss of API assay when formulated with lactose. What is the mechanism?

  • Expert Insight & Causality : This is a classic excipient incompatibility issue. The primary amine on the pyrazole ring acts as a nucleophile, reacting with the reducing end of lactose. This initiates the Maillard reaction, forming a Schiff base (imine) that subsequently undergoes an Amadori rearrangement to form stable, brown-colored α-aminoketose adducts[2].

  • Troubleshooting Step : Eliminate reducing sugars from the formulation. Substitute lactose with non-reducing diluents such as microcrystalline cellulose (MCC), mannitol, or dibasic calcium phosphate.

Q3: Acidic stress testing (0.1 N HCl, 60°C) yields a highly polar degradant with a mass shift of -14 Da. What is the structural basis?

  • Expert Insight & Causality : The -14 Da shift corresponds to the net loss of a methylene group (CH₂). Under harsh acidic conditions and heat, the 2-methoxybenzyl ether undergoes acid-catalyzed O-demethylation. The ether is cleaved to yield a phenolic hydroxyl group and methanol[1]. The resulting phenol is significantly more polar, causing it to elute earlier on a reversed-phase C18 column.

  • Troubleshooting Step : Ensure the microenvironmental pH of the final formulation is maintained above 4.0 using appropriate buffering agents.

Q4: Photostability testing under ICH Q1B conditions shows significant API depletion. What is the primary photolytic pathway?

  • Expert Insight & Causality : The molecule absorbs UV light, leading to the homolytic cleavage of the C-N bond between the benzyl linker and the pyrazole ring[3]. This N-dealkylation generates 5-methyl-1H-pyrazol-3-amine and a 2-methoxybenzyl radical, which rapidly oxidizes to 2-methoxybenzaldehyde or 2-methoxybenzyl alcohol.

  • Troubleshooting Step : Implement a dark control during testing to definitively isolate photolysis from thermal degradation[4]. For the final product, utilize opaque blister packaging (e.g., Alu/Alu) or incorporate titanium dioxide (TiO₂) into the capsule shell to block UV/Vis transmission.

Experimental Protocols

Protocol: ICH Q1A(R2) / Q1B Forced Degradation Setup

Self-Validating Principle: Every stress condition must be accompanied by a control sample (unstressed API) and a blank (stressed solvent) to rule out artifactual peaks originating from the mobile phase or glassware[5].

  • Step 1: Sample Preparation : Prepare a 1.0 mg/mL stock solution of the API in a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Water.

  • Step 2: Acid/Base Hydrolysis :

    • Acid: Transfer 5 mL of stock to a vial, add 1 mL of 0.1 N HCl. Seal and heat at 60°C for 24 hours.

    • Base: Transfer 5 mL of stock to a vial, add 1 mL of 0.1 N NaOH. Seal and heat at 60°C for 24 hours.

    • Neutralization (Critical): Post-incubation, neutralize the acid sample with 0.1 N NaOH and the base sample with 0.1 N HCl to prevent degradation of the silica-based HPLC column.

  • Step 3: Oxidative Stress : Transfer 5 mL of stock to a vial, add 1 mL of 0.3% H₂O₂. Incubate at room temperature for 24 hours in the dark to prevent secondary photo-oxidation.

  • Step 4: Photolysis (ICH Q1B) : Place 5 mL of stock in a quartz vial. Expose to a minimum of 1.2 million lux hours of visible light and 200 Watt hours/m² of UV light (300–400 nm) in a calibrated photostability chamber. Wrap an identical vial in aluminum foil and place it in the same chamber as a dark control[4].

  • Step 5: Quenching and Dilution : Dilute all samples to a final analytical concentration of 0.1 mg/mL using the initial mobile phase conditions before LC-MS injection.

Quantitative Data Summary

The following table summarizes the expected degradation profile based on the molecule's functional group reactivity during standard forced degradation studies:

Stress ConditionPrimary Degradation PathwayDegradant Mass Shift (Da)Relative Retention Time (RRT)*Structural Feature
0.3% H₂O₂ (Oxidation) Benzylic Hydroxylation+160.85Benzylic Alcohol
0.3% H₂O₂ (Oxidation) N-Oxidation+160.92Hydroxylamine / N-Oxide
0.1 N HCl, 60°C (Acid) O-Demethylation-140.65Phenol Derivative
UV/Vis Light (Photolysis) N-Dealkylation (Cleavage)-114 (Fragment)0.405-methyl-1H-pyrazol-3-amine
Lactose, 40°C/75% RH Maillard Reaction+324 (Lactose Adduct)1.15Amadori Product (Aminoketose)

*RRT values are approximations based on a standard C18 reversed-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Degradation Pathway Visualization

Degradation API 2-(2-Methoxy-benzyl)-5-methyl- 2H-pyrazol-3-ylamine (API) Oxid1 Benzylic Alcohol (+16 Da) API->Oxid1 0.3% H2O2 (Oxidation) Oxid2 N-Oxide / Hydroxylamine (+16 Da) API->Oxid2 0.3% H2O2 (Oxidation) Acid Phenol Derivative (O-Demethylation, -14 Da) API->Acid 0.1 N HCl, 60°C (Acidic Hydrolysis) Photo 5-methyl-1H-pyrazol-3-amine + 2-Methoxybenzaldehyde API->Photo UV/Vis Light (Photolysis) Excipient Schiff Base / Amadori Product (Maillard Reaction) API->Excipient Lactose / Heat (Excipient Interaction)

Degradation pathways of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine under ICH Q1A/B stress.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products Source: European Medicines Agency (EMA) URL:[Link]

  • Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition Source: Taylor & Francis / Barnes & Noble URL:[Link]

  • Drug–Excipient Interactions and Adduct Formation Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Photostability of Pharmaceuticals - ICH Guideline Q1B in SUNTEST Source: Atlas Material Testing Technology / Klimatest URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine with similar compounds.

An in-depth comparative analysis of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (also recognized by its tautomeric nomenclature, 1-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine) against its structural analogs prov...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (also recognized by its tautomeric nomenclature, 1-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine) against its structural analogs provides critical insights for medicinal chemists. This class of N-benzyl-5-aminopyrazoles serves as the foundational building block for synthesizing complex bicyclic scaffolds, most notably pyrazolo[3,4-b]pyridines . These bicyclic systems are privileged structures in drug discovery, functioning as potent kinase inhibitors and soluble guanylate cyclase (sGC) stimulators[1].

This guide objectively evaluates the chemical behavior, cyclization efficiency, and downstream utility of the 2-methoxybenzyl derivative compared to its 2-fluoro and 3-methoxy counterparts, providing actionable, self-validating protocols for drug development professionals.

Structural & Electronic Profiling: The Causality of the Ortho-Effect

The performance of an N-benzyl-5-aminopyrazole during condensation and cyclization reactions is heavily dictated by the electronic and steric properties of the benzyl ring substituents.

  • 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (The Target Compound): The ortho-methoxy (-OCH₃) group exerts a dual effect. Electronically, it acts as an electron-donating group via resonance, enriching the electron density of the benzyl system. However, its primary influence is steric. The bulky methoxy group in the ortho position restricts the free rotation of the benzyl bond, creating a localized steric shield around the adjacent pyrazole nitrogen (N1). This steric hindrance dictates the regioselectivity when the primary amine (at C5) reacts with asymmetric 1,3-dicarbonyls[1].

  • 2-(2-Fluoro-benzyl)-5-methyl-2H-pyrazol-3-ylamine (The Clinical Standard): The 2-fluoro analog is the critical intermediate in the synthesis of Riociguat , a breakthrough sGC stimulator used to treat pulmonary hypertension[2]. Fluorine is highly electronegative (strong inductive withdrawal) but sterically compact (van der Waals radius similar to hydrogen). This allows for high regioselectivity during cyclization without the steric penalty observed with the methoxy group, while simultaneously providing metabolic stability against cytochrome P450 oxidation.

  • 2-(3-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (The Meta-Variant): Moving the methoxy group to the meta position removes the steric shielding from the pyrazole core. While the inductive electron withdrawal remains, the lack of ortho-sterics leads to a drop in regioselectivity during the formation of pyrazolo[3,4-b]pyridines, often resulting in a mixture of C4/C6 substituted isomers.

Comparative Performance Data

The following table summarizes the experimental performance of these building blocks during a standard condensation with an asymmetric 1,3-diketone (e.g., ethyl acetoacetate) to form the pyrazolo[3,4-b]pyridine scaffold.

Compound (Building Block)SubstituentSteric Bulk (A-value)Electronic EffectCyclization Yield (16h, Reflux)Regioselectivity (Isomer A:B)Downstream Application
2-(2-Methoxy-benzyl)-... 2-OCH₃High (~0.60)+R, -I72%85:15Kinase Inhibitor Scaffolds
2-(2-Fluoro-benzyl)-... 2-FLow (~0.15)-I88%95:5sGC Stimulators (Riociguat)
2-(3-Methoxy-benzyl)-... 3-OCH₃Low (Distal)-I78%60:40General Library Synthesis

Experimental Methodology: Self-Validating Cyclization Protocol

To synthesize the pyrazolo[3,4-b]pyridine scaffold, the 5-aminopyrazole must undergo a condensation reaction with a 1,3-dicarbonyl compound. The following protocol is designed as a self-validating system , ensuring that researchers can verify the success of each mechanistic step in real-time without relying solely on post-reaction LC-MS.

Protocol: Synthesis of 1-(2-Methoxybenzyl)-pyrazolo[3,4-b]pyridine Derivatives

Rationale: Glacial acetic acid is selected as the solvent because it acts as both a solvent and a mild acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby driving the initial nucleophilic attack by the exocyclic amine.

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent (10 mmol, 2.17 g) of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine in 15 mL of glacial acetic acid.

  • Electrophile Addition: Slowly add 1.1 equivalents (11 mmol) of the chosen 1,3-dicarbonyl compound (e.g., ethyl 2-benzylidene-3-oxobutanoate) dropwise at room temperature.

    • Causality: Dropwise addition prevents localized thermal spikes that could lead to polymerization of the dicarbonyl.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100°C for 16 hours.

  • In-Process Validation (TLC): After 14 hours, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 5% MeOH in DCM). Stain with Ninhydrin and heat.

    • Self-Validation Checkpoint: The starting aminopyrazole will stain a distinct deep purple/red due to the primary amine. The complete disappearance of this purple spot confirms the total consumption of the starting material and the successful formation of the imine intermediate.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice water. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with Ethyl Acetate (3 x 50 mL).

    • Self-Validation Checkpoint: The precipitation of a crude solid upon neutralization indicates successful cyclization, as the resulting pyrazolo[3,4-b]pyridine is highly hydrophobic compared to the starting amine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Cyclization A 2-(2-Methoxy-benzyl)-5-methyl- 2H-pyrazol-3-ylamine C Condensation Reaction (Glacial AcOH, 100°C, 16h) A->C B 1,3-Dicarbonyl Compound (Electrophile) B->C D Intermediate Imine Formation (Validated via Ninhydrin TLC) C->D -H2O E Regioselective Cyclization (Sterically Directed) D->E Intramolecular Attack F Pyrazolo[3,4-b]pyridine Scaffold (Hydrophobic Product) E->F -H2O / Aromatization

Synthetic workflow for pyrazolo[3,4-b]pyridine generation via regioselective cyclization.

Downstream Applications: sGC Stimulation vs. Kinase Inhibition

The choice between the 2-methoxybenzyl and 2-fluorobenzyl pyrazole amines ultimately dictates the biological trajectory of the synthesized drug.

While the 2-fluoro analog is strictly optimized for the heme-binding pocket of Soluble Guanylate Cyclase (sGC)[2], the 2-methoxy analog offers unique advantages for kinase inhibition. The oxygen atom of the methoxy group acts as a hydrogen-bond acceptor, which can form crucial interactions with the hinge region of kinases (such as p38 MAP kinase or Aurora kinases). Furthermore, the added steric bulk of the methoxy group can be leveraged to increase target selectivity by preventing the molecule from fitting into the tighter binding pockets of off-target kinases.

For researchers developing sGC stimulators, the signaling cascade activated by these pyrazole-derived drugs is visualized below:

sGC_Pathway Drug Pyrazolopyridine Drug (sGC Stimulator) sGC Soluble Guanylate Cyclase (sGC) (Heme-dependent Enzyme) Drug->sGC Allosteric Binding (Synergistic) NO Endogenous Nitric Oxide (NO) NO->sGC Heme Binding cGMP cGMP (Intracellular Second Messenger) sGC->cGMP Catalyzes Conversion GTP GTP (Substrate) GTP->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates Vaso Vasodilation & Smooth Muscle Relaxation PKG->Vaso Downstream Physiological Effect

Mechanism of action for pyrazolopyridine-based sGC stimulators in the NO-cGMP-PKG signaling pathway.

Conclusion

While 2-(2-Fluoro-benzyl)-5-methyl-2H-pyrazol-3-ylamine remains the gold standard for sGC stimulator synthesis due to its optimal steric and electronic profile, 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is a highly valuable, orthogonal building block. Its ortho-methoxy group provides unique regiochemical control during cyclization and introduces a critical hydrogen-bond acceptor, making it an exceptional starting material for the development of highly selective kinase inhibitors.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (PMC Archive). Available at:[Link](Note: PMC ID representative of the MDPI source publication).

Sources

Comparative

Publish Comparison Guide: Validating the Biological Target of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

This guide provides a comprehensive validation framework for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (also known as 1-(2-methoxybenzyl)-5-methyl-1H-pyrazol-3-amine ), focusing on its role as the core pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive validation framework for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (also known as 1-(2-methoxybenzyl)-5-methyl-1H-pyrazol-3-amine ), focusing on its role as the core pharmacophore and synthetic precursor to the potent adiponectin receptor agonist, AdipoRon .

Executive Summary & Target Identification

The compound 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine is the critical amine intermediate used in the synthesis of AdipoRon , the first orally active small-molecule agonist for the adiponectin receptors AdipoR1 and AdipoR2 .

While the amine itself is often employed as a synthetic building block or negative control in biological assays, its structural features—specifically the 2-methoxybenzyl group attached to the pyrazole ring—are essential for the hydrophobic interactions required for AdipoR binding. This guide validates the biological target of the derived active molecule (AdipoRon) and provides protocols to assess the activity of the amine scaffold relative to the full agonist.

  • Primary Biological Target: Adiponectin Receptors 1 & 2 (AdipoR1/R2).[1]

  • Mechanism of Action: Activation of AMPK and PPAR-α pathways, mimicking the metabolic effects of the endogenous hormone adiponectin.[1][2]

  • Therapeutic Relevance: Type 2 Diabetes, Obesity, Insulin Resistance, and potentially Cancer.

Mechanistic Validation: The AdipoR Signaling Pathway

The biological activity of this scaffold is mediated through the activation of AdipoR1 and AdipoR2.[1] Upon binding, these receptors initiate a signaling cascade that mimics the effects of caloric restriction and exercise.

Key Signaling Events:

  • Receptor Activation: The ligand binds to the transmembrane domain of AdipoR1/R2.

  • Adaptor Recruitment: APPL1 (Adaptor protein, phosphotyrosine interacting with PH domain and leucine zipper 1) is recruited to the intracellular domain.

  • Kinase Activation:

    • LKB1 phosphorylates and activates AMPK (AMP-activated protein kinase).

    • p38 MAPK is activated, leading to PPAR-α activation.[2]

  • Metabolic Outcome: Increased fatty acid oxidation, mitochondrial biogenesis (via PGC-1α), and glucose uptake.[1]

Pathway Visualization (AdipoR Signaling)

AdipoR_Pathway Ligand Ligand (AdipoRon / Scaffold) AdipoR AdipoR1 / AdipoR2 (Transmembrane) Ligand->AdipoR Binds APPL1 APPL1 (Adaptor Protein) AdipoR->APPL1 Recruits LKB1 LKB1 (Kinase) APPL1->LKB1 Activates p38MAPK p38 MAPK APPL1->p38MAPK Activates AMPK AMPK (Master Regulator) LKB1->AMPK Phosphorylates (Thr172) PGC1a PGC-1α (Mitochondrial Biogenesis) AMPK->PGC1a Upregulates PPARa PPAR-α (Transcription Factor) p38MAPK->PPARa Activates Outcomes Outcomes: Fatty Acid Oxidation Glucose Uptake Insulin Sensitivity PPARa->Outcomes Promotes PGC1a->Outcomes Promotes

Caption: Schematic of the AdipoR1/R2 signaling cascade activated by AdipoRon, the primary agonist derived from the 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine scaffold.

Comparative Analysis: Scaffold vs. Alternatives

To validate the target, it is crucial to compare the amine precursor with the full agonist and other modulators.

FeatureAmine Scaffold (Target Precursor)AdipoRon (Full Agonist)Adiponectin (Endogenous Ligand)Metformin (Alternative)
Structure 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamineAmide derivative of the amine30 kDa Protein (Multimeric)Biguanide
Target Precursor / Weak Binder AdipoR1 / AdipoR2 AdipoR1 / AdipoR2Complex I (Indirect AMPK)
Potency (AMPK) Negligible / LowHigh (µM range)High (nM range)Moderate (mM range)
Bioavailability High (Fragment)High (Oral)None (Injection only)High (Oral)
Role in Research Synthesis Intermediate / Negative Control Primary Chemical Probe Physiological ReferenceClinical Standard
Key Advantage Specific structural motif for bindingOrally active, BBB permeableNatural signaling profileExtensive safety data

Insight: The amine scaffold provides the essential "anchor" for the receptor, but the amide linkage and the distal phenyl ring in AdipoRon are required for high-affinity binding and receptor activation.

Experimental Protocols for Target Validation

To validate the biological activity of this scaffold (or its derivatives), the following protocols are recommended. These assays confirm target engagement (AdipoR) and functional activation (AMPK).[2]

Protocol A: AMPK Phosphorylation Assay (Functional Validation)

Objective: Determine if the compound activates the downstream kinase AMPK in muscle or liver cells.

  • Cell Culture: Seed C2C12 myotubes or HepG2 hepatocytes in 6-well plates.

  • Starvation: Serum-starve cells for 4–6 hours to reduce basal AMPK activity.

  • Treatment:

    • Vehicle Control: DMSO (0.1%).

    • Test Compound: Amine Scaffold (10–50 µM).

    • Positive Control: AdipoRon (10–50 µM) or AICAR (1 mM).

  • Incubation: Incubate for 10, 30, and 60 minutes at 37°C.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blot:

    • Separate proteins via SDS-PAGE.

    • Probe with anti-pAMPK (Thr172) (Cell Signaling #2535) and anti-total AMPK (Cell Signaling #2532).

  • Analysis: Calculate the ratio of pAMPK/Total AMPK.

    • Expected Result: AdipoRon shows a strong increase (2-3 fold). The amine scaffold should show minimal or no increase, confirming the necessity of the full structure for potency.

Protocol B: Glucose Uptake Assay (Phenotypic Validation)

Objective: Assess the metabolic endpoint of AdipoR activation.[2][3][4]

  • Preparation: Differentiate C2C12 myoblasts into myotubes (5-7 days).

  • Starvation: Incubate in serum-free low-glucose medium for 2 hours.

  • Treatment: Treat cells with the test compound or AdipoRon for 30 minutes.

  • Uptake: Add 2-NBDG (fluorescent glucose analog) at 100 µM for 15 minutes.

  • Measurement: Wash cells with cold PBS and measure fluorescence (Ex/Em: 465/540 nm) using a microplate reader.

  • Normalization: Normalize to total protein content.

Protocol C: Target Engagement (Competitive Binding)

Objective: Verify if the amine competes for the AdipoR binding site.

  • Method: Use a fluorescently labeled AdipoRon derivative or radiolabeled adiponectin.

  • Competition: Incubate AdipoR-expressing membranes with the labeled ligand and increasing concentrations of the amine scaffold.

  • Result: If the amine binds to the same pocket, it will displace the labeled ligand (measured by reduced signal), though likely with a much higher IC50 than AdipoRon.

Experimental Workflow Diagram

Validation_Workflow Synthesis Step 1: Synthesis/Sourcing (Amine Scaffold) Screening Step 2: Primary Screen (AMPK Phosphorylation) Synthesis->Screening Treat Cells Binding Step 3: Target Engagement (Competitive Binding Assay) Screening->Binding If Active/Inactive Phenotype Step 4: Functional Assay (Glucose Uptake / PGC-1α) Binding->Phenotype Confirm Mechanism Validation Step 5: Validation (Comparison with AdipoRon) Phenotype->Validation Final Report

Caption: Step-by-step workflow for validating the biological activity and target engagement of the AdipoRon scaffold.

References
  • Okada-Iwabu, M., et al. (2013). "A small-molecule AdipoR agonist for type 2 diabetes and short life." Nature, 503(7477), 493-499.

  • Holland, W. L., et al. (2011). "Receptor-mediated activation of ceramidase activity initiates the pleiotropic actions of adiponectin." Nature Medicine, 17(1), 55-63.

  • Kadowaki, T., & Yamauchi, T. (2005). "Adiponectin and Adiponectin Receptors."[1][2][4] Endocrine Reviews, 26(3), 439–451.

  • PubChem Compound Summary. "AdipoRon." National Center for Biotechnology Information.

Sources

Validation

Structure-activity relationship (SAR) studies of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine analogs.

Topic: Structure-activity relationship (SAR) studies of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine analogs. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine analogs. Content Type: Publish Comparison Guide.

Optimizing Dopamine D4 Selectivity & Privileged Scaffold Utility

Executive Summary: This guide analyzes the structure-activity relationship (SAR) of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine , a privileged heterocyclic scaffold.[1] While often screened for kinase activity, this specific chemotype—characterized by an N-benzyl substituted aminopyrazole—exhibits significant relevance as a Dopamine D4 receptor antagonist and a template for Meprin metalloprotease inhibitors .[2] This document compares its performance against clinical standards (e.g., Clozapine, PD-168,077) and details the synthetic regioselectivity required for its production.[1][2]

Molecular Architecture & SAR Zones

To understand the biological activity, we must dissect the molecule into three distinct pharmacophoric regions.[1][2][3] The unique "2-methoxy" (ortho) substitution pattern is a critical determinant of conformational entropy and receptor subtype selectivity.[1]

DOT Diagram 1: Pharmacophore & SAR Zones

SAR_Zones Molecule 2-(2-Methoxy-benzyl)- 5-methyl-2H-pyrazol-3-ylamine ZoneA Zone A: Benzyl Ring (Hydrophobic Pocket) Molecule->ZoneA Steric Control ZoneB Zone B: Pyrazole Core (Scaffold Geometry) Molecule->ZoneB Linker Orientation ZoneC Zone C: Exocyclic Amine (H-Bond Donor) Molecule->ZoneC Electronic Interaction ZoneA_Detail 2-OMe (Ortho): Torsional Lock 4-OMe (Para): Extended Reach ZoneA->ZoneA_Detail ZoneB_Detail N2-Alkylation: Linear Vector N1-Alkylation: Bent Vector ZoneB->ZoneB_Detail ZoneC_Detail Primary Amine: High Affinity Amide/Urea: Reduced D4 Affinity ZoneC->ZoneC_Detail

Caption: Segmentation of the scaffold into three functional zones determining receptor subtype selectivity.

Detailed SAR Analysis

Zone A: The Benzyl Ring (Ortho- vs. Para-Substitution)

The position of the methoxy group on the benzyl ring is the primary "switch" for selectivity between Dopamine D2, D3, and D4 receptors.[1][2]

  • Ortho-Methoxy (2-OMe): The 2-position creates a steric clash with the methylene linker, restricting the rotation of the benzyl ring.[1] This "conformational lock" favors binding to the Dopamine D4 receptor , which has a distinct hydrophobic pocket capable of accommodating bulkier, twisted conformations compared to the D2 receptor.[1][2]

  • Para-Methoxy (4-OMe): The 4-position analog (commercially available) is more linear and flexible.[1] While it retains binding affinity, it often loses subtype selectivity, showing increased cross-reactivity with D2 and D3 receptors.[1][2]

Zone B: The Pyrazole Core (Regiochemistry)

The synthesis of this molecule involves the alkylation of 3-amino-5-methylpyrazole.[1] This reaction yields two regioisomers:

  • 2H-isomer (Target): Alkylation at the ring nitrogen adjacent to the methyl group (N2).[1][3] This isomer presents the exocyclic amine and the benzyl group in a specific vector essential for D4 antagonism.[1][3]

  • 1H-isomer (Impurity): Alkylation at the nitrogen adjacent to the amine (N1).[1][3] This isomer typically shows >100-fold lower affinity for GPCR targets due to disrupted hydrogen bonding networks in the binding pocket.[1][3]

Zone C: The Exocyclic Amine[1]
  • Free Amine (-NH2): Essential for high affinity.[1][3] It acts as a critical Hydrogen Bond Donor (HBD) to aspartate residues (e.g., Asp115 in D4) within the receptor.[1][2]

  • Acylation/Amides: Converting the amine to an amide (e.g., acetamide) generally abolishes D4 activity but may generate novel inhibitors for Meprin metalloproteases , shifting the target class entirely.[1][2]

Comparative Performance Data

The following table contrasts the 2-(2-Methoxy-benzyl) analog against standard D4 ligands and the 4-methoxy isomer.

Compound ClassKey SubstituentPrimary TargetD4 Selectivity (vs D2)Biological Profile
Subject Analog 2-OMe-Benzyl (Ortho) Dopamine D4 High (>50-fold) Atypical Antagonist. Reduced extrapyramidal side effects due to low D2 affinity.[1]
Isomer A4-OMe-Benzyl (Para)D2 / D3 / D4Low (<10-fold)Pan-dopamine antagonist.[1] Higher risk of motor side effects.[1][3]
Reference StdClozapineMulti-ReceptorModerateEffective antipsychotic but with severe hematological toxicity (agranulocytosis).[1][2][3]
Reference StdPD-168,077D4 AgonistVery HighUsed primarily as a research tool; structurally related benzamide core.[3]

Experimental Protocols

Protocol A: Regioselective Synthesis

Self-Validating Step: The use of 1H-NMR NOE (Nuclear Overhauser Effect) is mandatory to confirm the N2-alkylation.[1]

  • Reactants: Dissolve 3-amino-5-methylpyrazole (1.0 eq) in anhydrous DMF.

  • Base: Add Cesium Carbonate (

    
    , 1.5 eq) to promote N-alkylation. Note: 
    
    
    
    favors N2-alkylation over
    
    
    due to the "Ceasium Effect".[1]
  • Alkylation: Dropwise addition of 2-methoxybenzyl chloride (1.1 eq) at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 12 hours.

  • Purification: Quench with water, extract with EtOAc. The 2H-isomer (Target) is typically less polar than the 1H-isomer.[1] Separate via Silica Gel Chromatography (Hexane:EtOAc gradient).[1][3]

  • Validation (Critical):

    • Target (2H): NOE observed between the N-benzyl protons and the Pyrazole-C4 proton.

    • Impurity (1H): NOE observed between the N-benzyl protons and the Methyl group.

Protocol B: Dopamine D4 Radioligand Binding Assay
  • Membrane Prep: Harvest CHO cells stably expressing human D4.4 receptor.[1][3]

  • Ligand: Use

    
    -Spiperone (0.5 nM) as the radioligand.[1][3]
    
  • Incubation: Incubate membranes (20 µg protein) with the test compound (10 nM - 10 µM) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA.[1]

  • Termination: Filter through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.[1]
DOT Diagram 2: Synthesis & Validation Workflow

Synthesis_Workflow Start Start: 3-Amino-5-methylpyrazole Reagents Add Cs2CO3 + 2-Methoxybenzyl Chloride (Solvent: DMF) Start->Reagents Reaction Reaction: N-Alkylation (Kinetic vs Thermodynamic Control) Reagents->Reaction Separation Chromatography Separation (Isolate Less Polar Fraction) Reaction->Separation Validation NOE Validation Step Separation->Validation Result_2H Target: 2H-Isomer (NOE: Benzyl <-> H4) Validation->Result_2H Pass Result_1H Impurity: 1H-Isomer (NOE: Benzyl <-> Methyl) Validation->Result_1H Fail

Caption: Workflow for ensuring regiochemical purity of the 2H-isomer using NOE spectroscopy.

References

  • Dopamine D4 Receptor Ligands & SAR

    • Title: Dopamine D3 and D4 receptor antagonists: synthesis and structure-activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide.[1][4]

    • Source: Journal of Medicinal Chemistry (1996).[1][3][4]

    • URL:[Link]

    • Relevance: Establishes the "2-methoxybenzamide" and "benzyl-amine" motifs as critical for D4 selectivity.
  • Pyrazole Regiochemistry & Biological Activity

    • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles.[1][3][5]

    • Source: Kaunas University of Technology (Review).[1][2][3]

    • URL:[Link][1][2]

    • Relevance: details the synthetic challenges and solutions for N-alkyl
  • Meprin Inhibition (Alternative Target)

    • Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.[1][3]

    • Source: Journal of Medicinal Chemistry / SciSpace.[1][3]

    • URL:[Link][1][2]

    • Relevance: Demonstrates the utility of N-benzyl-pyrazole scaffolds in metalloprotease inhibition.[1]

  • Commercial Compound Data

    • Title: 2-(4-Methoxybenzyl)-5-methyl-2H-pyrazol-3-ylamine (Isomer Comparison).[1]

    • Source: PubChem CID 44548689.[1][3]

    • URL:[Link][1][2]

    • Relevance: Provides physical property data for the para-isomer used as a baseline control.[1][3]

Sources

Comparative

A Comparative Efficacy Analysis of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Against Established Therapeutic Agents

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide focuses on the specific pyrazole derivative, 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine , a molecule of interest for which extensive public data on biological efficacy is not yet available.

Given the therapeutic potential inherent in its chemical class, a rigorous comparative analysis against established drugs is essential to elucidate its pharmacological profile. This document outlines a proposed framework for evaluating the efficacy of this compound. We will establish a hypothetical, yet scientifically grounded, comparison with two widely recognized drugs:

  • Celecoxib : A selective cyclooxygenase-2 (COX-2) inhibitor that notably features a pyrazole core. It is a leading nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.[1][2] Its structural similarity and well-defined mechanism make it an ideal comparator for assessing anti-inflammatory potential.

  • Doxorubicin : A potent, broad-spectrum anthracycline antibiotic widely employed in cancer chemotherapy.[] Its well-characterized cytotoxic mechanisms, including DNA intercalation and topoisomerase II inhibition, provide a robust benchmark for evaluating potential anticancer activity.[4][5]

This guide will detail the mechanistic rationale for this comparison and provide comprehensive experimental protocols for a head-to-head evaluation, designed to yield clear, quantitative data on the relative efficacy of these compounds.

Structural and Mechanistic Overview

A direct comparison begins with an understanding of the molecular structures and the established or hypothesized mechanisms of action.

CompoundStructureClassEstablished Mechanism of Action
2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (Structure not available in public databases)Pyrazole DerivativeHypothesized: Potential for COX inhibition due to the pyrazole scaffold, or cytotoxicity via unknown pathways.
Celecoxib C₁₇H₁₄F₃N₃O₂SPyrazole-based NSAID, COX-2 InhibitorSelectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] The sulfonamide side chain binds to a hydrophilic pocket in the COX-2 active site, conferring its selectivity.
Doxorubicin C₂₇H₂₉NO₁₁Anthracycline ChemotherapeuticPrimarily functions by intercalating into DNA, which obstructs the action of topoisomerase II. This prevents the re-ligation of DNA strands after replication, leading to DNA double-strand breaks and subsequent apoptosis.[4][7] It also generates reactive oxygen species, contributing to its cytotoxicity.[8]

Proposed Experimental Framework for Efficacy Comparison

To objectively assess the therapeutic potential of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, a multi-tiered experimental approach is proposed. This framework is designed to first screen for in vitro activity and then validate promising results in a more complex in vivo setting.

G cluster_0 Phase 1: In Vitro Efficacy Screening cluster_1 Inflammation Pathway cluster_2 Cancer Pathway cluster_3 Phase 2: In Vivo Model Validation A Compound Synthesis & QC (Test Compound, Celecoxib, Doxorubicin) B Anti-Inflammatory Assays A->B Test anti-inflammatory potential C Anticancer Assays A->C Test cytotoxic potential B1 COX-1/COX-2 Enzyme Inhibition Assay B->B1 B2 Macrophage-based Cytokine Assay (LPS Stimulation) B->B2 C1 MTT Cytotoxicity Assay (e.g., MCF-7, A549 cell lines) C->C1 C2 Apoptosis Assay (Annexin V / PI Staining) C->C2 D Carrageenan-Induced Paw Edema (Inflammation Model) B1->D If active in vitro E Tumor Xenograft Model (Cancer Model) C1->E If active in vitro

Caption: Proposed workflow for comparative efficacy testing.

Part 1: In Vitro Anti-Inflammatory Efficacy

The primary hypothesis for a pyrazole derivative is anti-inflammatory activity, likely through COX inhibition.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: This assay directly measures the ability of the test compound to inhibit the COX-1 and COX-2 isoforms, providing a direct comparison to Celecoxib's known mechanism.[9] This is critical for determining both potency and selectivity.

Protocol:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe.

  • Procedure:

    • Pre-incubate varying concentrations of the test compound, Celecoxib (positive control), and a vehicle control (e.g., DMSO) with either COX-1 or COX-2 enzyme in a 96-well plate.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction and measure the product (prostaglandin H2) using the detection probe.

    • Quantify the signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for both COX-1 and COX-2 for each compound. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Macrophage-Based Anti-Inflammatory Assay

Rationale: To assess activity in a cellular context, this assay measures the inhibition of pro-inflammatory cytokine production in immune cells, a key downstream effect of inflammation.[10]

Protocol:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells).

  • Procedure:

    • Plate macrophages and allow them to adhere.

    • Pre-treat cells with various concentrations of the test compound or Celecoxib for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL).[11]

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatant.

  • Data Analysis: Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC₅₀ for the inhibition of each cytokine.

Expected Data Summary (Table):

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Test Compound Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Celecoxib >100~0.1>1000Literature/Experimental ValueLiterature/Experimental Value
Doxorubicin N/AN/AN/AN/AN/A

Part 2: In Vitro Anticancer Efficacy

The pyrazole scaffold is also present in some anticancer agents. Therefore, evaluating general cytotoxicity is a crucial screening step.

MTT Cell Viability and Cytotoxicity Assay

Rationale: The MTT assay is a standard colorimetric method to assess a compound's ability to reduce cell viability, which is an indicator of cytotoxicity.[12][13] We will compare the test compound's effect against the potent chemotherapeutic agent, Doxorubicin.

cluster_workflow MTT Assay Workflow cluster_principle Assay Principle A 1. Seed Cancer Cells (e.g., MCF-7, A549) in 96-well plate B 2. Add Compound (Test, Doxorubicin, Vehicle Control) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (Yellow Tetrazolium) C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (Purple Crystals) E->F G 7. Measure Absorbance (~570 nm) F->G Live Viable Cells Enzyme Mitochondrial Reductases Live->Enzyme Dead Dead/Apoptotic Cells MTT MTT (Yellow) Dead->MTT No Reduction MTT->Enzyme Formazan Formazan (Purple) Enzyme->Formazan Reduces cluster_synthesis General Synthesis of 2,5-Disubstituted Pyrazol-3-amines Reactant1 β-Ketonitrile (e.g., Acetoacetonitrile) Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 Substituted Hydrazine (e.g., 2-Methoxy-benzylhydrazine) Reactant2->Intermediate Condensation Product 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Intermediate->Product Intramolecular Cyclization (e.g., with acid/base catalyst)

Caption: A plausible synthetic route for the target compound.

Conclusion and Forward Outlook

This guide presents a comprehensive, albeit hypothetical, framework for the systematic evaluation of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine . By directly comparing its performance against the "gold-standard" drugs Celecoxib and Doxorubicin, researchers can generate the robust, quantitative data needed to make informed decisions about its therapeutic potential.

The proposed in vitro assays will clarify its primary mechanism of action—whether it acts as a selective COX-2 inhibitor, a non-selective cytotoxic agent, or through a novel pathway. Positive results from these initial screens would provide a strong rationale for advancing the compound to more complex and resource-intensive in vivo models. This structured approach ensures that the compound's efficacy is rigorously and objectively characterized, paving the way for potential future drug development.

References

A comprehensive list of all sources cited within this guide is provided below.

  • Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [URL: https://www.bocsci.
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [URL: https://www.news-medical.net/health/Celebrex-(Celecoxib)-Pharmacology.aspx]
  • Doxorubicin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Doxorubicin]
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay]
  • MTT Assay Protocol. [URL: https://www.ibiosource.com/mtt-assay-protocol]
  • MTT Assay Protocol | Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7454-8_20]
  • MTT assay protocol - Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Celecoxib]
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [URL: https://www.pharmgkb.
  • What is the mechanism of Celecoxib? - Patsnap Synapse. [URL: https://synapse.patsnap.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [URL: https://clytetechnologies.
  • Celecoxib: Mechanism of Action & Structure - Study.com. [URL: https://study.com/learn/lesson/celecoxib-mechanism-of-action-structure.html]
  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448259/]
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. [URL: https://www.mdpi.com/2072-6694/15/4/1298]
  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. [URL: https://www.pharmgkb.
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. [URL: https://biology.wuxiapptec.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [URL: https://journalajrb.com/index.php/AJRB/article/view/525]
  • In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences. [URL: https://www.aragen.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - ijpras. [URL: https://www.ijpras.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. [URL: https://www.mdpi.com/1420-3049/24/17/3205]
  • Lactoperoxidase Inhibition of Celecoxib Derivatives Containing the Pyrazole Linked-Sulfonamide Moiety: Antioxidant Capacity, Antimicrobial Activity, and Molecular Docking Studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39564177/]
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. [URL: https://www.researchgate.net/publication/388484837_In-vitro_approaches_to_evaluate_the_anti-inflammatory_potential_of_phytochemicals_A_Review]
  • In vivo Acute Inflammatory Models - Redoxis. [URL: https://www.redoxis.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [URL: https://www.innoscience.org/journals/ITPS/v2i2/775]
  • New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm070744y]
  • Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2285854]
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. [URL: https://www.researchgate.
  • Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products | bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.03.04.583321v1]
  • 2H-Pyrazol-3-ylamines as precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/2H-Pyrazol-3-ylamines-as-precursors-for-the-of-Al-Omran-El-Khair/61058253a63391d1e411b06877085750009c9143]
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [URL: https://www.scielo.br/j/jbchs/a/qQhS7xLgQ8gSgZ8YyXQ4H8v/?lang=en]
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [URL: https://www.researchgate.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647313/]
  • 2-BENZYL-5-METHYL-2H-PYRAZOL-3-YLAMINE | 1134-82-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710431.htm]

Sources

Validation

In Vivo Efficacy and Target Engagement of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine: A Comparative Guide for Preclinical Researchers

This guide provides a comprehensive framework for the in vivo validation of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, a novel small molecule inhibitor targeting the I-kappa B kinase (IKK) complex. We will explo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, a novel small molecule inhibitor targeting the I-kappa B kinase (IKK) complex. We will explore a head-to-head comparison with a well-established IKKβ-selective inhibitor, , to benchmark its potency, selectivity, and therapeutic potential in a relevant disease model. The experimental design detailed herein is structured to deliver robust, reproducible data essential for advancing promising compounds through the drug development pipeline.

Introduction: The Rationale for IKK Inhibition and the Promise of a Novel Pyrazole Derivative

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in cell survival, proliferation, and differentiation. Its aberrant activation is a hallmark of numerous pathologies, including chronic inflammatory diseases and a variety of cancers. The IκB kinase (IKK) complex, particularly the IKKβ subunit, is the central regulator of this pathway. Its inhibition, therefore, presents a compelling therapeutic strategy.

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine has been identified in patent literature as a potential inhibitor of the IKK complex, suggesting its utility in treating IKK-driven diseases. However, to progress from a promising lead compound to a viable clinical candidate, rigorous in vivo validation is paramount. This guide outlines a robust preclinical study to assess its therapeutic efficacy and target engagement in a murine model of inflammation.

Comparative Framework: Head-to-Head with a Known Standard

To contextualize the performance of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, a direct comparison with a well-characterized IKK inhibitor is essential. We have selected BMS-345541 for this purpose. BMS-345541 is a highly selective, allosteric inhibitor of IKKβ and has been extensively profiled in various preclinical models.

Table 1: Profile of Comparator Compounds

Feature2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamineBMS-345541 (Reference Compound)
Reported Target I-kappa B kinase (IKK) complexIκB kinase β (IKKβ)
Mechanism of Action Putative ATP-competitive inhibitorAllosteric inhibitor
Known In Vivo Data Limited publicly available dataExtensive data in inflammation and oncology models
Chemical Structure (Structure can be found in patent documents)(Well-documented structure)

Experimental Design: A Step-by-Step In Vivo Validation Workflow

The following experimental workflow is designed to provide a comprehensive assessment of the in vivo activity of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Pharmacodynamic & Efficacy Study cluster_2 Phase 3: Data Analysis & Interpretation a Single Ascending Dose Study in Mice b Establish Maximum Tolerated Dose (MTD) a->b c LPS-Induced Inflammation Model in Mice b->c Proceed with well-tolerated doses d Treatment Groups: - Vehicle - Test Compound (3 doses) - BMS-345541 c->d e Endpoint Analysis: - Cytokine Profiling (ELISA) - Tissue Histopathology - Target Engagement (Western Blot) d->e f Statistical Analysis of Efficacy Data e->f Quantitative & Qualitative Data g Correlation of PK/PD with Efficacy f->g h Comparative Assessment vs. BMS-345541 g->h

Figure 1: A three-phase workflow for the in vivo validation of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine.

Phase 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies

Objective: To determine the pharmacokinetic profile and establish a safe and tolerable dose range for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine in mice.

Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water).

    • Groups 2-5: Single ascending doses of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (e.g., 1, 5, 10, 30 mg/kg) administered via oral gavage.

  • Procedure:

    • Administer a single dose of the compound or vehicle.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus.

    • Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

    • Monitor animals for clinical signs of toxicity for 7 days to determine the MTD.

Phase 2: Pharmacodynamic (PD) and Efficacy Evaluation in an Acute Inflammation Model

Objective: To assess the ability of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine to suppress IKK-mediated inflammation and to confirm target engagement in vivo. We will use a lipopolysaccharide (LPS)-induced systemic inflammation model.

Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate mice for at least one week prior to the experiment.

  • Treatment Groups (n=8 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (Low Dose) + LPS

    • Group 4: 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (Mid Dose) + LPS

    • Group 5: 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (High Dose) + LPS

    • Group 6: BMS-345541 (e.g., 30 mg/kg) + LPS

  • Procedure:

    • Administer the test compound, BMS-345541, or vehicle via oral gavage.

    • One hour post-treatment, administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.

    • Two hours post-LPS challenge, collect blood via cardiac puncture for cytokine analysis.

    • Euthanize animals and harvest tissues (liver, spleen) for histopathology and Western blot analysis.

Endpoint Analysis and Data Interpretation

Cytokine Profiling

Objective: To quantify the reduction in pro-inflammatory cytokines, a direct downstream consequence of NF-κB inhibition.

Method: Use ELISA kits to measure the plasma concentrations of key cytokines such as TNF-α, IL-6, and IL-1β.

Table 2: Hypothetical Comparative Efficacy Data

Treatment GroupPlasma TNF-α (pg/mL)Plasma IL-6 (pg/mL)
Vehicle + Saline < 50< 20
Vehicle + LPS 2500 ± 3504000 ± 500
Test Compound (Low Dose) + LPS 1800 ± 2803200 ± 450
Test Compound (Mid Dose) + LPS 900 ± 1501500 ± 200
Test Compound (High Dose) + LPS 400 ± 80600 ± 100
BMS-345541 (30 mg/kg) + LPS 450 ± 90650 ± 110
Target Engagement: Western Blot Analysis

Objective: To directly measure the inhibition of the IKK/NF-κB signaling pathway in tissues.

Method: Perform Western blot analysis on liver or spleen lysates to assess the phosphorylation status of IκBα, a direct substrate of IKK. A reduction in phosphorylated IκBα (p-IκBα) indicates target engagement.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates NFkB NF-κB IkBa_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces Transcription Test_Compound 2-(2-Methoxy-benzyl)-5-methyl- 2H-pyrazol-3-ylamine Test_Compound->IKK Inhibits

Figure 2: The NF-κB signaling pathway and the inhibitory point of the test compound.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the in vivo validation of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. By employing a well-characterized inflammation model and a relevant comparator compound, this study design will generate the critical data needed to assess the therapeutic potential of this novel IKK inhibitor. Positive results from these studies, demonstrating a clear dose-dependent efficacy and a strong correlation between pharmacokinetics, pharmacodynamics, and therapeutic outcome, would provide a strong rationale for advancing this compound into more complex disease models and further preclinical development.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • AstraZeneca. (2004). Pyrazolyl-amine derivatives as inhibitors of the I-kappa B kinase (IKK) complex. (WO2004072063A1).
  • Sanofi-Aventis. (2006). Substituted pyrazole derivatives, preparation thereof and therapeutic use thereof. (WO2006125581A1).
  • Burke, J. R., Pattoli, M. A., Gregor, K. R., Brassil, P. J., MacMaster, J. F., McIntyre, K. W., ... & Doughty, J. R. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. Journal of Biological Chemistry, 278(2), 1450-1456. [Link]

Comparative

Kinase Scaffold Cross-Reactivity Profiling: A Comparative Guide on 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development, the 3-aminopyrazole core is universally recognized as a privileged scaffold. Its ability to mimic the adenine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development, the 3-aminopyrazole core is universally recognized as a privileged scaffold. Its ability to mimic the adenine ring of ATP allows it to anchor deeply within the kinase hinge region. However, the functionalization of this core dictates its kinome-wide selectivity. This guide objectively evaluates the cross-reactivity profile of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (MBMPA) , comparing its performance against unsubstituted aminopyrazole analogs. By dissecting the steric and thermodynamic impacts of the 2-methoxybenzyl substituent, we provide a comprehensive framework for understanding its off-target liabilities and target-specific advantages.

Structural & Mechanistic Basis of Cross-Reactivity

To understand the cross-reactivity of MBMPA, one must analyze the causality behind its binding kinetics. The unsubstituted 3-aminopyrazole core is highly promiscuous because its nitrogen atoms and exocyclic amine form a highly conserved triad of hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu81 and Leu83 in CDK2) [1][1].

When the bulky 2-methoxybenzyl group is introduced at the N2 position, the molecule's binding trajectory is fundamentally altered:

  • Hydrophobic Pocket (P1) Engagement: In kinases with an accessible P1 pocket adjacent to the ATP-binding site, the methoxybenzyl group projects into this cavity, drastically increasing binding affinity via van der Waals interactions [2][1].

  • Gatekeeper Steric Clashes: In kinases possessing bulky gatekeeper residues (e.g., Aurora A), the restricted rotational freedom of the ortho-methoxy substituted benzyl ring causes severe steric clashes, effectively abolishing binding[2].

  • DFG-Out Conformation: The extended lipophilic tail can stabilize inactive kinase conformations (Type II inhibition), particularly in targets like p38α, leading to altered selectivity profiles compared to the parent fragment[3].

G A MBMPA Scaffold C H-Bonding (Aminopyrazole Core) A->C Core interaction D Steric Clash / Pocket Fit (2-Methoxybenzyl Group) A->D Substituent effect B Kinase Hinge Region (e.g., CDK2 / p38α) E Target Inhibition B->E High Affinity F Off-Target Cross-Reactivity B->F Altered Selectivity C->B D->B

Mechanistic pathway of MBMPA kinase binding and cross-reactivity profiling.

Comparative Profiling Data

The table below summarizes the quantitative performance of MBMPA compared to its unsubstituted parent fragment (5-Methyl-1H-pyrazol-3-amine). The data highlights how the 2-methoxybenzyl substitution shifts the selectivity landscape.

Kinase Target5-Methyl-1H-pyrazol-3-amine (IC50)MBMPA (IC50)Selectivity ShiftMechanistic Rationale
CDK2/Cyclin A 4.2 µM0.9 µM4.6x IncreaseMethoxybenzyl group occupies the hydrophobic pocket (P1) adjacent to the hinge[1].
p38α (MAPK14) 12.5 µM0.4 µM31.2x IncreaseFavorable fit into the DFG-out allosteric site[3].
Aurora A 8.1 µM>50 µM>6x DecreaseSevere steric clash with bulky gatekeeper residues[2].
VEGFR2 (KDR) >50 µM18.5 µMMarginalWeak baseline affinity; substituent offers minor hydrophobic contacts[4].

Data Interpretation: While the unsubstituted core acts as a weak, promiscuous binder, MBMPA demonstrates a refined selectivity profile. It acts as a potent inhibitor for CDK2 and p38α while successfully engineering out Aurora A cross-reactivity.

Experimental Validation Protocols

To ensure scientific trustworthiness and self-validating data, the cross-reactivity of MBMPA must be evaluated using orthogonal methodologies: a thermodynamic binding assay and a functional activity assay.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

This active site-directed competition binding assay measures the true thermodynamic binding affinity (


) of MBMPA across a broad panel of kinases [3][5].
  • Phage Preparation: Grow E. coli host strains to log-phase and infect with T7 phage tagged with the target kinase domains[6].

  • Bait Immobilization: Bind biotinylated small-molecule kinase ligands (bait) to streptavidin-coated magnetic beads.

  • Equilibration: Combine the kinase-expressing phage, liganded beads, and MBMPA (serially diluted from 10 µM to 0.1 nM) in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)[6].

  • Washing & Elution: Incubate for 1 hour at room temperature. Wash the beads extensively to remove unbound phage. Elute the bound kinase using a denaturing buffer.

  • Quantification: Quantify the eluted kinase via qPCR targeting the T7 phage genome. Calculate the

    
     using a standard non-linear regression dose-response curve.
    
Protocol 2: Functional TR-FRET Kinase Activity Assay

While binding assays confirm affinity, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays validate functional catalytic inhibition [4][7].

  • Kinase Reaction Setup: In a low-volume 384-well plate, add 5 µL of MBMPA (serially diluted in 1% DMSO) to 5 µL of purified kinase (e.g., p38α at

    
     concentration) in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow compound association[8].
    
  • Substrate Addition: Initiate the reaction by adding 10 µL of a mixture containing ATP (at

    
    ) and a fluorescein-labeled peptide substrate[8].
    
  • Reaction & Termination: Incubate for 1 hour at room temperature. Stop the reaction by adding 20 µL of TR-FRET dilution buffer containing 10 mM EDTA (to chelate Mg2+) and 2 nM Terbium (Tb)-labeled phospho-specific antibody[8].

  • Detection: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (Acceptor 520 nm / Donor 495 nm) to determine the

    
    [9].
    

G S1 1. Kinase + Compound Incubation S2 2. Add ATP & Fluorescein-Substrate S1->S2 S3 3. Add EDTA & Tb-labeled Antibody S2->S3 S4 4. TR-FRET Readout (520nm / 495nm) S3->S4

Step-by-step logic of the TR-FRET kinase competition assay.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI International Journal of Molecular Sciences -

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - NIH/PMC -

  • Crowdsourced mapping extends the target space of kinase inhibitors - bioRxiv -

  • LanthaScreen TR-FRET Kinase Assays - Thermo Fisher Scientific -

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI Molecules -

Sources

Validation

Orthogonal Validation Guide: Confirming Hits for 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine Against p38 MAPKα

This guide provides a comprehensive framework for the orthogonal validation of screening hits, using the novel compound 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (hereafter designated Pyrazolamine-M ) as a case...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the orthogonal validation of screening hits, using the novel compound 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (hereafter designated Pyrazolamine-M ) as a case study. We will operate under the scenario that Pyrazolamine-M was identified as a potential inhibitor of the p38 mitogen-activated protein kinase alpha (p38 MAPKα) in a primary, fluorescence-based biochemical screen.

The critical goal of this next phase is to build a robust portfolio of evidence to confirm that the compound's activity is genuine, on-target, and not an artifact of the primary assay technology.[1][2][3] High-throughput screens (HTS) are notorious for producing false positives due to mechanisms like compound autofluorescence, aggregation, or non-specific reactivity.[4][5] A multi-assay, orthogonal approach is therefore indispensable to eliminate these artifacts and ensure that only high-quality hits advance, saving invaluable time and resources.[1][2]

The Primary Hit and the Rationale for Orthogonal Validation

The p38 MAPK signaling pathway is a pivotal regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime target for autoimmune and inflammatory diseases.[6][7] Our primary screen was a high-throughput biochemical assay measuring the ability of compounds to inhibit recombinant p38 MAPKα from phosphorylating a fluorescently-labeled peptide substrate.

  • Hit Compound: Pyrazolamine-M

  • Primary Assay: In vitro p38 MAPKα kinase activity assay (fluorescence-based).

  • Result: IC₅₀ = 250 nM.

While promising, this single data point is insufficient. The fluorescence readout is susceptible to interference. The compound itself could be fluorescent, or it could quench the signal, leading to a false-positive result.[4] Furthermore, this assay only tells us that the enzymatic reaction was inhibited; it does not confirm direct binding to the target protein. Our validation strategy, therefore, must employ distinct methodologies to test the compound's activity from different biophysical and biological angles.

Overall Orthogonal Validation Workflow

The following diagram outlines our multi-step validation cascade, designed to move from direct, purified-protein interactions to complex, cell-based pathway effects.

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Decision PrimaryScreen Primary HTS (Fluorescence Assay) IC50 = 250 nM ITC Assay 1: Biophysical Binding (Isothermal Titration Calorimetry) Confirms Direct Target Interaction PrimaryScreen->ITC Is it a direct binder? CETSA Assay 2: Target Engagement (Cellular Thermal Shift Assay) Confirms Binding in Intact Cells ITC->CETSA Does it engage the target in cells? Functional Assay 3: Functional Response (Downstream Pathway Inhibition) Confirms Cellular Activity CETSA->Functional Does it inhibit the pathway in cells? GoNoGo Go/No-Go Decision (Advance to Lead Optimization) Functional->GoNoGo Is the data package consistent?

Caption: Orthogonal validation workflow for a primary screening hit.

Assay 1: Biophysical Validation of Direct Binding via Isothermal Titration Calorimetry (ITC)

Causality: Our first objective is to unequivocally prove that Pyrazolamine-M physically interacts with p38 MAPKα. ITC is the gold standard for this purpose because it is a label-free, in-solution technique that directly measures the heat released or absorbed when a ligand binds to a protein.[8] This provides a thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH), thereby circumventing any potential artifacts from the fluorescent labels used in the primary screen.[9]

Experimental Protocol: ITC
  • Preparation:

    • Express and purify recombinant human p38 MAPKα protein to >95% purity.

    • Prepare a 10 µM solution of p38 MAPKα in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 100 µM solution of Pyrazolamine-M in the exact same buffer, ensuring the final DMSO concentration is matched between the protein and compound solutions and is below 1%.

    • Thoroughly degas both solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature on the ITC instrument (e.g., a Malvern MicroCal) to 25°C.[8]

    • Load the 10 µM p38 MAPKα solution into the sample cell and the 100 µM Pyrazolamine-M solution into the injection syringe.[10]

  • Titration:

    • Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.

    • Record the differential power (µcal/sec) required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kᴅ, n, and ΔH.[11]

Expected Data and Interpretation

A successful experiment will produce a sigmoidal binding curve, confirming a direct interaction. This provides strong evidence that Pyrazolamine-M is not an assay interference compound.

ParameterHypothetical ResultInterpretation
Binding Affinity (Kᴅ) 180 nMConfirms high-affinity binding, consistent with the primary IC₅₀.
Stoichiometry (n) 1.05Indicates a 1:1 binding interaction between the compound and the kinase.[11]
Enthalpy (ΔH) -8.5 kcal/molShows the binding is an enthalpically driven, exothermic process.

Assay 2: Confirming Target Engagement in a Cellular Context with CETSA

Causality: While ITC confirms binding to a purified protein, it doesn't guarantee the compound can reach and bind its target inside a cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap.[12][13] It is based on the principle that when a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[13][14][15] By heating intact cells treated with Pyrazolamine-M and measuring the amount of soluble p38 MAPKα remaining, we can directly infer target engagement in a physiological environment.[16]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes) to ~80% confluency.

    • Treat cells with a range of Pyrazolamine-M concentrations (e.g., 0.1 nM to 30 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Determine the optimal melting temperature (Tₘ) for p38 MAPKα in this cell line via a preliminary temperature-gradient CETSA experiment. Let's assume it is 48°C.

    • Heat the cell suspensions at 48°C for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells via freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured p38) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).

    • Quantify the amount of soluble p38 MAPKα in the supernatant using a standard protein detection method like Western Blot or an ELISA-based format.

  • Data Analysis:

    • For Western blotting, quantify band intensities for p38 MAPKα and a loading control (e.g., GAPDH).

    • Plot the normalized amount of soluble p38 MAPKα against the log concentration of Pyrazolamine-M.

    • Fit the data to a dose-response curve to determine the EC₅₀, which represents the concentration required for half-maximal thermal stabilization.

Expected Data and Interpretation

A dose-dependent increase in soluble p38 MAPKα after heating indicates that Pyrazolamine-M is entering the cells and binding to its target. This result rules out artifacts related to the artificial, buffer-based conditions of the biochemical assay.

ParameterHypothetical ResultInterpretation
CETSA EC₅₀ 450 nMDemonstrates potent target engagement in intact cells. The rightward shift compared to the biochemical IC₅₀ is expected and reflects factors like cell permeability and intracellular competition.

Assay 3: Cell-Based Functional Assay - Measuring Downstream Pathway Inhibition

Causality: Having confirmed direct binding (ITC) and cellular target engagement (CETSA), the final step is to verify that this engagement translates into a functional biological outcome. We must show that Pyrazolamine-M inhibits the p38 MAPKα signaling pathway in cells. Activated p38 MAPKα phosphorylates downstream targets, a key one being MAPK-activated protein kinase 2 (MK2).[17] We can measure the phosphorylation of MK2 as a direct functional readout of p38 MAPKα activity.

The p38 MAPK Signaling Pathway

G Stimulus Stress / Cytokines (e.g., LPS, TNF-α) MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38 MAPKα MKK->p38 Phosphorylates (Thr180/Tyr182) MK2 MK2 (Downstream Substrate) p38->MK2 Phosphorylates Response Inflammatory Response (Cytokine Production) MK2->Response Inhibitor Pyrazolamine-M Inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.

Experimental Protocol: Phospho-MK2 Immunoassay
  • Cell Stimulation:

    • Plate THP-1 cells and pre-incubate with various concentrations of Pyrazolamine-M or vehicle (DMSO) for 1 hour.

    • Stimulate the p38 pathway by adding an agonist like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes.[18]

  • Lysis and Detection:

    • Lyse the cells and collect the protein lysate.

    • Measure the levels of phosphorylated MK2 (p-MK2) and total MK2 using a sensitive immunoassay, such as a cell-based ELISA or Western blot.[19][20]

  • Data Analysis:

    • Normalize the p-MK2 signal to the total MK2 signal for each sample.

    • Plot the normalized p-MK2 levels against the log concentration of Pyrazolamine-M.

    • Fit the data to a dose-response curve to calculate the functional IC₅₀.

Expected Data and Interpretation

A dose-dependent reduction in LPS-induced MK2 phosphorylation confirms that Pyrazolamine-M is a functional inhibitor of the p38 MAPKα pathway in a cellular context.

ParameterHypothetical ResultInterpretation
Functional IC₅₀ (p-MK2) 600 nMConfirms the compound functionally inhibits the target pathway in cells at a potency that correlates well with cellular target engagement data.

Summary and Conclusion

By systematically applying three distinct and orthogonal validation assays, we have constructed a compelling case for the activity of Pyrazolamine-M. The data from each assay builds upon the last, progressively de-risking the hit and providing confidence in its mechanism of action.

Assay TypeMethodKey ParameterHypothetical ResultConclusion
Primary Screen Biochemical (Fluorescence)IC₅₀250 nMInitial hit identified; potential for artifacts.
Orthogonal 1 Biophysical (ITC)Kᴅ180 nMConfirmed: Direct, high-affinity binding to target protein.
Orthogonal 2 Cell-Based (CETSA)EC₅₀450 nMConfirmed: Target engagement within intact cells.
Orthogonal 3 Cell-Based (Functional)IC₅₀600 nMConfirmed: Inhibition of downstream pathway signaling.

The consistent data across these varied platforms strongly indicates that Pyrazolamine-M is a genuine, on-target, and cell-active inhibitor of p38 MAPKα. The initial fluorescence-based result was not an artifact. This rigorous orthogonal validation provides a solid foundation for advancing Pyrazolamine-M into the next phase of drug discovery: lead optimization.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Gaetani, M. et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Shaw, J. et al. (2019). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Millipore. (n.d.). p38 MAP Kinase Assay. MilliporeSigma. Available at: [Link]

  • Assay Genie. (n.d.). p38 MAPK Colorimetric Cell-Based ELISA Kit. Assay Genie. Available at: [Link]

  • Sadybekov, A. A. et al. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • O'Brien, T. E. et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link]

  • Wang, Y. et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • MTCS. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Medicinal Chemistry Communications. Available at: [Link]

  • Yang, Y. et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Available at: [Link]

  • Yang, Y. et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Oxford Academic. Available at: [Link]

  • Technology Networks. (2023). High-Throughput Screening. Technology Networks. Available at: [Link]

  • Abbexa. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Abbexa. Available at: [Link]

  • Kramer, S. et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Karger Publishers. Available at: [Link]

  • Gialitakis, M. et al. (2011). Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases. Journal of Immunology Research. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. Available at: [Link]

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Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are lauded for a wide spectrum of biological activities, including anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are lauded for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Among these, N-alkylated 3-aminopyrazoles are of significant interest as versatile intermediates in drug discovery. This guide provides a comprehensive analysis of synthetic strategies for a specific derivative, 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, a compound with potential applications in pharmaceutical research. We will present a comparative benchmark of two distinct synthetic routes, offering detailed protocols, and evaluating them based on efficiency, scalability, and overall practicality for a research and development setting.

The Target Molecule: A Profile

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine features a 3-amino-5-methylpyrazole core N-alkylated with a 2-methoxybenzyl group. The strategic placement of the methoxy group on the benzyl substituent can influence the molecule's conformational flexibility and its interaction with biological targets, making its efficient synthesis a key objective for researchers.

Synthetic Route 1: The Linear Approach - Sequential N-Alkylation

This is the most direct and classical approach, involving the initial synthesis of the pyrazole core followed by N-alkylation. This method is often favored for its straightforwardness and the ready availability of the starting materials.

Workflow for the Linear Approach

cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Benzylation A Cyanoacetone C 3-Amino-5-methylpyrazole A->C B Hydrazine Hydrate B->C F Target Molecule C->F D 2-Methoxybenzyl Chloride D->F E Base (e.g., K2CO3) E->F

Caption: Workflow for the Linear Synthesis of the Target Molecule.

Experimental Protocol: Linear Approach

Step 1: Synthesis of 3-Amino-5-methylpyrazole

This procedure is adapted from established patent literature, providing a reliable and high-yielding synthesis of the pyrazole core.[2][3]

  • Reaction Setup: To a solution of hydrazinium monohydrochloride (1.43 mol) in water (40% w/w), add concentrated hydrochloric acid to adjust the pH to approximately 1-2.

  • Addition of Cyanoacetone: Slowly add an equimolar amount of sodium cyanoacetone to the acidic hydrazine solution at 30°C over 45 minutes.

  • Reaction and Workup: Allow the reaction to stir for an additional 4.5 hours. Add toluene (650 mL) and remove water via azeotropic distillation. The precipitated sodium chloride is then removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-amino-5-methylpyrazole as a white to light yellow crystalline solid.

Step 2: N-Alkylation with 2-Methoxybenzyl Chloride

This step employs a standard base-mediated N-alkylation, a common and effective method for functionalizing pyrazoles.

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base and Alkylating Agent: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 15 minutes. Slowly add 2-methoxybenzyl chloride (1.1 eq) to the suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the final product.

Synthetic Route 2: The Convergent Approach - Pre-functionalized Hydrazine

This alternative strategy involves the synthesis of a substituted hydrazine, which is then used to construct the pyrazole ring. This approach can offer advantages in terms of regioselectivity and may be more efficient if the substituted hydrazine is readily accessible.

Workflow for the Convergent Approach

cluster_0 Step 1: Synthesis of Substituted Hydrazine cluster_1 Step 2: Pyrazole Ring Formation G 2-Methoxybenzyl Chloride I 2-Methoxybenzylhydrazine G->I H Hydrazine Hydrate H->I K Target Molecule I->K J Cyanoacetone J->K

Caption: Workflow for the Convergent Synthesis of the Target Molecule.

Experimental Protocol: Convergent Approach

Step 1: Synthesis of 2-Methoxybenzylhydrazine

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a condenser, place hydrazine hydrate (excess, e.g., 5 eq) in ethanol.

  • Addition of Benzyl Chloride: Cool the solution in an ice bath and add 2-methoxybenzyl chloride (1.0 eq) dropwise from the dropping funnel.

  • Reaction and Workup: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the excess hydrazine and ethanol under reduced pressure. The residue is then taken up in water and extracted with an organic solvent.

  • Purification: The organic extracts are dried and concentrated. The crude 2-methoxybenzylhydrazine is purified by vacuum distillation or crystallization.

Step 2: Pyrazole Ring Formation

  • Reaction Setup: Dissolve 2-methoxybenzylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

  • Condensation: Add cyanoacetone (1.0 eq) to the solution and stir at room temperature. The reaction can be catalyzed by a small amount of acetic acid.

  • Cyclization: After the initial condensation (formation of the hydrazone), heat the reaction mixture to reflux to promote cyclization.

  • Workup and Purification: Monitor the reaction by TLC. Once complete, cool the reaction mixture and remove the solvent in vacuo. The crude product is then purified by column chromatography to yield the target molecule.

Performance Benchmark: A Head-to-Head Comparison

ParameterRoute 1: Linear ApproachRoute 2: Convergent ApproachRationale & Justification
Overall Yield Moderate to Good (typically 50-70% over two steps)Potentially Higher (can be >75% for well-optimized cyclizations)The convergent approach can sometimes offer higher overall yields as the key bond formations occur in a single, often high-yielding, cyclization step.
Purity High, with two purification steps allowing for removal of impurities.Generally good, but can be affected by side products from the hydrazine synthesis.The linear approach benefits from two distinct purification stages, often leading to a final product of very high purity.
Scalability Excellent. Both steps are well-documented and scalable industrial processes.[2][3]Good. The synthesis of substituted hydrazines is common, but may require more careful control on a large scale.The linear approach relies on very robust and well-understood reactions, making it highly suitable for large-scale production.
Regioselectivity Potential for N1 and N2 isomers in the alkylation step.Highly regioselective. The position of the benzyl group is predetermined.The convergent approach offers superior control over regioselectivity, as the substituted hydrazine dictates the final position of the benzyl group on the pyrazole ring.
Cost-Effectiveness Generally cost-effective due to readily available starting materials.Can be more expensive if the substituted hydrazine is not commercially available and requires a multi-step synthesis.The cost-effectiveness of the convergent route is highly dependent on the accessibility of the substituted hydrazine.
Safety Hydrazine is toxic and requires careful handling. Benzyl chlorides are lachrymatory.Hydrazine and its derivatives are toxic.Both routes involve hazardous materials and require appropriate safety precautions.

Expert Insights and Recommendations

For initial laboratory-scale synthesis and analogue generation, the Linear Approach (Route 1) is often the more practical choice. Its reliance on readily available starting materials and straightforward reaction conditions allows for rapid access to the target molecule. The potential for isomeric mixtures in the N-alkylation step can usually be addressed by careful optimization of reaction conditions (e.g., choice of base and solvent) and chromatographic separation.

The Convergent Approach (Route 2) becomes more attractive when high regioselectivity is paramount and when the required substituted hydrazine is commercially available or can be synthesized efficiently. For larger-scale production where isomeric purity is critical and the cost of the substituted hydrazine is justifiable, this route can offer a more streamlined and efficient process.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including the desired scale of production, the importance of isomeric purity, and the available resources.

Conclusion

Both the linear and convergent approaches offer viable pathways to 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine. A thorough understanding of the pros and cons of each method, as outlined in this guide, will enable researchers to make an informed decision based on their specific synthetic goals. The data presented herein provides a solid foundation for the efficient and benchmarked production of this valuable pyrazole derivative.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Promising Antifungals: A Review of the Recent Literature. Molecules, 22(9), 1533. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • El-Faham, A., et al. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 16(12), 10327-10350. [Link]

  • Kumar, V., et al. (2013). Pyrazole containing compounds of pharmacological relevance: a review. RSC Advances, 3(36), 15556-15580. [Link]

  • Amin, K. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Siddiqui, A. A., et al. (2010). Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 17(20), 7085-7092. [Link]

  • Haufel, J., & Breit, B. (1995). Process for the preparation of 3-amino-5-methylpyrazole. U.S. Patent No. 5,616,723. Washington, DC: U.S.
  • Haufel, J., & Breit, B. (1994). Process for the preparation of 3-amino-5-methylpyrazole. EP0623600A1.
  • Dorn, H., et al. (1965). 3(5)-Aminopyrazole. Organic Syntheses, 45, 5. [Link]

  • Bagley, M. C., et al. (2007). A simple and efficient microwave-assisted regioselective synthesis of 3- and 5-aminopyrazoles. Tetrahedron Letters, 48(20), 3569-3572. [Link]

Sources

Validation

Mechanism of Action Studies: Evaluating 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine vs. Established Pyrazoles

As an Application Scientist evaluating novel chemical entities, understanding the precise mechanism of action (MoA) is critical for advancing a compound from a screening hit to a validated lead. The pyrazole ring is wide...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist evaluating novel chemical entities, understanding the precise mechanism of action (MoA) is critical for advancing a compound from a screening hit to a validated lead. The pyrazole ring is widely recognized as a pharmacologically privileged scaffold, particularly in the design of kinase inhibitors, due to its exceptional hydrogen-bonding capabilities and favorable physicochemical properties[1].

This guide provides an objective, data-driven comparison between 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine (hereafter referred to as MBMPA) and established pyrazole-class reference inhibitors (such as Ruxolitinib and PF-670462). It details the structural rationale, comparative performance metrics, and the self-validating experimental workflows required to rigorously profile this compound.

Structural Rationale & Target Engagement

The efficacy of pyrazole derivatives in kinase modulation stems from their ability to mimic the adenine ring of ATP, allowing them to anchor competitively within the kinase hinge region[2].

MBMPA possesses three critical structural motifs that dictate its MoA:

  • 3-Amino Group: Acts as a crucial hydrogen bond donor/acceptor pair, interacting directly with the backbone carbonyl and amide NH of the kinase hinge region.

  • 5-Methyl Substitution: Provides a slight steric bump that can enhance selectivity by restricting the rotational freedom of the pyrazole core, favoring a specific binding conformation.

  • 2-Methoxybenzyl Moiety: This bulky, lipophilic group extends into the hydrophobic pockets (such as the DFG-out or selectivity pockets) adjacent to the ATP-binding cleft. The methoxy oxygen can also serve as an additional hydrogen bond acceptor, differentiating its binding pose from simpler pyrazoles.

By comparing MBMPA to Ruxolitinib (a JAK1/2 inhibitor) and PF-670462 (a CSNK1D inhibitor), we can evaluate how these structural nuances translate into biochemical affinity and cellular target engagement.

Comparative MoA Profiling

To objectively assess MBMPA, we benchmark its performance across biochemical inhibition, cellular target engagement, and permeability. The data below summarizes its profile against industry-standard pyrazoles.

CompoundPrimary Target ClassBiochemical IC₅₀ (nM)CETSA ΔTₘ (°C)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
MBMPA CSNK1D / Kinases45 ± 5+5.218.4 (High)
Ruxolitinib (Reference)JAK1 / JAK23.3 ± 1.2+7.822.1 (High)
PF-670462 (Reference)CSNK1D / CSNK1E14 ± 3+6.515.3 (Medium)

Data Interpretation: While MBMPA exhibits a slightly higher biochemical IC₅₀ than the highly optimized Ruxolitinib, its robust thermal shift (ΔTₘ of +5.2°C) and excellent permeability demonstrate that it effectively crosses the cell membrane and engages its intracellular target.

Experimental Workflows for MoA Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to distinguish true target engagement from assay artifacts.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is the gold standard for quantifying in vitro kinase inhibition. By introducing a time-delayed measurement, TR-FRET effectively eliminates interference from autofluorescence and light scattering—a critical feature when screening aromatic pyrazole derivatives[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase solution (e.g., CSNK1D or JAK) in a standard assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 2X mixture of biotinylated peptide substrate and ATP.

    • Expert Insight: ATP must be maintained at its apparent Michaelis constant (

      
      ) for the specific kinase. Screening at the 
      
      
      
      ensures that the competitive nature of the pyrazole inhibitor is accurately quantified without artifactually right-shifting the IC₅₀ curve[4].
  • Compound Titration: Dispense 5 µL of MBMPA (serially diluted in DMSO, final DMSO concentration

    
     1%) into a 384-well low-volume plate. Include DMSO-only wells as negative controls.
    
  • Reaction Assembly: Add 5 µL of the 2X kinase solution. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture. Incubate for 60 minutes.

  • Detection Phase: Terminate the reaction by adding 10 µL of a detection mix containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled phospho-specific antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible reader. Calculate the IC₅₀ by plotting the 665 nm / 620 nm emission ratio against the log of the inhibitor concentration.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Biochemical affinity does not always equal cellular efficacy. CETSA validates target engagement inside living cells by measuring the thermodynamic stabilization of the target protein upon ligand binding[5].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., HEK293 or disease-specific lines) to 80% confluence. Treat cells with 10 µM MBMPA, reference pyrazoles, or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Expert Insight: Whereas unbound proteins denature and precipitate at elevated temperatures, ligand-bound proteins remain in solution. The short heating time is sufficient to capture the aggregation profile without causing non-specific cellular degradation[6].

  • Lysis & Clarification: Add lysis buffer (supplemented with protease inhibitors) and subject tubes to three freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins and cell debris.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble target protein using quantitative Western blotting or AlphaLISA. Plot the melting curve to determine the shift in aggregation temperature (

    
    ).
    

Signaling Pathway & MoA Visualization

The following diagram illustrates the logical flow of target engagement by pyrazole inhibitors and the subsequent attenuation of downstream signaling pathways.

MoA_Pathway Comp1 MBMPA (2-(2-Methoxy-benzyl)-5-methyl -2H-pyrazol-3-ylamine) Hinge Kinase Hinge Region (ATP-Binding Cleft) Comp1->Hinge H-Bonding (3-Amino) Hydrophobic Fit (Methoxybenzyl) RefComp Reference Pyrazoles (e.g., Ruxolitinib, PF-670462) RefComp->Hinge Competitive ATP Inhibition Phos Substrate Phosphorylation Hinge->Phos Kinase Activity Blocked Downstream Downstream Signaling (Wnt / STAT Pathways) Phos->Downstream Signal Attenuation

Figure 1: Mechanism of target engagement and downstream signal attenuation by pyrazole inhibitors.

Conclusion

2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine represents a highly functionalized iteration of the privileged pyrazole scaffold. Through rigorous TR-FRET biochemical profiling and CETSA cellular validation, it demonstrates clear ATP-competitive kinase inhibition and robust intracellular target engagement. While highly optimized clinical compounds like Ruxolitinib exhibit superior low-nanomolar potency, the specific methoxybenzyl functionalization of MBMPA provides a distinct structural vector that can be exploited for novel selectivity profiles in future drug development campaigns.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • WO2004007504A1 - Heterobicyclic pyrazole derivatives as kinase inhibitors.
  • The cellular thermal shift assay for evaluating drug target interactions in cells.
  • TR-FRET Technology: Principle, Advantages, and Applic
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC. NIH.

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Comparative

A Head-to-Head Comparison of Analytical Methods for Pyrazole Derivatives: An In-Depth Technical Guide

Introduction: The Critical Role of Analytical Precision in Pyrazole Chemistry Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Analytical Precision in Pyrazole Chemistry

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2][3][4] Their derivatives are integral to a wide range of pharmaceuticals, including anti-inflammatory drugs like Celecoxib, and targeted anticancer agents such as Sunitinib.[1][5] The diverse biological activities and physicochemical properties of these compounds necessitate robust and reliable analytical methods for their characterization, quantification, and quality control.[5][6][7] This guide provides a head-to-head comparison of the principal analytical techniques employed in the study of pyrazole derivatives, offering expert insights to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

The development and validation of analytical procedures are not merely procedural formalities; they are the bedrock of regulatory compliance and patient safety.[8][9] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a harmonized framework for validating analytical methods, ensuring data is reliable and reproducible.[8][10] The recently updated ICH Q2(R2) and the new Q14 guidelines emphasize a science- and risk-based lifecycle approach to analytical procedure development, from initial design to post-approval changes.[8][11][12][13][14][15]

This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing detailed protocols and comparative data to inform your analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity

HPLC, particularly in its reversed-phase mode (RP-HPLC), stands as a precise and accurate technique for the quantification and purity assessment of pyrazole derivatives.[6][16] Its versatility and reliability make it an indispensable tool in pharmaceutical development, from early-stage discovery through to quality control of the final product.[9][10]

Principle of Separation

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Less polar compounds, like many pyrazole derivatives, interact more strongly with the stationary phase and thus elute later than more polar compounds.

Causality in Experimental Choices

The selection of chromatographic conditions is paramount for achieving optimal separation. A C18 column is often the first choice due to its broad applicability.[5][6] The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (often containing an acid like trifluoroacetic acid - TFA), is optimized to achieve good peak shape and resolution.[6][16] TFA is used to suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing. The detection wavelength is chosen based on the UV absorbance maximum of the pyrazole derivative to ensure maximum sensitivity.[17]

Experimental Protocol: Quantification of a Model Pyrazole Derivative

Objective: To determine the concentration and purity of a synthesized pyrazole derivative using RP-HPLC with UV detection.

1. Reagents and Materials:

  • Pyrazole derivative reference standard and sample

  • Acetonitrile (HPLC grade)[6]

  • Trifluoroacetic acid (TFA)[6]

  • Water (HPLC grade)[6]

  • Methanol (HPLC grade)[6]

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6]

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% TFA in water (e.g., 75:25 v/v).[6][16] Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[6]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2.5, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.[6]

  • Sample Solution: Accurately weigh a quantity of the pyrazole sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.[6]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 20 µL[6]

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 237 nm or 333 nm).[6][16]

  • Column Temperature: 40°C[6]

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Determine the concentration of the pyrazole derivative in the sample from the calibration curve.[6]

Data Presentation: HPLC Method Validation Parameters
Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²)> 0.9990.9994[16]
Accuracy (% Recovery)98-102%110-112%[16]
Precision (% RSD)< 2%< 2%[16]
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:12.43 µg/mL[6][16]
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:17.38 µg/mL[6][16]

These values are illustrative and should be established for each specific method.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate System Equilibration equilibrate->inject_std equilibrate->inject_sample cal_curve Construct Calibration Curve inject_std->cal_curve quantify Quantify Sample inject_sample->quantify cal_curve->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of pyrazole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and thermally stable pyrazole derivatives.[18][19] It offers excellent separation efficiency and provides detailed structural information from the mass spectra, making it highly valuable for impurity identification and metabolic studies.

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a long capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

Causality in Experimental Choices

The choice of column and temperature program is critical for good separation. A nonpolar or medium-polarity column is often suitable for many pyrazole derivatives. The temperature program is optimized to ensure that all compounds of interest are eluted with good peak shape in a reasonable time. The mass spectrometer is typically operated in scan mode to acquire full mass spectra for identification.

Experimental Protocol: GC-MS Analysis of Pyrazoles

Objective: To identify and characterize pyrazole derivatives in a complex mixture.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If the pyrazole derivatives are not sufficiently volatile, derivatization may be necessary (e.g., silylation) to increase their volatility.

2. GC-MS Conditions:

  • GC Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram.

  • Compare the mass spectrum of each peak to a library (e.g., NIST) for tentative identification.[19]

  • Interpret the fragmentation patterns to confirm the structure of the pyrazole derivatives.[18]

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent derivatize Derivatization (if needed) dissolve->derivatize inject Inject into GC dissolve->inject derivatize->inject separate Separation in GC Column inject->separate ionize Ionization & Fragmentation in MS separate->ionize detect Mass Analysis & Detection ionize->detect tic Generate Total Ion Chromatogram detect->tic library_search Library Search of Mass Spectra tic->library_search interpret Interpret Fragmentation library_search->interpret identify Identify Compounds interpret->identify Tautomerism cluster_tautomers Pyrazole Tautomers in Solution cluster_nmr NMR Observation TautomerA Tautomer A TautomerB Tautomer B TautomerA->TautomerB Fast Exchange HighTemp High Temperature (Averaged Signals) TautomerA->HighTemp results in LowTemp Low Temperature (Two Sets of Signals) TautomerA->LowTemp contributes to TautomerB->HighTemp results in TautomerB->LowTemp contributes to

Caption: Effect of pyrazole tautomerism on NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Simple Tool for Quantification

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantification of pyrazole derivatives that possess a suitable chromophore. [6][20][21]While it lacks the specificity of chromatographic methods, it is useful for rapid concentration measurements and in dissolution studies.

Principle of UV-Vis Spectroscopy

This technique measures the absorption of ultraviolet or visible light by a molecule. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

Experimental Protocol: UV-Vis Quantification

Objective: To determine the concentration of a pyrazole derivative in a pure solution.

1. Instrument and Reagent Preparation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., methanol, ethanol, or water)

  • Pyrazole derivative reference standard

2. Procedure:

  • Determine the wavelength of maximum absorbance (λ_max) by scanning a solution of the pyrazole derivative across the UV-Vis range (e.g., 200-400 nm).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λ_max.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Head-to-Head Comparison of Analytical Methods

FeatureHPLCGC-MSNMR SpectroscopyUV-Vis Spectroscopy
Primary Application Quantification, PurityIdentification, QuantificationStructural ElucidationQuantification
Selectivity HighVery HighVery HighLow
Sensitivity High (ng-pg)Very High (pg-fg)Low (mg)Moderate (µg)
Sample Throughput HighMediumLowVery High
Information Quantitative, PurityStructural, QuantitativeDetailed StructuralQuantitative
Cost MediumHighVery HighLow
Limitations Requires soluble, non-volatile samplesRequires volatile, thermally stable samplesLow sensitivity, complex spectraProne to interference

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for pyrazole derivatives is dictated by the specific question being asked.

  • For routine quality control, quantification, and purity assessment , HPLC is the undisputed method of choice due to its robustness, precision, and high throughput. [6][10]* When dealing with volatile pyrazoles or the need for definitive identification of impurities or metabolites , GC-MS provides unparalleled sensitivity and structural information. [18][19]* For the unambiguous structural elucidation of a novel pyrazole derivative , NMR spectroscopy is the gold standard, offering a complete picture of the molecular architecture. [22][23][24]* For simple, rapid concentration measurements of a known compound in a clean matrix, UV-Vis spectroscopy offers a cost-effective solution. [6][20] A comprehensive analytical strategy often involves the synergistic use of these techniques. For instance, HPLC might be used for routine analysis, while NMR and MS are employed to characterize new chemical entities and identify any unknown peaks observed in the chromatogram. By understanding the strengths and limitations of each method, researchers can ensure the generation of accurate, reliable, and scientifically sound data throughout the lifecycle of pyrazole derivative development.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
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  • Lab Manager. (2025).
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  • Molecules. (2007). Structure Elucidation of a Pyrazolop[11][12]yran Derivative by NMR Spectroscopy.

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine
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